molecular formula C7H7BrClN B1466819 3-Bromo-4-chlorobenzylamine CAS No. 849367-49-3

3-Bromo-4-chlorobenzylamine

Cat. No.: B1466819
CAS No.: 849367-49-3
M. Wt: 220.49 g/mol
InChI Key: PMDDWYNMBRTBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chlorobenzylamine is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-4-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDDWYNMBRTBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727982
Record name 1-(3-Bromo-4-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849367-49-3
Record name 1-(3-Bromo-4-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzylamine, a key chemical intermediate in pharmaceutical and materials science research. The document details its core physicochemical properties, including molecular formula and weight, and outlines a robust synthesis protocol and methods for analytical characterization. Furthermore, it addresses critical safety and handling procedures and explores the compound's applications, particularly its role as a building block for protein degraders. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this versatile reagent.

Introduction: Strategic Importance of this compound

Halogenated organic compounds are foundational pillars in the synthesis of complex molecules, particularly within the pharmaceutical industry. The precise placement of different halogens on an aromatic scaffold offers chemists a powerful tool for directing synthetic pathways and modulating the biological activity of target molecules. This compound is a prime example of such a strategic building block. Its structure, featuring a reactive benzylamine group and differentially reactive bromine and chlorine substituents on the phenyl ring, allows for sequential, site-selective modifications.

This distinct reactivity profile makes it a valuable precursor in the construction of polysubstituted aromatic systems, which are common motifs in active pharmaceutical ingredients (APIs). Specifically, it has been identified as a building block for developing protein degraders, a cutting-edge class of therapeutics. This guide synthesizes critical data to provide a holistic technical understanding of this compound for laboratory applications.

Core Physicochemical Properties

The fundamental identity and physical characteristics of a chemical reagent are paramount for its effective use in synthesis and experimentation. All quantitative data for this compound are summarized in the table below, compiled from verified chemical supplier databases.

PropertyValueSource(s)
Molecular Formula C₇H₇BrClN[1][2]
Molecular Weight 220.5 g/mol (or 220.49 g/mol )[1][3][4]
CAS Number 849367-49-3[1][2][3]
MDL Number MFCD18390315[2][3]
SMILES BrC=1C=C(CN)C=CC1Cl[2]
Purity Typically ≥97%[1]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[1][3][4]

Synthesis and Characterization

While specific synthesis routes for this compound are proprietary or documented in specialized patents, a general and logical synthetic pathway can be inferred from standard organic chemistry principles. A common approach involves the reduction of a corresponding nitrile or the amination of a benzyl halide.

Generalized Synthesis Workflow

The synthesis of benzylamines often starts from the corresponding benzaldehyde or toluene derivative. A plausible route to this compound begins with 3-Bromo-4-chlorotoluene, proceeds through bromination to form the benzyl bromide, which is then converted to the benzylamine.

Below is a conceptual workflow diagram illustrating this multi-step synthesis.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Amination A 3-Bromo-4-chlorotoluene B 3-Bromo-4-chlorobenzyl bromide A->B  NBS, AIBN  CCl₄, Reflux   C This compound B->C  NH₃ (aq)  or Gabriel Synthesis  

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol describes a common method for the conversion of a benzyl halide to a benzylamine, which corresponds to Step 2 of the workflow.

Objective: To synthesize this compound from 3-Bromo-4-chlorobenzyl bromide.

Materials:

  • 3-Bromo-4-chlorobenzyl bromide (1.0 eq)

  • Aqueous ammonia (excess, e.g., 25-30% solution)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-4-chlorobenzyl bromide in a suitable solvent like DCM.

  • Amination: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the aqueous phase with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, saturated brine solution to remove impurities and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation if it is a liquid at room temperature.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons (in the ~7.0-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons (around 3.8-4.0 ppm), and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: Expect distinct signals for the seven carbon atoms, with the benzylic carbon appearing around 45 ppm and the aromatic carbons in the 120-145 ppm range.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight (approx. 220.5 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for the aromatic and aliphatic groups.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. This compound should be handled with care, following established safety protocols.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

  • Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][7] Avoid contact with skin and eyes.[6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3][4] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3][4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Applications in Research and Drug Development

The utility of this compound stems from its tailored structure, making it a valuable intermediate in several areas.

  • Pharmaceutical Synthesis: Its primary application is as a versatile building block in medicinal chemistry. The benzylamine moiety is a common feature in many biologically active molecules and provides a handle for further derivatization. Benzylamine compounds are known to be important intermediates in the development of antibacterial and antifungal drugs.[8]

  • Protein Degrader Building Blocks: This compound is explicitly categorized as a building block for protein degraders.[1] These novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras), require complex linkers and ligands, and substituted benzylamines are ideal starting points for constructing these molecular architectures.

  • Materials Science: Substituted benzylamines can be used as curing agents for epoxy resins or as precursors for creating specialized polymers and functional materials.[8] The presence of halogens can impart specific properties like flame retardancy or modify the electronic characteristics of the final material.

Conclusion

This compound is a high-value chemical intermediate with significant potential in advanced organic synthesis. Its defined molecular weight and formula are complemented by a versatile chemical structure that enables selective, multi-step modifications. By understanding its physicochemical properties, synthesis, and handling requirements, researchers in drug discovery and materials science can effectively leverage this compound to construct complex and novel molecular targets. Adherence to rigorous characterization and safety protocols is essential to ensure reliable and safe experimental outcomes.

References

Spectroscopic Characterization of 3-Bromo-4-chlorobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Bromo-4-chlorobenzylamine and its Spectroscopic Fingerprint

This compound, with the molecular formula C₇H₇BrClN, is a disubstituted benzylamine derivative.[1][2] Its chemical structure, featuring a benzene ring substituted with a bromine atom, a chlorine atom, and an aminomethyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its role in chemical reactions. The primary spectroscopic techniques for characterizing organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5Doublet~2.0
H-5~7.2Doublet of Doublets~8.0, 2.0
H-6~7.0Doublet~8.0
-CH₂-~3.8SingletN/A
-NH₂~1.5 (broad)SingletN/A

Disclaimer: These are predicted values based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

The aromatic region will display an ABC spin system. The proton at position 2 (H-2), being ortho to the bromine, is expected to be the most deshielded. The proton at position 6 (H-6) will be a doublet due to coupling with H-5, while H-5 will appear as a doublet of doublets due to coupling with both H-2 and H-6. The benzylic protons of the -CH₂- group are expected to appear as a singlet, and the amine protons typically present as a broad singlet that can exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronegativity of the attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-CH₂NH₂)~140
C-2~132
C-3 (C-Br)~120
C-4 (C-Cl)~130
C-5~128
C-6~129
-CH₂-~45

Disclaimer: These are predicted values. Actual experimental values may vary.

The carbon atoms attached to the halogens (C-3 and C-4) will have their chemical shifts significantly influenced by these substituents. The quaternary carbon (C-1) attached to the aminomethyl group will also be readily identifiable.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic ring and methylene group, and C-N and C-X (C-Br, C-Cl) bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch (amine)3400 - 3250 (two bands)Asymmetric and symmetric stretching
C-H Stretch (aromatic)3100 - 3000Aromatic C-H stretching
C-H Stretch (aliphatic)2950 - 2850Methylene C-H stretching
N-H Bend (amine)1650 - 1580Scissoring vibration
C=C Stretch (aromatic)1600 - 1450Aromatic ring stretching
C-N Stretch1250 - 1020Carbon-nitrogen bond stretching
C-Cl Stretch800 - 600Carbon-chlorine bond stretching
C-Br Stretch600 - 500Carbon-bromine bond stretching

Disclaimer: Predicted values based on typical functional group absorption ranges.

The presence of two bands for the N-H stretch is characteristic of a primary amine. The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can also provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueIonDescription
220/222/224[M]⁺Molecular ion peak cluster
141/143[M - Br]⁺Loss of a bromine atom
185/187[M - Cl]⁺Loss of a chlorine atom
106[C₇H₆Cl]⁺Tropylium-like ion after loss of Br and NH₂
91[C₇H₇]⁺Tropylium ion

Disclaimer: Predicted fragmentation pattern. Relative abundances may vary.

The most characteristic feature will be the molecular ion cluster. The relative abundances of the isotopic peaks can be calculated and compared to the experimental spectrum to confirm the elemental composition. The fragmentation pattern will likely involve the loss of the halogen atoms and the benzylic cleavage to form a stable tropylium ion.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive structural elucidation. While this guide presents predicted data based on established principles and analogous compounds, it serves as a robust framework for interpreting experimental results. The detailed protocols and workflows provided herein offer a standardized approach for researchers to obtain high-quality spectroscopic data, ensuring the identity and purity of this important chemical intermediate.

References

Understanding the Molecule: Physicochemical Properties of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorobenzylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing solubility and provides detailed, field-proven methodologies for its empirical determination.

This compound (C₇H₇BrClN) is a substituted aromatic amine with a molecular weight of approximately 220.49 g/mol .[1][2][3] Its structure, featuring a benzylamine core with bromine and chlorine substituents on the aromatic ring, dictates its solubility behavior. Key structural aspects influencing solubility include:

  • The Amine Group (-CH₂NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in protic and polar solvents.[4][5][6]

  • The Aromatic Ring: The benzene ring is hydrophobic, favoring interactions with nonpolar, aromatic solvents.[7][8]

  • Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms increase the molecule's molecular weight and polarizability, which can influence van der Waals interactions with various solvents.[9] The electronegativity of these halogens also introduces polar character to the molecule.

A comprehensive understanding of these features is the first step in predicting and experimentally determining the solubility of this compound in a range of organic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][10] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For this compound, a molecule with both polar and nonpolar characteristics, its solubility will be a nuanced interplay of these forces.

Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, plays a significant role.

  • Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the amine group of this compound, leading to favorable interactions and potentially higher solubility.[5][6]

  • Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipole moments and can interact with the polar C-Br and C-Cl bonds, as well as the amine group, through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents will be primarily driven by van der Waals forces and interactions with the hydrophobic aromatic ring. Aromatic solvents like toluene may exhibit enhanced solubility due to π-π stacking interactions with the benzene ring of the solute.[7]

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11][12] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[10] However, the magnitude of this effect varies and should be determined experimentally.

Quantitative Solubility Data

Table 1: Template for Quantitative Solubility of this compound at a Specified Temperature (e.g., 25°C)

Organic SolventSolvent TypeSolubility (g/L)Molar Solubility (mol/L)Observations
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
DichloromethaneHalogenated
ChloroformHalogenated
TolueneAromatic
HexaneNonpolar
Diethyl EtherEther

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount for any research or development application. The following are robust, step-by-step methodologies for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This is a direct and reliable method for determining the saturation solubility of a compound.[13]

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Filtration: Once equilibrated, carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove all undissolved solids.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

  • Calculation: Once the solvent is completely removed, weigh the dish or vial containing the dry solute. The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of dry solute (g) / Volume of filtered solution (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and suitable for determining the solubility of compounds that have a chromophore, which this compound does due to its aromatic ring.

Materials:

  • Same as for the Isothermal Saturation Method

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

  • Sample Preparation: Follow steps 1 and 2 of the Isothermal Saturation Method to prepare a saturated solution.

  • Filtration and Dilution: Filter the saturated solution as described above. Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualizing Methodologies and Relationships

Diagrams can aid in understanding the workflow and the underlying principles of solubility.

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess solute to solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C D1 Gravimetric: Evaporate solvent C->D1 Gravimetric Path D2 HPLC: Dilute and inject C->D2 HPLC Path E1 Weigh dry solute D1->E1 E2 Calculate from calibration curve D2->E2

Caption: Experimental workflow for determining solubility.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Amine Amine Group (H-bonding) Amine->Solubility Aromatic Aromatic Ring (Hydrophobic) Aromatic->Solubility Halogens Halogens (Polarity, MW) Halogens->Solubility Polarity Polarity Polarity->Solubility H_Bonding H-Bonding Capability H_Bonding->Solubility Aromaticity Aromaticity Aromaticity->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Factors influencing solubility.

Safety and Handling Considerations

This compound should be handled with care. Aromatic amines are often toxic and can be absorbed through the skin.[4][8] It is recommended to consult the Safety Data Sheet (SDS) for this compound before handling.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be followed.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure and the principles of solubility allows for rational solvent selection. This guide provides the theoretical foundation and practical, detailed methodologies for researchers to empirically determine the solubility of this compound in various organic solvents. The protocols outlined herein are robust and widely accepted in the scientific community, ensuring the generation of high-quality, reliable data essential for advancing research and development in pharmaceuticals and chemical synthesis.

References

Reactivity profile of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4-chlorobenzylamine

Abstract

This compound is a halogenated aromatic amine that serves as a highly versatile and strategic building block in modern synthetic chemistry. Its utility is primarily derived from the presence of three distinct reactive sites: a nucleophilic primary amino group and two aryl halides (bromide and chloride) with differential reactivity. This guide provides an in-depth analysis of the molecule's reactivity profile, offering researchers and drug development professionals the foundational knowledge to leverage its unique chemical properties. We will explore the reactions of the amino group, delve into the principles of chemoselective metal-catalyzed cross-coupling, and provide field-proven experimental protocols to underscore the causality behind synthetic choices.

Compound Identity and Physicochemical Properties

This compound is a key intermediate used in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its role as a "Protein Degrader Building Block" suggests its application in the development of advanced therapeutic modalities like PROTACs.[3]

PropertyValueReference
CAS Number 849367-49-3[4]
Molecular Formula C₇H₇BrClN[4]
Molecular Weight 220.49 g/mol [4]
Appearance White to light yellow powder (typical)[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[2][4]

Safety and Handling

As a halogenated aromatic amine, this compound requires careful handling in a laboratory setting. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Standard Laboratory Protocol:

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

Core Reactivity Analysis: A Molecule of Orthogonal Functionality

The synthetic power of this compound stems from its three reactive handles, which can be addressed with high selectivity. This "orthogonality" allows for a programmed, stepwise approach to molecular construction.

Caption: Key reactive sites of this compound.
Reactions of the Primary Amino Group

The benzylamine moiety is a versatile functional group that readily participates in a range of classical organic reactions.[6]

The primary amine can be easily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amide. This reaction is typically high-yielding and robust, serving as a common method for protecting the amine or introducing new structural motifs.

Protocol: Synthesis of N-(3-Bromo-4-chlorobenzyl)acetamide

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) produces a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing the -NH₂ group to be converted into -OH, -F, -Cl, -Br, -I, or -CN.[7] This further expands the synthetic utility of the scaffold.

A This compound B Add NaNO₂, HCl 0-5 °C A->B Diazotization C Diazonium Salt Intermediate B->C D Add CuX (X = Cl, Br, CN) (Sandmeyer Reaction) C->D E Substituted Benzyl Halide/Cyanide D->E

Caption: Workflow for diazotization and subsequent Sandmeyer reaction.
Chemoselective Metal-Catalyzed Cross-Coupling

The most powerful feature of this molecule is the differential reactivity of its two carbon-halogen bonds in metal-catalyzed cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity order is dictated by the carbon-halogen bond dissociation energy (BDE), which follows the trend C-Cl > C-Br > C-I.[8]

The C-Br bond is weaker and therefore more labile than the C-Cl bond.[9] This allows for the selective oxidative addition of palladium to the C-Br bond at the 3-position under relatively mild conditions, leaving the more robust C-Cl bond at the 4-position intact for subsequent transformations.[9][10] This chemoselectivity is the cornerstone of its use as a scaffold.

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. By carefully selecting the catalyst, ligand, and reaction conditions, one can selectively couple an arylboronic acid at the 3-position.

cluster_workflow Selective Suzuki-Miyaura Coupling Workflow A Prepare Schlenk tube under Argon B Add this compound (1 eq), Arylboronic acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%), Base (e.g., K₂CO₃, 2 eq) A->B C Add degassed solvent (e.g., Toluene/Water) B->C D Heat reaction mixture (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H Characterization G->H

Caption: Experimental workflow for a selective Suzuki coupling reaction.

Protocol: Selective Suzuki Coupling at the C-Br Position [9][10]

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 0.1 M).

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 4-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The same principle of selective C-Br activation applies to other important transformations:

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a primary or secondary amine.[10]

  • Sonogashira Coupling: Forms C-C triple bonds by reacting with a terminal alkyne.[10]

  • Heck Coupling: Forms a new C-C bond by coupling with an alkene.[10]

Synthetic Route Overview

This compound is typically synthesized from its corresponding benzaldehyde precursor. The synthesis of 3-Bromo-4-chlorobenzaldehyde involves carefully controlled halogenation reactions to ensure correct regioselectivity.[1] The final step is a reductive amination, where the aldehyde is reacted with an ammonia source (like ammonium hydroxide or ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form the benzylamine.

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for efficiency and precision. Its reactivity is defined by two key features: the versatile primary amine, which allows for a host of classical transformations, and the differentially reactive C-Br and C-Cl bonds, which enable programmed, chemoselective cross-coupling reactions. Understanding this reactivity profile allows synthetic chemists to strategically construct complex molecular architectures, making it an invaluable tool in the pursuit of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Bromo-4-chlorobenzylamine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic methodologies. The guide delves into the mechanistic underpinnings of each pathway, providing field-proven insights and step-by-step protocols. Emphasis is placed on scientific integrity, with in-text citations to authoritative sources and a complete reference list. Visual aids, including reaction pathway diagrams and experimental workflows generated using Graphviz, are provided to enhance understanding. Quantitative data is summarized in tables for easy comparison of different synthetic routes.

Introduction: The Significance of this compound

This compound is a substituted benzylamine derivative whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of bromine and chlorine atoms on the benzene ring offers opportunities for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. The benzylamine moiety itself is a common feature in many biologically active compounds. This guide will explore the primary synthetic routes to this valuable intermediate, providing a critical analysis of each approach to aid researchers in selecting the most suitable pathway for their specific needs.

Retrosynthetic Analysis: Devising Synthetic Strategies

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections, leading to two primary strategies:

  • Strategy 1: Formation of the C-N Bond as the Final Step. This approach involves the synthesis of a suitable benzyl derivative, such as a benzyl halide or a benzaldehyde, followed by the introduction of the amino group.

  • Strategy 2: Halogenation of a Pre-existing Benzylamine. This less common approach would involve the direct bromination and chlorination of a suitable benzylamine precursor. However, achieving the desired regioselectivity can be challenging.

This guide will focus on the more prevalent and controllable Strategy 1, exploring two main pathways: the amination of a benzyl halide and the reductive amination of a benzaldehyde.

Synthesis Pathway I: From 3-Bromo-4-chlorotoluene via Benzylic Bromination and Amination

This pathway commences with the commercially available 3-Bromo-4-chlorotoluene and proceeds through a two-step sequence of benzylic bromination followed by amination.

Step 1: Benzylic Bromination of 3-Bromo-4-chlorotoluene

The benzylic position of 3-Bromo-4-chlorotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for a low concentration of bromine to be maintained throughout the reaction, favoring benzylic substitution over electrophilic aromatic substitution. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to initiate the reaction.

Benzylic_Bromination 3-Bromo-4-chlorotoluene 3-Bromo-4-chlorotoluene 3-Bromo-4-chlorobenzyl_bromide 3-Bromo-4-chlorobenzyl_bromide 3-Bromo-4-chlorotoluene->3-Bromo-4-chlorobenzyl_bromide NBS, AIBN CCl4, Reflux

Caption: Benzylic bromination of 3-Bromo-4-chlorotoluene.

Experimental Protocol: Synthesis of 3-Bromo-4-chlorobenzyl bromide

A detailed protocol for a similar transformation, the synthesis of 4-Bromo-3-chlorobenzyl bromide from 4-bromo-3-chlorotoluene, has been described and can be adapted for this synthesis.[1]

  • To a solution of 3-Bromo-4-chlorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-chlorobenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure or column chromatography.

Step 2: Amination of 3-Bromo-4-chlorobenzyl bromide

The resulting 3-Bromo-4-chlorobenzyl bromide is a reactive electrophile that can be converted to the corresponding benzylamine through several methods.

Direct reaction with ammonia is the most straightforward approach. However, this method is often plagued by over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.[2] To favor the formation of the primary amine, a large excess of ammonia is typically used.

Direct_Amination 3-Bromo-4-chlorobenzyl_bromide 3-Bromo-4-chlorobenzyl_bromide This compound This compound 3-Bromo-4-chlorobenzyl_bromide->this compound NH3 (excess) Ethanol

Caption: Direct amination of 3-Bromo-4-chlorobenzyl bromide.

Experimental Protocol: Direct Amination

  • Dissolve 3-Bromo-4-chlorobenzyl bromide (1 equivalent) in a suitable solvent like ethanol.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous or alcoholic solution of ammonia (a large excess, e.g., 20-50 equivalents).

  • Seal the reaction vessel and stir at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

  • Upon completion, remove the excess ammonia and solvent under reduced pressure.

  • Treat the residue with an aqueous base (e.g., NaOH) to liberate the free amine and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or distillation to separate the primary amine from any secondary or tertiary amine byproducts.

The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines from alkyl halides, avoiding the issue of over-alkylation.[2][3][4][5][6] The reaction proceeds in two steps: N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine.

Gabriel_Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 3-Bromo-4-chlorobenzyl_bromide 3-Bromo-4-chlorobenzyl_bromide N-(3-Bromo-4-chlorobenzyl)phthalimide N-(3-Bromo-4-chlorobenzyl)phthalimide 3-Bromo-4-chlorobenzyl_bromide->N-(3-Bromo-4-chlorobenzyl)phthalimide Potassium Phthalimide DMF This compound This compound N-(3-Bromo-4-chlorobenzyl)phthalimide->this compound Hydrazine Hydrate Ethanol, Reflux

Caption: Workflow of the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis

  • N-Alkylation: Dissolve 3-Bromo-4-chlorobenzyl bromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Heat the mixture with stirring (e.g., to 80-100 °C) and monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water to precipitate the N-(3-Bromo-4-chlorobenzyl)phthalimide. Filter the solid, wash with water, and dry.

  • Hydrazinolysis: Suspend the N-(3-Bromo-4-chlorobenzyl)phthalimide (1 equivalent) in ethanol and add hydrazine hydrate (1.5-2 equivalents). Reflux the mixture. A precipitate of phthalhydrazide will form. After cooling, acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the amine hydrochloride. Filter the mixture and then make the filtrate basic with a strong base (e.g., NaOH) to precipitate the free this compound. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the desired product.

Synthesis Pathway II: From 3-Bromo-4-chlorobenzaldehyde via Reductive Amination

This pathway involves the conversion of 3-Bromo-4-chlorobenzaldehyde to the corresponding benzylamine. This is a highly efficient and widely used method for the synthesis of amines.[7][8][9][10] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the amine.

Reductive_Amination 3-Bromo-4-chlorobenzaldehyde 3-Bromo-4-chlorobenzaldehyde Imine_Intermediate Imine_Intermediate 3-Bromo-4-chlorobenzaldehyde->Imine_Intermediate NH3 or NH4OAc This compound This compound Imine_Intermediate->this compound Reducing Agent (e.g., NaBH4)

Caption: Reductive amination of 3-Bromo-4-chlorobenzaldehyde.

A source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol, is used to form the imine. A variety of reducing agents can be employed, with sodium borohydride (NaBH4) being a common and cost-effective choice.

Experimental Protocol: Reductive Amination

  • Dissolve 3-Bromo-4-chlorobenzaldehyde (1 equivalent) and a source of ammonia, such as ammonium acetate (e.g., 5-10 equivalents), in a suitable solvent like methanol or ethanol.

  • Stir the mixture at room temperature to allow for the formation of the imine. The progress of imine formation can be monitored by TLC or NMR.

  • Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4, 1.5-2 equivalents), portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Add an aqueous base (e.g., NaOH) to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure.

Comparison of Synthetic Pathways

The choice of synthetic pathway depends on several factors, including the availability of starting materials, desired scale of the reaction, and considerations for purity and byproducts.

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
I: Benzylic Bromination & Amination 3-Bromo-4-chlorotolueneNBS, AIBN, NH3 or Potassium Phthalimide, HydrazineReadily available starting material.Benzylic bromination can sometimes lead to side products. Direct amination can result in over-alkylation.
II: Reductive Amination 3-Bromo-4-chlorobenzaldehydeNH4OAc, NaBH4Generally high yielding and clean. Avoids the use of highly reactive benzyl bromides.The starting aldehyde may be less readily available or more expensive than the corresponding toluene.

Conclusion

This technical guide has outlined two primary and reliable synthetic pathways for the preparation of this compound. The choice between the amination of 3-bromo-4-chlorobenzyl bromide and the reductive amination of 3-bromo-4-chlorobenzaldehyde will be dictated by the specific requirements of the researcher and the laboratory context. The Gabriel synthesis offers a robust method for obtaining a pure primary amine from the benzyl bromide, while reductive amination provides an efficient one-pot procedure from the aldehyde. Both routes are well-established in organic synthesis and can be readily adapted for the preparation of this and other substituted benzylamines. Careful consideration of the reaction conditions and purification methods is crucial for obtaining the target compound in high yield and purity.

References

The Strategic Synthesis and Therapeutic Potential of 3-Bromo-4-chlorobenzylamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Halogenated Benzylamines

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic scaffolds is a time-honored approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The benzylamine framework, a versatile and privileged structure, serves as a foundational building block for a myriad of therapeutic agents. This technical guide delves into the synthesis, chemical intricacies, and burgeoning therapeutic potential of 3-Bromo-4-chlorobenzylamine and its analogs. As we navigate the nuances of this specific substitution pattern, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only outlines established methodologies but also illuminates pathways for future discovery. The unique electronic and steric properties conferred by the bromine and chlorine substituents on the benzylamine core present a compelling opportunity for the rational design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.

I. The Core Moiety: Synthesis and Characterization of this compound

The targeted synthesis of this compound, while not extensively detailed in publicly available literature, can be strategically approached through the reductive amination of its corresponding aldehyde, 3-Bromo-4-chlorobenzaldehyde. This precursor is a commercially available starting material, making this a viable and efficient synthetic route.[1][2]

Proposed Synthetic Workflow

The primary route to obtaining this compound involves a two-step process commencing with the readily available 3-Bromo-4-chlorobenzaldehyde.

G start 3-Bromo-4-chlorobenzaldehyde step1 Reductive Amination (e.g., with Ammonium Hydroxide and a Reducing Agent like NaBH4) start->step1 Step 1 product This compound step1->product Step 2

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination
  • Dissolution: Dissolve 3-Bromo-4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add an excess of an ammonia source, such as ammonium hydroxide or a solution of ammonia in methanol, to the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Carefully add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is exothermic.

  • Quenching and Extraction: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

II. Physicochemical Properties and Reactivity

The presence of both bromine and chlorine atoms on the aromatic ring of this compound significantly influences its chemical properties.

PropertyValueSource
Molecular Formula C₇H₇BrClN[3]
Molecular Weight 220.49 g/mol [3]
CAS Number 849367-49-3[3]

The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution. However, the amine functionality of the benzyl group provides a nucleophilic center, making it amenable to a variety of chemical transformations, including:

  • N-Alkylation and N-Arylation: To introduce further diversity and modulate biological activity.

  • Amide and Sulfonamide Formation: To explore different pharmacophores and interactions with biological targets.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds.

III. The Landscape of Substituted Benzylamines in Drug Discovery

Substituted benzylamines are a cornerstone in medicinal chemistry, with a wide range of biological activities.[5] The specific substitution pattern of this compound suggests potential for several therapeutic applications based on the activities of related analogs.

A. Antimicrobial and Antifungal Agents

Halogenated compounds are well-represented in the arsenal of antimicrobial drugs.[6] Benzylamine derivatives have been investigated for their antibacterial and antifungal properties.[4][7][8][9] The presence of bromine, in particular, has been associated with potent antimicrobial activity in various scaffolds.[7] The synthesis of novel benzylamine derivatives has been shown to yield compounds with promising activity against pathogenic yeasts like Candida species.[8]

B. Enzyme Inhibition

The benzylamine scaffold is a key feature in many enzyme inhibitors. For instance, substituted benzylamines have been developed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an important target in prostate cancer therapy.[10] Furthermore, 4-substituted benzylamine derivatives have been identified as potent inhibitors of β-tryptase, a critical mediator in asthma.[11]

C. Anticancer Applications

Derivatives of halogenated aromatic compounds have shown promise as anticancer agents.[12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. While direct studies on this compound are lacking, the broader class of substituted benzylamines and related halogenated compounds are actively being explored for their cytotoxic potential.[13]

G core This compound Core antimicrobial Antimicrobial Agents core->antimicrobial Derivatization enzyme Enzyme Inhibitors core->enzyme Analog Synthesis anticancer Anticancer Therapeutics core->anticancer Scaffold Hopping

Caption: Potential therapeutic avenues for this compound analogs.

IV. Structure-Activity Relationship (SAR) Insights from Analogs

While a specific SAR for this compound is not yet established, valuable insights can be drawn from related structures:

  • Halogen Position and Type: The position and nature of the halogen substituent can dramatically alter biological activity. For example, in a series of 4-hydroxycoumarin derivatives, a chlorine at the para-position of an aromatic ring resulted in potent anticoagulant activity compared to other substituents.[14]

  • Hydrophobic Substituents: In the development of SHP2 tyrosine phosphatase inhibitors, the addition of a bromine atom at the para-position of a phenyl group led to a significant increase in efficacy, highlighting the importance of hydrophobic interactions.[15]

  • N-Substitution: Modification of the benzylamine nitrogen is a common strategy to modulate potency and selectivity. N-acetyl-substituted analogs of benzylamine-based inhibitors have been explored to optimize their alignment within the active site of the target enzyme.[10]

V. Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable from commercially available starting materials, and its chemical functionality allows for extensive derivatization. The known biological activities of related substituted benzylamines strongly suggest that analogs of this compound could exhibit potent antimicrobial, enzyme inhibitory, and anticancer properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. By exploring a diverse range of N-substituents and leveraging the reactivity of the bromine atom for cross-coupling reactions, it will be possible to build a comprehensive structure-activity relationship profile. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing halogenated benzylamine core.

References

A Technical Guide to 3-Bromo-4-chlorobenzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

3-Bromo-4-chlorobenzylamine is a substituted benzylamine derivative that has emerged as a critical building block in contemporary drug discovery and development. Its unique structural features, characterized by the presence of bromine and chlorine atoms on the benzene ring, provide medicinal chemists with a versatile scaffold for synthesizing complex molecules with tailored pharmacological properties. This guide offers an in-depth technical overview of this compound, including its chemical properties, commercial availability, quality control standards, and applications, with a particular focus on its role in the synthesis of targeted protein degraders.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a starting material is fundamental to its effective use in synthesis and ensuring the reproducibility of experimental results.

PropertyValueSource(s)
Chemical Name (3-Bromo-4-chlorophenyl)methanamine[1][2]
CAS Number 849367-49-3[3][4][5]
Molecular Formula C₇H₇BrClN[2]
Molecular Weight 220.49 g/mol [2]
Appearance Solid (form may vary by supplier)General Supplier Information
Purity Typically ≥97%[4]
Storage Room temperature, in a dark, inert atmosphereGeneral Supplier Information

Chemical Structure:

Caption: Chemical structure of this compound.

Commercial Suppliers and Procurement

The accessibility and quality of starting materials are critical considerations in any research or development program. This compound is available from a range of commercial suppliers specializing in chemical building blocks for the pharmaceutical industry.

SupplierPurityAvailable QuantitiesAdditional Information
BLDpharm InquireGrams to KilogramsOffers a wide range of research chemicals and intermediates.[4]
Aromsyn Co., Ltd. ≥98%Grams to KilogramsSpecializes in high-purity aromatic compounds.[3]
CP Lab Safety ≥97%GramsDistributes a variety of laboratory chemicals.[4]
Arctom Scientific InquireFlexible sizesProvides cost-effective chemical products.[5]

Procurement Considerations:

  • Lead Times: Lead times can vary significantly between suppliers and depend on stock availability. It is advisable to inquire about lead times when planning experiments.

  • Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity and analytical methods used for quality control. A Safety Data Sheet (SDS) should also be readily available.

  • Custom Synthesis: For larger quantities or specific purity requirements, some suppliers, such as Aromsyn Co., Ltd., offer custom synthesis services.[3]

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for this compound.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[7][8]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-254 nm).[6][9]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, providing both separation and structural information.

Illustrative GC-MS Protocol:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injection.

  • Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to ensure the elution of all components.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.[10]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of bromine, chlorine, and the aminomethyl group. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying fragments containing these halogens.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the benzylic methylene and amine protons. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

Data Interpretation: The chemical shifts and coupling constants observed in the NMR spectra should be consistent with the structure of this compound.[11][12][13]

analytical_workflow cluster_0 Quality Control Workflow start Receive this compound hplc Purity Assessment by HPLC start->hplc gcms Identity Confirmation & Impurity Profiling by GC-MS start->gcms nmr Structural Verification by NMR start->nmr pass Material Passes QC hplc->pass Purity ≥ Specification fail Material Fails QC hplc->fail Purity < Specification gcms->pass Identity Confirmed gcms->fail Identity Mismatch nmr->pass Structure Confirmed nmr->fail Structure Inconsistent quarantine Quarantine & Re-evaluation fail->quarantine

Caption: A typical analytical workflow for the quality control of this compound.

Synthesis and Potential Impurities

While specific, proprietary synthesis methods are used by commercial suppliers, a plausible synthetic route to this compound can be inferred from established organic chemistry principles. A likely precursor is 3-bromo-4-chlorotoluene.

Plausible Synthetic Pathway:

  • Bromination of 3-bromo-4-chlorotoluene: The benzylic position of 3-bromo-4-chlorotoluene can be brominated using a radical initiator, such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to yield 3-bromo-4-chlorobenzyl bromide.[14]

  • Amination of 3-bromo-4-chlorobenzyl bromide: The resulting benzyl bromide can then be reacted with a source of ammonia, such as aqueous ammonia or a protected amine followed by deprotection, to introduce the amino group and form this compound.

Potential Impurities:

  • Starting materials: Unreacted 3-bromo-4-chlorotoluene.

  • Intermediates: Residual 3-bromo-4-chlorobenzyl bromide.

  • Over-alkylation products: Dibenzyl and tribenzyl amine impurities.

  • Isomeric impurities: Impurities arising from the non-regioselective bromination of the starting material.

A thorough understanding of the potential impurities is crucial for developing appropriate analytical methods for their detection and control.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature, which allows for selective chemical modifications at the amine and the two halogenated positions on the aromatic ring.[15]

A Key Component in Proteolysis-Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of PROTACs.[16] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16][17]

The benzylamine moiety of this compound can be incorporated into the linker region of a PROTAC or used to attach a ligand that binds to the E3 ligase or the target protein. The bromine and chlorine atoms provide handles for further chemical modifications, such as cross-coupling reactions, to attach other components of the PROTAC molecule.[16][18][19][20]

PROTAC_MoA cluster_0 PROTAC Mechanism of Action protac PROTAC Target Binder Linker (incorporating this compound) E3 Ligase Binder target Target Protein protac:f1->target e3_ligase E3 Ubiquitin Ligase protac:f3->e3_ligase ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

Caption: The role of this compound as a building block in the linker of a PROTAC to facilitate the formation of a ternary complex and subsequent target protein degradation.

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the amine and the halogenated positions of this compound makes it a suitable starting material for the synthesis of novel heterocyclic compounds with potential biological activity. These heterocycles can serve as core scaffolds in the development of new therapeutic agents.[21][22][23]

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a versatile and valuable building block for researchers, scientists, and drug development professionals. Its well-defined chemical properties, commercial availability, and diverse reactivity make it an important tool in the synthesis of novel compounds, particularly in the rapidly evolving field of targeted protein degradation. A thorough understanding of its quality control, safe handling, and synthetic applications is essential for its effective and reliable use in advancing medicinal chemistry and drug discovery.

References

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-4-chlorobenzylamine

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview for the safe handling, storage, and application of this compound (CAS No. 849367-49-3), a key building block for professionals in chemical research and pharmaceutical development. As a substituted benzylamine, this compound offers versatile reactivity but also necessitates stringent safety protocols due to its potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

This compound is a halogenated aromatic amine. Its structure incorporates a benzylamine core, which is a common motif in pharmacologically active molecules, and two distinct halogen substituents on the aromatic ring, providing orthogonal sites for synthetic modification.[1][2] This dual halogenation makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of libraries for drug discovery and as a building block for protein degraders.[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 849367-49-3[3][5][6]
Molecular Formula C₇H₇BrClN[3][5][6]
Molecular Weight 220.49 g/mol [3][5][7]
SMILES NCC1=CC=C(Cl)C(Br)=C1[5][7]
Appearance Data not consistently available; related compounds are typically off-white to beige or light yellow solids or liquids.[8][9]
Storage Room temperature, under inert atmosphere, in a dark place.[3][5]

Hazard Communication and Safety Profile

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, data from suppliers and safety information for structurally analogous compounds provide a strong basis for hazard assessment.[7][10] The primary hazards are associated with irritation and acute toxicity.

Table 2: GHS Hazard Information

CategoryDetailsSource(s)
Pictograms [7]
Signal Word Warning [7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[7][10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

The causality behind these hazards stems from the reactivity of the benzylamine moiety and the properties of halogenated aromatics. Amines can be corrosive and irritating to tissues, while halogenated compounds can exhibit various toxicities and may be absorbed through the skin.[11][12] Therefore, treating this compound with a high degree of caution is imperative.

Safe Handling and Engineering Controls

A proactive approach to safety, combining engineering controls and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of solid and dissolved forms of this compound must be performed inside a certified and properly functioning chemical fume hood.[11] This is the primary line of defense to prevent inhalation of dust or vapors, which are harmful.[7]

  • Designated Work Area: A specific area within the fume hood should be designated for working with this chemical to contain potential contamination.[11]

  • Safety Equipment: An operational emergency eyewash station and safety shower must be readily accessible and unobstructed.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific experimental procedure.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and RationaleSource(s)
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal. A face shield worn over goggles is required when there is a significant risk of splashes, such as during solution transfers or reaction quenching.[13][14][15]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesDouble-gloving provides an extra layer of protection against potential tears and permeation. For extended handling or risk of direct contact, heavier-duty gloves like neoprene or butyl rubber are recommended. Gloves must be changed immediately upon contamination.[11]
Body Chemical-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin from accidental contact.[11][14]
Respiratory NIOSH-approved Respirator (if needed)While a fume hood is the primary control, a respirator may be required for large-scale work, spill cleanup, or if engineering controls fail. Follow OSHA respirator regulations.[15]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Store in the original, tightly sealed container.[16][17]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5] The amine functionality can be susceptible to oxidation over time.

  • Conditions: Keep in a cool, dry, and dark place away from incompatible materials.[5][16] Light sensitivity is a potential concern for many aromatic compounds.[18]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides. Benzylamines are basic and will react exothermically with acids.

Experimental Protocols: A Representative Workflow

This compound is primarily used as a synthetic intermediate. The following protocol describes a representative N-acylation reaction, a common transformation for this class of compounds. This protocol is illustrative and must be adapted and risk-assessed for specific substrates and scales.

N-Acylation of this compound

Objective: To synthesize an amide by reacting this compound with an acid chloride.

Materials:

  • This compound

  • Acetyl chloride (or other desired acid chloride)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and septum

  • Argon or nitrogen line

  • Syringes and needles

Procedure:

  • Preparation: Set up a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar in the chemical fume hood.

  • Reagent Addition: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the amine and the highly reactive acid chloride.

  • Acylating Agent: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution via syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting benzylamine spot indicates reaction completion.

  • Workup (Quenching): Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and finally brine.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

G prep 1. Preparation (Inert Flask, Fume Hood) dissolve 2. Dissolve Amine & Base (DCM, 0 °C) prep->dissolve add_acyl 3. Add Acid Chloride (Slowly at 0 °C) dissolve->add_acyl react 4. Reaction (Warm to RT, Monitor by TLC) add_acyl->react quench 5. Aqueous Workup (Quench, Extract, Wash) react->quench dry 6. Dry & Concentrate (MgSO4, Rotary Evaporation) quench->dry purify 7. Purification (Chromatography/Recrystallization) dry->purify product Final Product purify->product

Diagram 1: A typical workflow for N-acylation.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in its distinct reactive sites, which can often be addressed selectively.

  • Amine Group: The primary amine is nucleophilic and readily undergoes acylation, alkylation, reductive amination, and formation of sulfonamides.[1]

  • Aromatic Ring: The two different halogen atoms allow for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, enabling a stepwise functionalization of the aromatic ring.[2] This orthogonal reactivity is highly valuable for building molecular complexity.[2]

This versatility makes the compound an attractive scaffold in medicinal chemistry for synthesizing novel compounds for various therapeutic targets.[19][20]

G sub This compound amine_rxns Amine Reactions (Nucleophilic Site) sub->amine_rxns aryl_rxns Aromatic Reactions (Electrophilic Sites) sub->aryl_rxns acylation Acylation / Sulfonylation amine_rxns->acylation alkylation Alkylation / Reductive Amination amine_rxns->alkylation suzuki Suzuki Coupling (C-Br) aryl_rxns->suzuki buchwald Buchwald-Hartwig (C-Cl) aryl_rxns->buchwald snar SNAr (less common) aryl_rxns->snar

Diagram 2: Key reaction pathways.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[8][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[8]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[15][21] Decontaminate the area with an appropriate solvent and then soap and water. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[21]

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Classification: this compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.[21]

  • Segregation: Do not mix with non-halogenated waste.[21] Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[21]

  • Disposal: The waste container must be kept closed and stored in a designated satellite accumulation area. Contact your institution's EHS department for pickup and disposal, which is typically done via high-temperature incineration.[21] Never dispose of this chemical down the drain or in regular trash.[21]

References

An In-depth Technical Guide to Pomalidomide as a Foundational Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective elimination of proteins of interest (POIs).[2] A critical component of any PROTAC is the E3 ligase-recruiting ligand. Pomalidomide, a potent binder of the Cereblon (CRBN) E3 ligase, has become a cornerstone of PROTAC design due to its well-characterized mechanism, favorable physicochemical properties, and synthetic tractability.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of pomalidomide as a pivotal building block for the rational design and synthesis of novel protein degraders. We will dissect the mechanistic underpinnings of pomalidomide-mediated CRBN recruitment, detail synthetic strategies for its incorporation into PROTACs, and outline a comprehensive cascade of biophysical and cellular assays for the rigorous evaluation of these next-generation therapeutics.

The PROTAC Paradigm: A Pomalidomide-Centric View

The core function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target.[2] Pomalidomide-based PROTACs achieve this by co-opting the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5][6] The process is catalytic: once the PROTAC has facilitated the ubiquitination of one target protein molecule, it is released to engage another, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[1]

The mechanism unfolds in a series of orchestrated steps, as illustrated below. This catalytic cycle highlights the central role of the pomalidomide moiety in bridging the target protein to the cellular degradation machinery.

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC Pomalidomide-Based PROTAC POI->PROTAC Ternary POI-PROTAC-CRBN Ternary Complex CRBN CRBN E3 Ligase PROTAC->CRBN Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Releases Peptides Ub Ubiquitin E2 E2 Enzyme E2->Ternary Recruitment POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitin Transfer PROTAC_released Recycled PROTAC Ternary->PROTAC_released Dissociation & Recycling POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of Pomalidomide-Based PROTAC Action.

Rational Design of Pomalidomide-Based PROTACs

The efficacy of a pomalidomide-based PROTAC is not solely dependent on the binding affinities of its constituent ligands but is profoundly influenced by the linker connecting them. The linker's composition, length, and attachment point to the pomalidomide core are critical parameters that govern the formation and stability of the ternary complex.[5][7]

The Linker: More Than Just a Spacer

The linker dictates the relative orientation of the POI and CRBN within the ternary complex, which in turn affects the efficiency of ubiquitin transfer. A systematic approach to linker design is therefore essential for successful PROTAC development.

Linker TypeKey CharacteristicsAdvantagesConsiderations
Alkyl Chains Hydrophobic, flexible or rigid depending on saturation.Synthetically straightforward; provides structural simplicity.Poor aqueous solubility can limit cell permeability and bioavailability.
PEG Linkers Hydrophilic, flexible.Enhances aqueous solubility and can improve cell permeability.[5]Can increase molecular weight and flexibility, potentially leading to off-target effects.
Rigid Linkers Often contain cyclic or unsaturated systems.Provides conformational constraint, which can improve binding affinity and selectivity.Can be synthetically challenging; less adaptable to different targets.
Pomalidomide Attachment Point: A Determinant of Selectivity

Pomalidomide can be derivatized at several positions, but the choice of attachment point has significant consequences for both on-target activity and off-target effects. Pomalidomide itself can induce the degradation of certain zinc-finger (ZF) transcription factors, such as IKZF1 and IKZF3.[2] This inherent activity can lead to undesired off-target effects in a PROTAC context.[8]

Recent studies have demonstrated that modifying the C5 position of the phthalimide ring can mitigate the degradation of these off-target ZF proteins while preserving or even enhancing on-target potency.[8] This underscores the importance of a carefully considered attachment strategy to maximize the therapeutic window of pomalidomide-based degraders.

Synthesis of Pomalidomide-Based PROTACs: A Modular Approach

A modular synthetic strategy, often employing "click chemistry," is a highly efficient method for generating libraries of pomalidomide-based PROTACs.[5] This approach involves the synthesis of a pomalidomide-linker conjugate with a reactive handle, such as an azide, which can then be readily coupled to a library of POI ligands functionalized with a complementary group, like a terminal alkyne.

Synthetic Workflow cluster_0 Synthesis of Pomalidomide Building Block cluster_1 PROTAC Assembly via Click Chemistry Pomalidomide Pomalidomide Pomalidomide_Br N-(5-bromopentyl)-pomalidomide Pomalidomide->Pomalidomide_Br Alkylation Dibromoalkane 1,5-Dibromopentane Dibromoalkane->Pomalidomide_Br Pomalidomide_Azide Pomalidomide-C5-Azide Pomalidomide_Br->Pomalidomide_Azide Azidation Sodium_Azide Sodium Azide Sodium_Azide->Pomalidomide_Azide Final_PROTAC Final PROTAC Pomalidomide_Azide->Final_PROTAC CuAAC 'Click' Reaction POI_Ligand Alkyne-Modified POI Ligand POI_Ligand->Final_PROTAC

Caption: Modular Synthetic Workflow for Pomalidomide-Based PROTACs.

Detailed Experimental Protocol: Synthesis of Pomalidomide-C5-Azide

This protocol describes a representative synthesis of a versatile pomalidomide building block.

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [9]

  • To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).

  • Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (DCM) (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(5-bromopentyl)-pomalidomide.

Step 2: Synthesis of Pomalidomide-C5-Azide [9]

  • To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Upon completion (monitored by LC-MS), cool the reaction to room temperature, dilute with water, and extract with DCM (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pomalidomide-C5-azide product, which can often be used in the next step without further purification.

Detailed Experimental Protocol: PROTAC Synthesis via Click Chemistry

This protocol outlines the final conjugation step to produce the PROTAC molecule.[5]

  • In a suitable reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a solvent system such as a 1:1 mixture of t-BuOH and water.

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq), to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

A Comprehensive Assay Cascade for PROTAC Evaluation

The successful development of a pomalidomide-based PROTAC requires a multi-faceted evaluation strategy to characterize its biochemical, biophysical, and cellular properties. The following workflow outlines a logical progression of assays to validate a novel degrader.

PROTAC Evaluation Workflow cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular Activity Assessment cluster_2 Selectivity & Off-Target Profiling Start Synthesized PROTAC Binding_Assays Binary Binding Assays (SPR, ITC, FP) Start->Binding_Assays Confirm Binding to POI & CRBN Ternary_Complex Ternary Complex Formation (NanoBRET, TR-FRET) Binding_Assays->Ternary_Complex Assess Ternary Complex Formation & Cooperativity Degradation_Assay Target Degradation Assay (Western Blot, HiBiT) Ternary_Complex->Degradation_Assay Quantify Target Degradation (DC50, Dmax) Phenotypic_Assay Phenotypic Assays (Cell Viability, Target Engagement) Degradation_Assay->Phenotypic_Assay Evaluate Downstream Functional Effects Proteomics Global Proteomics (TMT-MS) Phenotypic_Assay->Proteomics Profile Global Protein Level Changes ZF_Assay Zinc-Finger Off-Target Assay Proteomics->ZF_Assay Assess Specific Off-Target Liabilities

Caption: Workflow for PROTAC Characterization and Evaluation.

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[5][10]

  • NanoBRET™ Assay: This live-cell assay is a powerful tool for quantitatively measuring the formation of the PROTAC-induced ternary complex.[11] It involves co-transfecting cells with plasmids encoding the POI fused to NanoLuc® luciferase and CRBN fused to HaloTag®. The addition of a fluorescent HaloTag® ligand and the NanoLuc® substrate allows for the detection of BRET signal only when the two fusion proteins are brought into close proximity by the PROTAC.

Protocol: NanoBRET™ Ternary Complex Assay [11]

  • Cell Transfection: Co-transfect HEK293 cells with NanoLuc-POI and HaloTag-CRBN plasmids. Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment: Plate the transfected cells into a white, 96-well assay plate. Prepare serial dilutions of the PROTAC compound and add to the cells.

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the cells and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot it against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular Assays for Protein Degradation

The definitive measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.

  • Western Blotting: This is the most common method for visualizing and quantifying the reduction in target protein levels.[5]

  • Quantitative Mass Spectrometry (Proteomics): This technique provides an unbiased, global view of protein level changes following PROTAC treatment, enabling the assessment of both on-target degradation and off-target effects.[7]

Protocol: Western Blotting for Protein Degradation [11]

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of protein degradation relative to the loading control. Calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Conclusion and Future Perspectives

Pomalidomide has proven to be an invaluable building block in the field of targeted protein degradation. Its well-understood interaction with the CRBN E3 ligase, coupled with its synthetic accessibility, has facilitated the rapid development of a multitude of PROTACs against a wide range of disease-relevant targets.[12][13] The continued exploration of novel linker technologies and a deeper understanding of the structural biology of ternary complexes will undoubtedly lead to the development of next-generation pomalidomide-based degraders with enhanced potency, selectivity, and therapeutic potential.[10][14] As the field moves forward, a rigorous and systematic approach to design, synthesis, and evaluation, as outlined in this guide, will be paramount to unlocking the full potential of this transformative therapeutic modality.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-chlorobenzylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Halogenated Building Block

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action is paramount. The strategic selection of starting materials and key intermediates is a critical determinant of success in this endeavor. 3-Bromo-4-chlorobenzylamine, a halogenated aromatic amine, represents a versatile chemical building block with significant potential for the synthesis of new agrochemicals.[1] Its distinct substitution pattern on the phenyl ring, featuring both bromine and chlorine atoms, offers unique opportunities for derivatization and modulation of biological activity. The presence of these halogens can enhance the lipophilicity of the final molecule, potentially improving its penetration into target organisms and its stability against metabolic degradation.[1]

While direct, large-scale applications of this compound in the synthesis of major commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. This application note will explore the potential of this compound as a precursor for the synthesis of novel fungicides, drawing upon the established role of the benzylamine scaffold in this class of agrochemicals. We will present a hypothetical synthetic protocol to illustrate how this building block can be integrated into a rational drug design workflow.

Core Concept: The Benzylamine Scaffold in Modern Fungicides

The benzylamine class of fungicides represents a significant group of agricultural pest control agents.[2][3] A notable example of this class targets the fungal enzyme squalene epoxidase. This enzyme is a key component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Benzylamine fungicides act as non-competitive inhibitors of squalene epoxidase, binding to a site on the enzyme distinct from the substrate binding site.

The general structure of a benzylamine fungicide features a benzylamine core, where the nitrogen atom is typically substituted with other alkyl or aryl groups. The aromatic ring of the benzylamine is often substituted with various functional groups that modulate the compound's activity, spectrum, and physicochemical properties. It is within this context that this compound emerges as an attractive starting material for the design of new, potentially more potent or resilient, fungicidal agents.[4][5]

Hypothetical Synthesis of a Novel Benzylamine-Based Fungicide

To illustrate the utility of this compound, we propose a hypothetical synthesis of a novel fungicidal candidate, designated Fungicide-BCB-01 . This conceptual molecule incorporates the 3-bromo-4-chlorobenzyl moiety and a naphthalenemethyl group, a feature found in some potent antifungal agents.[2] The synthetic strategy involves the N-alkylation of this compound with 1-(chloromethyl)naphthalene.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction N-Alkylation Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Reaction Mixture in Acetonitrile A->E B 1-(Chloromethyl)naphthalene B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F Filtration E->F Reflux, 12h G Solvent Evaporation F->G H Column Chromatography G->H I Fungicide-BCB-01 (N-(3-Bromo-4-chlorobenzyl)-1-naphthalenemethylamine) H->I

Caption: Hypothetical workflow for the synthesis of Fungicide-BCB-01.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a plausible method for the synthesis of Fungicide-BCB-01 .

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compoundC₇H₇BrClN220.50102.21 g
1-(Chloromethyl)naphthaleneC₁₁H₉Cl176.64111.94 g
Anhydrous Potassium CarbonateK₂CO₃138.21202.76 g
Anhydrous AcetonitrileCH₃CN41.05-50 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
HexaneC₆H₁₄86.18-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--As needed
Brine (Saturated NaCl solution)NaCl(aq)--As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.21 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring, add 1-(chloromethyl)naphthalene (1.94 g, 11 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Extraction: Dissolve the crude product in 50 mL of ethyl acetate. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fungicide-BCB-01.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure Fungicide-BCB-01.

Rationale for Experimental Choices
  • Base: Potassium carbonate is a mild and effective base for N-alkylation reactions, neutralizing the HCl formed during the reaction without causing significant side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions like N-alkylation, as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents.

  • Purification: The work-up procedure is designed to remove unreacted starting materials and inorganic salts. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Proposed Mechanism of Action and Structure-Activity Relationship

The hypothetical Fungicide-BCB-01 is designed to act as a squalene epoxidase inhibitor. The N-benzyl-N-methyl-1-naphthalenemethylamine core is a known pharmacophore for this target. The inclusion of the 3-bromo-4-chlorophenyl group is intended to enhance the compound's properties.

G cluster_compound Fungicide-BCB-01 cluster_enzyme Squalene Epoxidase cluster_interaction Inhibition cluster_result Outcome A 3-Bromo-4-chlorobenzyl Group F Binding to Allosteric Site A->F B Naphthalenemethyl Group B->F C Amine Linker C->F D Active Site E Allosteric Site G Conformational Change in Enzyme E->G F->E H Inhibition of Squalene Epoxidation G->H I Ergosterol Depletion H->I J Fungal Cell Death I->J

Caption: Proposed mechanism of action for the hypothetical Fungicide-BCB-01.

The halogen substituents on the benzyl ring may contribute to:

  • Increased Lipophilicity: Facilitating passage through the fungal cell wall and membrane.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the halogens could influence the electronic properties of the aromatic ring, potentially leading to stronger interactions with amino acid residues in the enzyme's binding pocket.

  • Improved Metabolic Stability: The C-Br and C-Cl bonds are generally more resistant to metabolic cleavage than C-H bonds, which could lead to a longer half-life of the compound in the target organism.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules in the agrochemical sector. While its direct application in currently marketed major agrochemicals is not widely reported, its structural features make it an ideal candidate for the development of new fungicides, particularly within the benzylamine class. The provided hypothetical synthesis of "Fungicide-BCB-01" serves as a practical illustration of how this starting material can be employed in a rational design approach to generate novel compounds with desired fungicidal properties. Further exploration of derivatives of this compound in agrochemical research is warranted and holds the potential to yield new and effective crop protection solutions.

References

Application Notes and Protocols for 3-Bromo-4-chlorobenzylamine: A Versatile Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Targeted Protein Degradation and the Role of Specialized Building Blocks

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond classical inhibition of protein function, the field of targeted protein degradation (TPD) has emerged as a powerful modality to eliminate disease-causing proteins. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade specific proteins.[1][2][3] The modular nature of PROTACs, consisting of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization.[1][2] The linker, in particular, is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[1]

This guide focuses on the application of 3-Bromo-4-chlorobenzylamine, a key building block for the synthesis of PROTACs and other chemical biology tools.[4] Its unique substitution pattern offers synthetic chemists a versatile platform for the construction of diverse linker architectures, enabling the exploration of structure-activity relationships in the quest for potent and selective protein degraders.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 849367-49-3[4][5]
Molecular Formula C₇H₇BrClN[4][5]
Molecular Weight 220.5 g/mol [4]
Appearance White to light yellow powderInferred from similar compounds
Purity ≥97%[4]
Storage Room temperature, in a dark, inert atmosphere[5]

Synthetic Strategy: Leveraging Orthogonal Reactivity

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The primary amine of the benzylamine moiety serves as a versatile nucleophile for amide bond formation, a common strategy for linker attachment. The bromo and chloro substituents on the aromatic ring provide orthogonal handles for transition metal-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Below is a conceptual workflow illustrating the strategic use of this compound in PROTAC synthesis.

G A This compound C Amide Bond Formation A->C B E3 Ligase Ligand (e.g., with a carboxylic acid) B->C D Intermediate A C->D F Suzuki Coupling (at the Bromo position) D->F E Protein of Interest (POI) Ligand (e.g., with a boronic acid) E->F G PROTAC Precursor F->G H Further Functionalization or Final PROTAC G->H

Caption: A conceptual workflow for the synthesis of a PROTAC using this compound.

Application Protocol: Synthesis of a PROTAC Linker Intermediate

This protocol details the initial step in utilizing this compound: the acylation of the primary amine with a representative E3 ligase ligand containing a carboxylic acid moiety (e.g., a derivative of thalidomide, a common CRBN E3 ligase ligand).

Materials:

  • This compound

  • E3 Ligase Ligand-COOH (e.g., a thalidomide derivative)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add PyBOP (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide intermediate.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Advanced Synthetic Applications: Orthogonal Cross-Coupling

With the linker intermediate in hand, the bromo and chloro substituents can be sequentially functionalized. The greater reactivity of the C-Br bond allows for selective cross-coupling at this position while leaving the C-Cl bond intact for potential further modification.

Example: Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of the bromo-substituted intermediate with a boronic acid derivative of a POI ligand.

Materials:

  • Amide intermediate from the previous protocol

  • POI Ligand-B(OH)₂ (a boronic acid or pinacol ester derivative of the POI ligand)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (or another suitable solvent system like DMF or toluene)

  • Standard work-up and purification reagents as listed in the previous protocol.

Procedure:

  • Reaction Setup: To a round-bottom flask, add the amide intermediate (1.0 eq), the POI Ligand-B(OH)₂ (1.2-1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.1 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired PROTAC molecule.

  • Characterization: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Coupling A This compound C PyBOP, DIPEA, DMF A->C B E3 Ligase Ligand-COOH B->C D Intermediate Amide C->D Yield: 70-90% E Intermediate Amide G Pd(dppf)Cl2, K2CO3 Dioxane/Water E->G F POI Ligand-B(OH)2 F->G H Final PROTAC G->H Yield: 50-80%

Caption: A two-step experimental workflow for PROTAC synthesis utilizing this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in medicinal chemistry. Its strategically placed functional groups allow for a modular and efficient approach to the construction of diverse chemical entities. The protocols outlined in this guide provide a foundation for the use of this reagent in targeted protein degradation research. As the field of "linkerology" continues to evolve, the demand for well-defined and synthetically tractable building blocks like this compound will undoubtedly increase, paving the way for the discovery of novel and more effective therapeutics.

References

Protocols for N-Alkylation of 3-Bromo-4-chlorobenzylamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 3-Bromo-4-chlorobenzylamine Scaffolds

In the landscape of contemporary drug discovery and materials science, the this compound framework serves as a valuable starting material for the synthesis of a diverse array of molecular entities. The strategic placement of halogen atoms on the benzene ring offers a unique combination of lipophilicity, metabolic stability, and opportunities for further functionalization, making its N-alkylated derivatives highly sought after. These derivatives are integral to the development of novel therapeutic agents, agrochemicals, and functional materials.

This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of this compound. We will delve into the two primary methodologies for this transformation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The protocols are designed to be self-validating, with an emphasis on the rationale behind the choice of reagents, solvents, and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Chemical Principles: Navigating the N-Alkylation of a Dihalogenated Benzylamine

The N-alkylation of this compound is governed by the nucleophilic character of the primary amine. The presence of electron-withdrawing bromine and chlorine atoms on the aromatic ring subtly influences the reactivity of the benzylamine. While these halogens decrease the basicity (and potentially the nucleophilicity) of the amine to a certain extent compared to unsubstituted benzylamine, the primary amine remains a potent nucleophile capable of participating in both direct alkylation and reductive amination reactions.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further to yield a tertiary amine.[1] Controlling the reaction stoichiometry and conditions is therefore paramount to achieving the desired mono-alkylated product.

Methodology 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic SN2 reaction where this compound reacts with an alkyl halide in the presence of a base.[2] The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Causality of Experimental Choices:

  • Base Selection: A non-nucleophilic base is preferred to avoid competition with the amine in reacting with the alkyl halide. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to remove during workup.[3] For more sensitive substrates or stronger alkylating agents, a hindered organic base such as N,N-diisopropylethylamine (DIPEA) can be employed.[4]

  • Solvent Effects: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal as they can dissolve the amine and the base, and they effectively solvate the transition state of the SN2 reaction.

  • Control of Over-alkylation: Using a slight excess of the benzylamine relative to the alkylating agent can favor mono-alkylation. However, this may necessitate a more rigorous purification to remove the unreacted starting material.

Methodology 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly efficient and selective method for forming C-N bonds, and it is often the preferred method for mono-alkylation of primary amines.[5][6] The reaction proceeds in two steps: the formation of an imine intermediate from the condensation of the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.

Causality of Experimental Choices:

  • Reducing Agent Selection: The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine intermediate in the presence of the starting carbonyl compound.[7]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reagent, often the first choice for reductive aminations. It is less reactive than sodium borohydride and does not readily reduce aldehydes and ketones under neutral or slightly acidic conditions.

    • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, effective at a slightly acidic pH. However, it is highly toxic due to the potential release of hydrogen cyanide.[5]

    • Sodium borohydride (NaBH₄): A less expensive but more reactive reducing agent. It can be used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[8]

  • pH Control: The initial imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the subsequent reduction is often more efficient at a neutral or slightly basic pH. The use of NaBH(OAc)₃ often does not require strict pH control.

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound with an Alkyl Bromide

This protocol describes a general procedure for the synthesis of N-alkyl-3-bromo-4-chlorobenzylamines using an alkyl bromide as the alkylating agent.

Materials:

  • This compound

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To the stirred suspension, add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Representative Reaction Parameters for Direct N-Alkylation

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)
1Ethyl bromideK₂CO₃DMF5012
2Benzyl bromideCs₂CO₃CH₃CNRT24
3Isopropyl iodideDIPEACH₂Cl₂RT48
Protocol 2: Reductive Amination of this compound with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound via reductive amination using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DCE or DCM.

  • Add the desired aldehyde (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 20-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Representative Reaction Parameters for Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)
1AcetaldehydeNaBH(OAc)₃DCERT6
2BenzaldehydeNaBH(OAc)₃DCMRT12
3AcetoneNaBH₃CNMeOHRT24

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated this compound derivatives should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of a successful reaction. The disappearance of one of the N-H protons of the primary amine can also be observed.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and a shift in the chemical shift of the benzylic carbon are expected.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of the product. The fragmentation pattern can also provide structural information. A common fragmentation pathway for benzylamines is the cleavage of the C-N bond, leading to the formation of a stable benzyl cation.[9][10]

Mandatory Visualizations

Direct_N_Alkylation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_workup Workup & Purification This compound This compound N-Alkyl-3-bromo-4-chlorobenzylamine N-Alkyl-3-bromo-4-chlorobenzylamine This compound->N-Alkyl-3-bromo-4-chlorobenzylamine SN2 Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkyl-3-bromo-4-chlorobenzylamine Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkyl-3-bromo-4-chlorobenzylamine Solvent (DMF or CH3CN) Solvent (DMF or CH3CN) Temperature (RT to 60°C) Temperature (RT to 60°C) Aqueous Workup Aqueous Workup N-Alkyl-3-bromo-4-chlorobenzylamine->Aqueous Workup Quenching Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Purification

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product cluster_workup Workup & Purification This compound This compound Imine Formation Imine Formation This compound->Imine Formation Aldehyde/Ketone (R'COR'') Aldehyde/Ketone (R'COR'') Aldehyde/Ketone (R'COR'')->Imine Formation In-situ Reduction In-situ Reduction Imine Formation->In-situ Reduction Intermediate N-Alkyl-3-bromo-4-chlorobenzylamine N-Alkyl-3-bromo-4-chlorobenzylamine In-situ Reduction->N-Alkyl-3-bromo-4-chlorobenzylamine Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->In-situ Reduction Aqueous Quench Aqueous Quench N-Alkyl-3-bromo-4-chlorobenzylamine->Aqueous Quench Column Chromatography Column Chromatography Aqueous Quench->Column Chromatography

Caption: Workflow for Reductive Amination.

Conclusion

The N-alkylation of this compound is a fundamental transformation that opens the door to a vast chemical space for the development of novel molecules with significant biological and material properties. Both direct alkylation and reductive amination offer viable and robust pathways to the desired N-alkylated products. The choice between these methods will depend on the specific alkyl group to be introduced, the scale of the reaction, and the desired level of selectivity. By understanding the underlying chemical principles and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize these valuable compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Dihaloaromatic Building Block

3-Bromo-4-chlorobenzylamine is a vital bifunctional building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] The presence of two distinct halogen atoms on the aromatic ring—bromine and chlorine—presents a unique opportunity for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This chemoselectivity is primarily governed by the difference in bond dissociation energies (BDE) of the C-Br and C-Cl bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst.[2] This inherent reactivity difference allows for the selective coupling at the bromine-bearing carbon while leaving the more robust C-Cl bond intact for subsequent transformations.[2][3]

This guide provides a comprehensive overview of the principles and practical protocols for leveraging this chemoselectivity in several key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the strategic and efficient elaboration of the this compound scaffold.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity Differentials

The success of selective cross-coupling on dihalogenated substrates hinges on the precise control of reaction conditions to favor the cleavage of one carbon-halogen bond over another. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is C–I > C–Br > C–Cl.[3] This trend is a direct consequence of the decreasing bond strength down the halogen group.

For this compound, the C-Br bond is significantly more reactive than the C-Cl bond.[2] This allows for a predictable and selective reaction at the C-3 position. Key factors that influence this selectivity include:

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand coordinated to the palladium center are crucial.[4][5] Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst, sometimes enabling the activation of less reactive C-Cl bonds.[2][6] Therefore, for selective C-Br activation, less sterically demanding and electron-rich ligands are often preferred.

  • Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage, potentially leading to a loss of selectivity.[7] Careful temperature control is therefore essential.

  • Base: The choice of base can influence the rate of both the desired and undesired coupling reactions.[8]

By carefully tuning these parameters, it is possible to achieve high yields of the mono-coupled product, preserving the chlorine substituent for a subsequent, distinct cross-coupling event.

Core Cross-Coupling Protocols for this compound

The following sections provide detailed, step-by-step protocols for the selective functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[9][10] For this compound, this reaction allows for the selective introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-3 position.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, Base, and Pd Catalyst/Ligand in a dry flask. B Add Anhydrous Solvent A->B C Degas the reaction mixture (e.g., Argon sparging) B->C D Heat the mixture to the specified temperature with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature. Quench with water. E->F Upon completion G Extract with an organic solvent. Wash with brine. F->G H Dry over Na2SO4, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • 1,4-Dioxane/Water (4:1 mixture)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[12]

    • Upon completion, cool the reaction to room temperature and quench by adding water.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-4-chlorobenzylamine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Dioxane/H₂O9012~85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2.0)Toluene/EtOH/H₂O8510~90-98
3-Pyridinylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (3.0)DMF10016~75-85

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[13][14] This reaction is particularly valuable in pharmaceutical chemistry for the construction of arylamine moieties.[15] With this compound, selective amination at the C-3 position can be achieved.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

    • Anhydrous toluene

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide to a dry Schlenk tube or reaction vial.[16]

    • Add this compound.

    • Evacuate and backfill the vessel with an inert gas three times.[17]

    • Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.[17]

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 8-16 hours.[17]

    • After completion, cool the mixture to room temperature and carefully quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 4-((2-chloro-5-(aminomethyl)phenyl)morpholine).

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene1008-16Good to Excellent[17]
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11012~85-95[17]
n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)1,4-Dioxane10018~80-90[17]
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The reactivity trend for aryl halides in Sonogashira coupling also follows C-I > C-Br > C-Cl, allowing for the selective alkynylation of this compound at the C-3 position.[20]

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirred solution.

    • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and wash the pad with ethyl acetate.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash the organic solution with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to give 4-chloro-3-(phenylethynyl)benzylamine.

Table 3: Representative Conditions for Sonogashira Coupling

AlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF608~90-97
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineToluene7010~88-95
1-HexynePd₂(dba)₃ (1.5)CuI (3)PiperidineDMF5012~85-92
Heck Reaction: Formation of C-C Double Bonds

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[21][22] This reaction is catalyzed by a palladium complex and requires a base. The selective reaction at the C-Br bond of this compound allows for the introduction of a vinyl group at the C-3 position.

Detailed Protocol: Heck Reaction of this compound with Styrene

  • Materials:

    • This compound (1.0 eq)

    • Styrene (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

    • Triethylamine (Et₃N, 1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vessel, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Add anhydrous DMF, triethylamine, and styrene.[2]

    • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

    • Heat the reaction to 100-120 °C and stir.[2]

    • Monitor the reaction by TLC or GC-MS.

    • Once complete, cool the reaction mixture and dilute with water.

    • Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-chloro-3-styrylbenzylamine.

Table 4: Representative Conditions for Heck Reaction

AlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF11016~70-80
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)Acetonitrile9024~65-75
CyclohexenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)Dioxane12018~60-70

Conclusion

The strategic, chemoselective functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse array of complex molecules. By carefully selecting the catalyst, ligand, base, and reaction temperature, researchers can exploit the inherent reactivity difference between the C-Br and C-Cl bonds to achieve highly selective transformations at the C-3 position. The protocols outlined in this guide provide a solid foundation for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions in the elaboration of this valuable building block, thereby enabling the efficient construction of novel compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-4-chlorobenzylamine in Modern Chemistry

This compound[1][2][3][4][5] is a halogenated benzylamine derivative that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the unique electronic and steric properties imparted by the bromine and chlorine substituents can be leveraged to modulate the biological activity of target compounds. The benzylamine moiety itself is a common pharmacophore, and the specific substitution pattern of this compound offers multiple points for further chemical elaboration, making it a valuable intermediate for the construction of diverse molecular scaffolds.

This document provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on practical, scalable, and safe methodologies. We will first detail the preparation of the key precursor, 3-Bromo-4-chlorobenzonitrile, followed by an in-depth protocol for its reduction to the target benzylamine. The procedures outlined herein are designed to be robust and reproducible, and the rationale behind key experimental choices is discussed to provide a deeper understanding of the underlying chemical principles.

Part I: Synthesis of the Precursor, 3-Bromo-4-chlorobenzonitrile

The most direct and scalable route to 3-Bromo-4-chlorobenzonitrile[6][7] is through the electrophilic bromination of the readily available starting material, 4-chlorobenzonitrile. The nitrile group is a meta-director; however, the ortho-position to the nitrile and meta to the chlorine is activated, leading to the desired product.

Workflow for the Synthesis of 3-Bromo-4-chlorobenzonitrile

start Start: 4-chlorobenzonitrile bromination Electrophilic Bromination (Br2, H2SO4/H2O) start->bromination Charge Reactor workup Reaction Quench & Product Isolation (Filtration) bromination->workup Reaction Completion purification Purification (Recrystallization) workup->purification Crude Product product Product: 3-Bromo-4-chlorobenzonitrile purification->product Pure Product start Start: 3-Bromo-4-chlorobenzonitrile hydrogenation Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) start->hydrogenation Charge Autoclave filtration Catalyst Removal (Filtration through Celite) hydrogenation->filtration Reaction Completion workup Solvent Removal & Aqueous Workup filtration->workup Crude Product Solution purification Purification (Distillation or Crystallization) workup->purification Crude Product product Product: this compound purification->product Pure Product

References

The Strategic Utility of 3-Bromo-4-chlorobenzylamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 3-Bromo-4-chlorobenzylamine, a di-halogenated aromatic amine, has emerged as a critical intermediate, offering a unique combination of steric and electronic properties that are advantageous for molecular scaffolding in drug design. Its structure provides multiple reaction sites for diversification, enabling the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and an analysis of its role in shaping the biological activity of derivative compounds. The strategic placement of the bromine and chlorine atoms allows for selective functionalization, a key feature for constructing libraries of compounds for lead optimization.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is essential for its effective and safe implementation in synthesis.

PropertyValueReference
CAS Number 849367-49-3[1]
Molecular Formula C₇H₇BrClN[1]
Molecular Weight 220.50 g/mol [1]
Appearance White to light yellow powder[2]
Melting Point ~70°C (for the aldehyde precursor)[2]
Boiling Point ~277.8°C (for the aldehyde precursor)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.[3]

Core Applications in Medicinal Chemistry

The 3-bromo-4-chlorobenzyl moiety serves as a versatile scaffold in the design of various therapeutic agents. The presence of two distinct halogen atoms offers opportunities for differential reactivity in cross-coupling reactions, while the benzylamine core provides a key linkage point for building more complex molecular architectures.

As a Key Intermediate in the Synthesis of Bioactive Molecules

This compound is a crucial intermediate in the synthesis of a wide range of chemical compounds, including active pharmaceutical ingredients (APIs).[2] Its structural features can be instrumental in imparting desired pharmacological properties to the final molecule. The reactivity of this intermediate makes it valuable for exploring new reaction methodologies and synthesizing novel compounds for biological screening.[2]

Role in Agrochemical Synthesis

Beyond pharmaceuticals, halogenated aromatic compounds are pivotal in the agrochemical industry. For instance, related structures like 4-bromo-2-chlorophenol are used as intermediates in the production of insecticides such as propyl bromophos.[4] This highlights the broader utility of the 3-bromo-4-chloro substitution pattern in creating biologically active molecules for various applications.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its utilization in the preparation of more complex derivatives.

Protocol 1: Synthesis of this compound from 3-Bromo-4-chlorobenzaldehyde

The primary route to this compound involves the reductive amination of its corresponding aldehyde, 3-Bromo-4-chlorobenzaldehyde.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis of 3-Bromo-4-chlorobenzaldehyde cluster_amination Reductive Amination 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Bromination Bromination 4-Fluorobenzaldehyde->Bromination NBS or Br₂ 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde Bromination->3-Bromo-4-fluorobenzaldehyde Chlorination Chlorination 3-Bromo-4-fluorobenzaldehyde->Chlorination Cl₂ or NCS 3-Bromo-4-chlorobenzaldehyde 3-Bromo-4-chlorobenzaldehyde Chlorination->3-Bromo-4-chlorobenzaldehyde Aldehyde 3-Bromo-4-chlorobenzaldehyde Imine_Formation Imine_Formation Aldehyde->Imine_Formation with Ammonia Ammonia NH₃ or NH₄Cl Reducing_Agent e.g., NaBH₃CN, H₂/Pd-C Reduction Reduction Amine This compound Imine_Formation->Reduction with Reducing Agent Reduction->Amine

Caption: Synthetic pathway to this compound.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Bromo-4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Ammonia Source: Add an ammonia source, such as ammonium chloride (1.5 eq) or a solution of ammonia in methanol.

  • Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (1.2 eq) or sodium triacetoxyborohydride (1.2 eq), portion-wise at 0 °C. Alternatively, catalytic hydrogenation over Palladium on carbon can be employed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale behind choices: Methanol and ethanol are good solvents for both the aldehyde and the reducing agents. Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred for their selectivity in reducing the imine in the presence of the aldehyde. Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

Protocol 2: N-acylation of this compound

The primary amine functionality of this compound is a versatile handle for introducing various acyl groups, a common strategy in drug discovery to modulate physicochemical properties and target interactions.

Workflow for N-acylation:

G Start This compound Amide_Formation N-acylation Start->Amide_Formation Acyl_Chloride R-COCl or (RCO)₂O Acyl_Chloride->Amide_Formation Base e.g., Triethylamine, Pyridine Base->Amide_Formation Product N-(3-Bromo-4-chlorobenzyl)amide Amide_Formation->Product

Caption: General scheme for N-acylation of this compound.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylating Agent: Cool the solution to 0 °C and add the acylating agent (e.g., an acid chloride or acid anhydride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess base, and then with a saturated solution of sodium bicarbonate to remove any unreacted acid chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting amide can be purified by recrystallization or column chromatography.

Rationale behind choices: Anhydrous aprotic solvents are used to prevent hydrolysis of the acylating agent. The base is necessary to neutralize the HCl or carboxylic acid byproduct of the reaction. The choice of base and solvent can influence the reaction rate and yield.

Structure-Activity Relationships (SAR) Insights

While specific SAR studies for compounds directly derived from this compound are not extensively published, general principles regarding halogenated benzyl groups can be inferred from related compound series. The introduction of bromine and chlorine atoms into a molecular scaffold can significantly impact its biological activity through several mechanisms:

  • Halogen Bonding: The bromine atom, in particular, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity.

  • Modulation of Lipophilicity: The halogens increase the lipophilicity of the molecule, which can affect its membrane permeability, metabolic stability, and pharmacokinetic profile.

  • Steric Effects: The size of the bromine and chlorine atoms can influence the conformation of the molecule and its fit within a binding pocket.

Conclusion and Future Perspectives

This compound represents a strategically valuable and versatile building block for medicinal chemistry. Its di-halogenated phenyl ring and reactive benzylamine moiety provide a robust platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein offer a foundation for the practical application of this intermediate in drug discovery programs. Further exploration of its use in the synthesis of targeted libraries of compounds is warranted to fully exploit its potential in developing next-generation therapeutics. The ongoing research into the utility of halogenated intermediates will undoubtedly continue to cement the importance of scaffolds like this compound in the future of pharmaceutical innovation.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-4-chlorobenzylamine is a versatile and highly functionalized starting material for the synthesis of novel heterocyclic compounds. Its unique substitution pattern—featuring a nucleophilic aminomethyl group and two distinct aryl halide moieties (bromide and chloride)—offers a platform for sequential and site-selective reactions. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for the strategic construction of complex molecular architectures. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on leveraging this building block to create diverse heterocyclic scaffolds such as isoindolines, benzodiazepines, and complex tri-substituted aromatic systems.

Introduction: The Strategic Value of this compound

This compound serves as a trifunctional synthetic intermediate. Its utility stems from three key reactive centers:

  • The Primary Aminomethyl Group: A potent nucleophile and a handle for introducing nitrogen into a heterocyclic core or for tethering side chains. It readily participates in acylation, alkylation, and condensation reactions.

  • The Aryl Bromide (C3-Br): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This reactivity difference is the cornerstone of chemoselective functionalization.

  • The Aryl Chloride (C4-Cl): While less reactive than the bromide, the C-Cl bond can be activated for cross-coupling under more forcing conditions or with specialized catalyst systems, enabling a second, distinct modification to the aromatic ring.[2]

This differential reactivity allows for a programmed, stepwise approach to synthesis, where each reactive site can be addressed independently to build molecular complexity.

Caption: Key reactive sites of this compound.

Application Note I: Synthesis of Fused Isoindoline Scaffolds via Intramolecular Sonogashira Coupling

The synthesis of isoindoline derivatives, a core motif in many biologically active compounds, can be efficiently achieved through a two-step sequence involving N-alkynoylation followed by a palladium-catalyzed intramolecular cyclization. This strategy leverages the high reactivity of the C-Br bond to selectively form the new heterocyclic ring.

Causality Behind Experimental Choices:

  • N-Acylation First: The aminomethyl group is first protected and functionalized with a terminal alkyne. This strategically positions the alkyne for subsequent intramolecular cyclization.

  • Palladium/Copper Catalysis: The Sonogashira reaction is a robust and well-established method for forming C(sp²)-C(sp) bonds.[3][4] The use of a palladium(0) catalyst and a copper(I) co-catalyst under basic conditions is standard for this transformation.

  • Solvent and Base: A polar aprotic solvent like DMF or a mixture including an amine base (like triethylamine or diisopropylamine) facilitates the reaction by solvating the catalyst complex and neutralizing the HX byproduct.

Caption: Workflow for the synthesis of fused isoindoline derivatives.

Protocol 2.1: Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-isoindol-1-one

This protocol describes the synthesis of a representative isoindolinone derivative.

Step A: Synthesis of N-(3-Bromo-4-chlorobenzyl)propiolamide (Intermediate)

  • Dissolve this compound (1.0 eq, e.g., 2.21 g, 10 mmol) and triethylamine (1.5 eq, 2.1 mL, 15 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propioloyl chloride (1.1 eq, 0.96 mL, 11 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL) and then with saturated sodium bicarbonate solution (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-alkynoyl intermediate.

Step B: Intramolecular Sonogashira Cyclization

  • To a Schlenk flask, add the N-(3-Bromo-4-chlorobenzyl)propiolamide intermediate (1.0 eq, e.g., 2.75 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq, 577 mg, 0.5 mmol), and copper(I) iodide (CuI, 0.1 eq, 190 mg, 1.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dimethylformamide (DMF, 40 mL) and diisopropylethylamine (DIPEA, 3.0 eq, 5.2 mL, 30 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with saturated ammonium chloride solution (3 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the final 6-Bromo-5-chloro-2,3-dihydro-1H-isoindol-1-one product.

EntryR Group on AlkyneCatalyst SystemTemp (°C)Yield (%)
1HPd(PPh₃)₄ / CuI80~75-85%
2PhenylPd(PPh₃)₄ / CuI80~70-80%
3TrimethylsilylPdCl₂(PPh₃)₂ / CuI90~65-75%
Note: Yields are representative and will vary based on substrate and precise conditions.

Application Note II: Synthesis of Dibenzo[b,f][6][7]oxazepine Analogues via Ullmann Condensation

The synthesis of seven-membered heterocyclic rings, such as those found in dibenzoxazepines, can be approached via an intermolecular Ullmann condensation followed by an intramolecular cyclization. This strategy utilizes the nucleophilicity of the amine and the electrophilicity of the aryl halide.

Causality Behind Experimental Choices:

  • Ullmann Condensation: This classic copper-catalyzed reaction is effective for forming C-N bonds between an amine and an aryl halide, particularly when the halide is activated.[5] While modern palladium catalysts are often used, copper remains a cost-effective and efficient choice for many such transformations.[6]

  • Choice of Coupling Partner: A suitably substituted phenol (e.g., 2-bromophenol) is chosen. The first C-N bond is formed intermolecularly. The second C-O bond can then be formed intramolecularly, again via an Ullmann-type reaction, leveraging the remaining halide on one of the rings.

  • High Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C) and polar aprotic solvents like DMF or NMP to drive the reaction to completion.[5]

Protocol 3.1: Synthesis of 2-Bromo-3-chloro-dibenzo[b,f][6][7]oxazepine
  • In a reaction vessel, combine this compound (1.0 eq), 2-bromophenol (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 150 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS for the formation of the diaryl amine intermediate.

  • Upon completion of the first step, add a second portion of CuI (0.1 eq) and L-proline (0.2 eq) to the reaction mixture to facilitate the intramolecular C-O bond formation.

  • Continue heating at 150-170 °C for another 24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and copper residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to isolate the target dibenzoxazepine.

Application Note III: Sequential Cross-Coupling for Tri-substituted Scaffolds

The most powerful application of this substrate is the programmed, sequential functionalization of the C3 and C4 positions. By exploiting the higher reactivity of the C-Br bond, one can perform a selective cross-coupling reaction at this site while leaving the C-Cl bond intact for a subsequent, different transformation.

Causality Behind Experimental Choices:

  • Selective Sonogashira Coupling: The Sonogashira coupling can be performed under relatively mild conditions (room temperature to 60 °C) that are selective for the aryl bromide over the aryl chloride.[7] Copper-free conditions can also be employed to enhance selectivity.

  • Suzuki Coupling of Aryl Chloride: To activate the less reactive C-Cl bond for a subsequent Suzuki coupling, more forcing conditions (higher temperature) and/or a more active catalyst system are required. Catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to be effective for coupling aryl chlorides.

  • Amine Protection: For sequential couplings, it is often advantageous to protect the aminomethyl group (e.g., as a Boc-carbamate) to prevent side reactions and improve solubility.

Caption: Workflow for sequential cross-coupling reactions.

Protocol 4.1: Sequential Sonogashira/Suzuki Coupling

Step A: Selective Sonogashira Coupling at C3-Br

  • Protect the amine of this compound with a Boc group using standard procedures (Boc₂O, base).

  • In a Schlenk flask, dissolve the protected starting material (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) in a 2:1 mixture of THF and triethylamine.

  • Degas the solution with argon for 20 minutes.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Upon completion, dilute with ethyl acetate, wash with NH₄Cl (sat.), water, and brine.

  • Dry the organic phase (Na₂SO₄), concentrate, and purify by chromatography to isolate the 4-chloro-3-alkynyl intermediate.

Step B: Suzuki Coupling at C4-Cl

  • In a microwave vial, combine the intermediate from Step A (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a specialized palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 eq) and SPhos (0.08 eq)).

  • Add a solvent mixture, such as toluene/water (10:1).

  • Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.

  • Cool, dilute with ethyl acetate, and pass through a silica plug.

  • Concentrate the filtrate and purify by column chromatography.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to yield the final tri-substituted product.

StepCoupling TypePositionCatalyst SystemConditionsRepresentative Yield
1SonogashiraC3-BrPdCl₂(PPh₃)₂ / CuITEA/THF, Room Temp85-95%
2SuzukiC4-ClPd₂(dba)₃ / SPhosK₃PO₄, Toluene/H₂O, 140°C60-80%

Conclusion

This compound is a powerful and underutilized building block for constructing diverse heterocyclic libraries. By understanding and exploiting the differential reactivity of its functional groups, chemists can devise logical and efficient synthetic routes to novel molecular scaffolds. The protocols outlined herein provide a foundation for developing complex molecules relevant to medicinal chemistry and materials science.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-chlorobenzylamine in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology and immunology. The development of potent and selective kinase inhibitors often relies on the strategic use of highly functionalized chemical building blocks. This guide details the application of 3-Bromo-4-chlorobenzylamine , a key starting material for the synthesis of novel kinase inhibitors. We provide an in-depth look at the rationale for its use, focusing on its ability to form critical halogen bonds within the ATP-binding site. A representative, detailed protocol for the synthesis of a potential inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is provided, along with validated protocols for its biochemical and cellular evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical moieties in their kinase inhibitor discovery programs.

Introduction: The Rationale for Halogenated Scaffolds in Kinase Inhibition

The design of small molecule kinase inhibitors is a nuanced challenge, requiring a balance of potency, selectivity, and favorable pharmacokinetic properties. The ATP-binding pocket, while conserved in its general architecture, presents subtle but exploitable differences across the kinome. Medicinal chemistry campaigns often leverage specific structural motifs on inhibitor scaffolds to engage with key residues in and around this pocket.

The 3-bromo-4-chlorobenzyl moiety is a prime example of such a strategic fragment. Its utility stems from the unique properties of its halogen substituents. Halogen atoms, particularly bromine and chlorine, can act as Lewis acidic donors, forming non-covalent interactions known as halogen bonds with Lewis basic atoms like the backbone carbonyl oxygens found in the hinge region of many kinases.[1][2][3] These interactions, analogous to the more familiar hydrogen bonds, are highly directional and can significantly enhance binding affinity and specificity.[1][4][5] The defined geometry of the 3-bromo-4-chloro substitution pattern allows for precise positioning of these interactions within the active site, making this compound a valuable starting material for library synthesis and lead optimization.

This guide will use the synthesis of a novel, potential inhibitor of IRAK4 as a representative example to illustrate the practical application of this key building block.

Case Study: Targeting IRAK4 in Innate Immunity

IRAK4 is a serine/threonine kinase that serves as a master regulator in the innate immune signaling cascade.[6] It functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), making it a critical node for initiating inflammatory responses.[7] Dysregulation of the IRAK4 pathway is implicated in a host of autoimmune diseases and certain cancers, making it a high-interest therapeutic target.[8][9]

The development of IRAK4 inhibitors requires robust methods for both chemical synthesis and biological evaluation. The following sections provide a comprehensive workflow for creating and testing a novel inhibitor candidate derived from this compound.

IRAK4 Signaling Pathway and Point of Intervention

Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 recruits IRAK4 into a large signaling complex known as the Myddosome.[6][10] Within this complex, IRAK4 autophosphorylates and then phosphorylates other kinases (IRAK1/IRAK2), triggering a cascade that ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[10][11] Small molecule inhibitors targeting the ATP-binding site of IRAK4 block this initial phosphorylation step, effectively shutting down the entire downstream signaling cascade.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits Myddosome Myddosome Assembly IRAK4->Myddosome Forms IRAK1 IRAK1/2 Myddosome->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Upregulates Transcription Ligand Ligand (e.g., LPS) Ligand->TLR Binds Inhibitor IRAK4 Inhibitor (Derived from This compound) Inhibitor->IRAK4 INHIBITS

Figure 1: Simplified IRAK4 signaling pathway and the intervention point for an ATP-competitive inhibitor.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and evaluation of a novel kinase inhibitor.

Synthesis Protocol: Amide Coupling to a Pyrazole Core

The following protocol describes the synthesis of a representative IRAK4 inhibitor candidate, BK-101 , via amide bond formation between this compound and a pre-synthesized heterocyclic acid core, a common scaffold for kinase inhibitors.

Reaction Scheme: 1-(tert-butyl)-1H-pyrazole-4-carboxylic acid + this compound → BK-101 (N-(3-bromo-4-chlorobenzyl)-1-(tert-butyl)-1H-pyrazole-4-carboxamide)

Materials:

  • 1-(tert-butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(tert-butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Solvation: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature for 15 minutes. This pre-activates the carboxylic acid. Causality: HATU is a highly efficient peptide coupling agent that converts the carboxylic acid into a more reactive activated ester, facilitating nucleophilic attack by the amine.

  • Amine Addition: In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. Causality: DIPEA is a non-nucleophilic organic base that scavenges the protons released during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final compound, BK-101 .

  • Characterization: Confirm the structure and purity of BK-101 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Assay Protocol: IRAK4 Kinase Inhibition

This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, a common high-throughput method for measuring direct kinase inhibition.[12][13] The LanthaScreen™ Eu Kinase Binding Assay is a representative example.

Principle: The assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by a test compound. A europium (Eu)-labeled antibody binds to the kinase, and when the tracer is bound, FRET occurs. An inhibitor (e.g., BK-101) competes with the tracer, disrupting FRET and causing a decrease in the emission signal.

Materials:

  • Recombinant human IRAK4 enzyme

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compound (BK-101) serially diluted in DMSO

  • TR-FRET Dilution Buffer

  • 384-well microplate (low-volume, black)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of IRAK4, Eu-antibody, and AF647-Tracer in TR-FRET buffer at 2X final concentration.

  • Compound Plating: Dispense 50 nL of serially diluted test compound (BK-101) into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase/Antibody Addition: Add 5 µL of the 2X IRAK4/Eu-antibody solution to each well.

  • Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes.

  • Tracer Addition: Add 5 µL of the 2X AF647-Tracer solution to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular Assay Protocol: Target Engagement and Downstream Signaling

This protocol measures the ability of an inhibitor to block IRAK4 activity within a cellular context by quantifying the reduction of a downstream inflammatory cytokine.[11][14]

Principle: In human monocytic cell lines (e.g., THP-1) or primary cells (PBMCs), TLR agonists like R848 potently activate the IRAK4 pathway, leading to the secretion of Tumor Necrosis Factor-alpha (TNFα). A cell-permeable IRAK4 inhibitor will block this response in a dose-dependent manner.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

  • RPMI-1640 cell culture medium + 10% FBS

  • Test Compound (BK-101) serially diluted in DMSO

  • R848 (TLR7/8 agonist)

  • Human TNFα ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to rest for 2 hours.

  • Compound Pre-incubation: Add varying concentrations of the inhibitor (BK-101) to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C. Causality: Pre-incubation allows the compound to permeate the cell membrane and engage with the intracellular IRAK4 target before pathway activation.

  • Stimulation: Add R848 to a final concentration of 1 µM to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNFα in the supernatant using a commercial Human TNFα ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background TNFα level from the unstimulated control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the R848-stimulated vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.

Data Presentation and Expected Results

The goal of the synthesis and screening workflow is to identify compounds with high potency in both biochemical and cellular assays.

workflow cluster_chem Chemical Synthesis cluster_bio Biological Evaluation StartMat This compound + Pyrazole Carboxylic Acid Coupling Amide Coupling (Protocol 3.1) StartMat->Coupling Purify Purification & Characterization Coupling->Purify BK101 Pure Compound (BK-101) Purify->BK101 Biochem Biochemical Assay (Protocol 3.2) BK101->Biochem Cellular Cellular Assay (Protocol 3.3) BK101->Cellular Data IC50 Determination & SAR Analysis Biochem->Data Cellular->Data

Figure 2: General experimental workflow from synthesis to biological evaluation.

The table below presents IC₅₀ values for well-characterized IRAK4 inhibitors alongside a hypothetical, yet plausible, target value for our newly synthesized compound, BK-101 .

CompoundIRAK4 Biochemical IC₅₀ (nM)Cellular IC₅₀ (nM) (PBMC, TNFα)Reference / Status
Zimlovisertib (PF-06650833) 1.14.3Clinical Candidate[12]
BAY 1834845 (Zabedosertib) 3.55~20Clinical Candidate[6][13]
IRAK4 Inhibitor 23 7.0Not ReportedPreclinical[4]
BK-101 (Hypothetical Target) < 10 < 50 This Work
Table 1: Comparative in vitro potency of selected IRAK4 inhibitors.

Conclusion

This compound represents a highly valuable and strategic starting material for the development of novel kinase inhibitors. Its di-halogenated phenyl ring is designed to form specific halogen bonds within the kinase hinge region, a key interaction that can drive high potency. The protocols outlined in this guide provide a robust and validated workflow for synthesizing a representative inhibitor, BK-101 , and evaluating its activity against IRAK4. By integrating rational design, targeted synthesis, and rigorous biological testing, researchers can effectively leverage building blocks like this compound to accelerate the discovery of next-generation kinase-targeted therapeutics.

References

Application Notes and Protocols for the Synthesis of Functional Materials Using 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3-Bromo-4-chlorobenzylamine in Advanced Material Synthesis

This compound is a halogenated aromatic compound poised as a versatile building block for the synthesis of novel functional materials.[1][2][3] Its molecular architecture, featuring a reactive primary amine and two distinct halogen substituents on the benzene ring, offers a unique platform for programmed chemical modifications. The bromine and chlorine atoms provide differential reactivity, enabling selective cross-coupling reactions, while the benzylamine moiety can be incorporated into polymeric backbones or serve as a site for further functionalization.[3]

This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound in the synthesis of functional polymers, with a focus on poly(arylamine)s. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their tunable optoelectronic and charge-transporting properties.[4][5][6] We will delve into the mechanistic basis for synthetic strategies, provide detailed experimental protocols for palladium-catalyzed cross-coupling reactions, and discuss the characterization of the resulting functional materials.

Core Concepts: Leveraging Differential Reactivity for Controlled Polymerization

The synthetic utility of this compound hinges on the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the more stable C-Cl bond. This reactivity difference allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for potential subsequent reactions.

Two of the most powerful methods for forming carbon-carbon and carbon-nitrogen bonds, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are particularly well-suited for the polymerization of haloaromatic monomers.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound. For this compound, this provides a pathway to synthesize conjugated polymers by reacting it with a diboronic acid or ester. The resulting polymers can exhibit interesting photoluminescent properties.[7][8]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. This is an excellent method for synthesizing poly(arylamine)s, which are known for their hole-transporting capabilities in electronic devices.[3][4][9]

By carefully selecting the reaction conditions, it is possible to favor polymerization through the C-Br bond, leading to a linear polymer with pendant chlorobenzyl groups that can be used for further modifications.

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual synthetic routes for the polymerization of this compound.

G cluster_suzuki Suzuki-Miyaura Polycondensation cluster_buchwald Buchwald-Hartwig Polyamination monomer1_suzuki This compound catalyst_suzuki Pd Catalyst + Ligand + Base monomer1_suzuki->catalyst_suzuki monomer2_suzuki Diboronic Acid Ester monomer2_suzuki->catalyst_suzuki polymer_suzuki Conjugated Polymer catalyst_suzuki->polymer_suzuki C-C bond formation monomer_buchwald This compound (self-condensation) catalyst_buchwald Pd Catalyst + Ligand + Base monomer_buchwald->catalyst_buchwald polymer_buchwald Poly(arylamine) catalyst_buchwald->polymer_buchwald C-N bond formation

Caption: Synthetic routes for functional polymers from this compound.

Experimental Protocols: Synthesis of a Poly(arylamine) via Buchwald-Hartwig Amination

This protocol details a representative procedure for the self-condensation of this compound to synthesize a poly(arylamine). The reaction selectively proceeds at the more reactive C-Br bond.

Materials and Equipment
MaterialGradeSupplier
This compound≥97%Various
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeSigma-Aldrich
Racemic-BINAPLigand gradeSigma-Aldrich
Sodium tert-butoxide (NaOt-Bu)≥97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
MethanolACS gradeFisher Scientific
Schlenk flask (100 mL)-VWR
Magnetic stir bar-VWR
Condenser-VWR
Inert gas supply (Argon or Nitrogen)High purityAirgas

Reaction Setup Workflow

G start Start setup Assemble and dry glassware (Schlenk flask, condenser) start->setup inert Purge with inert gas (Argon/Nitrogen) setup->inert reagents Add solids: This compound, Pd(OAc)₂, BINAP, NaOt-Bu inert->reagents solvent Add anhydrous toluene via syringe reagents->solvent heat Heat to 100 °C with stirring solvent->heat monitor Monitor reaction (e.g., by GPC) heat->monitor cool Cool to room temperature monitor->cool precipitate Precipitate polymer in methanol cool->precipitate filter Filter and wash polymer precipitate->filter dry Dry under vacuum filter->dry characterize Characterize product (NMR, FT-IR, GPC, TGA) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of poly(arylamine).

Step-by-Step Procedure
  • Glassware Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: The flask is charged with this compound (1.00 g, 4.54 mmol), palladium(II) acetate (0.020 g, 0.090 mmol, 2 mol%), racemic-BINAP (0.113 g, 0.182 mmol, 4 mol%), and sodium tert-butoxide (0.654 g, 6.81 mmol). The flask is then evacuated and backfilled with inert gas three times.

  • Solvent Addition: Anhydrous toluene (20 mL) is added to the flask via syringe.

  • Polymerization: The reaction mixture is heated to 100 °C and stirred vigorously under a positive pressure of inert gas. The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. A typical reaction time is 24-48 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The viscous solution is then slowly added to a beaker containing vigorously stirred methanol (200 mL) to precipitate the polymer. The resulting solid is collected by filtration, washed with methanol, and then dried in a vacuum oven at 50 °C overnight.

Expected Results and Characterization

The resulting poly(arylamine) is expected to be a solid that is soluble in common organic solvents like chloroform, tetrahydrofuran, and toluene.[8] The molecular weight and polydispersity of the polymer can be determined by GPC.

  • FT-IR Spectroscopy: The formation of the polymer can be confirmed by the disappearance of the N-H stretching vibrations of the primary amine in the monomer and the appearance of characteristic bands for the secondary amine in the polymer backbone.[9][10][11][12][13]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the polymer. The disappearance of the signals corresponding to the aromatic proton adjacent to the bromine atom and the upfield shift of the amine proton signal are indicative of successful polymerization.[9]

  • Thermal Analysis: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the polymer. Poly(arylamine)s are generally expected to exhibit good thermal stability.[14][15]

Applications in Functional Materials

The synthesized poly(arylamine)s, with their hole-transporting properties, are promising candidates for use in the hole-transport layer (HTL) of organic light-emitting diodes (OLEDs).[4][5][6][16] The pendant chlorobenzyl groups offer sites for post-polymerization modification, allowing for the tuning of the polymer's solubility, energy levels, and other properties to optimize device performance. Further cross-coupling reactions at the chlorine position could be explored to create cross-linked or more complex polymer architectures.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of functional polymers. Its differential halide reactivity allows for controlled polymerization via established cross-coupling methodologies like the Buchwald-Hartwig amination. The resulting poly(arylamine)s possess properties that make them suitable for applications in organic electronics. The protocols and concepts outlined in this application note provide a solid foundation for researchers to explore the potential of this promising building block in the development of next-generation functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-chlorobenzylamine (CAS 849367-49-3).[1][2] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and subtle complexities of this multi-step synthesis. Our goal is to move beyond simple procedural outlines and delve into the mechanistic reasoning behind the formation of key side products, providing you with the expert insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product shows an isomeric impurity that is difficult to separate. What is the likely source and how can I address it?

This is a classic "garbage in, garbage out" scenario that originates from the very first building block. The most common starting material for this synthesis is 3-Bromo-4-chlorotoluene.[3][4][5] However, commercial sources of this material can contain varying amounts of the regioisomer, 4-Bromo-3-chlorotoluene.[6][7]

Causality: These isomers often have very similar physical properties (boiling points, polarity), making them difficult to separate. When you proceed with the synthesis, the 4-bromo-3-chloro isomer will undergo the same sequence of reactions as your target molecule, leading to the formation of 4-Bromo-3-chlorobenzylamine as an impurity in your final product.

Troubleshooting & Prevention:

  • Starting Material QC: Before beginning the synthesis, you must rigorously analyze your 3-Bromo-4-chlorotoluene starting material by Gas Chromatography (GC) or high-performance liquid chromatography (HPLC). A purity of >99% is recommended.

  • Source Validation: If significant isomeric impurity is detected, consider sourcing the material from a different vendor with higher purity specifications.

  • Purification (If Unavoidable): If you must proceed with impure starting material, be prepared for a difficult final purification. Chiral resolution or derivatization followed by chromatography might be necessary, which is often inefficient.

Q2: I am following the benzylic bromination route from 3-Bromo-4-chlorotoluene and my crude 3-Bromo-4-chlorobenzyl bromide intermediate is contaminated with a dibrominated species. What is it and how do I prevent it?

The key reaction here is a free-radical bromination at the benzylic position, typically using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. The side product you are observing is almost certainly 3-Bromo-4-chloro-α,α-dibromotoluene .

Causality: This occurs due to over-bromination. The mono-brominated product, 3-Bromo-4-chlorobenzyl bromide, still has a benzylic proton. If it remains in the presence of active NBS and radical initiator after the starting material is consumed, it can be brominated a second time.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.98 to 1.0 equivalents) relative to the 3-Bromo-4-chlorotoluene. This ensures that the starting material is the limiting reagent, minimizing the chance for the product to react further.

  • Monitor the Reaction: Track the reaction progress closely using Thin Layer Chromatography (TLC) or GC. Stop the reaction as soon as the starting material is consumed.

  • Initiator Concentration: Use the minimum effective concentration of the radical initiator. Too much initiator can lead to an uncontrolled, rapid reaction that promotes side product formation.

ConditionMolar Ratio (NBS:Toluene)Expected Outcome
Optimal 0.98 - 1.0High yield of mono-brominated product.
Sub-optimal > 1.05Increased formation of dibrominated side product.
Q3: In the amination step using the Gabriel Synthesis, my yield of the final amine is low and I've isolated a high-melting, neutral compound. What is this impurity?

This is a very common issue in the Gabriel synthesis. The impurity is N-(3-bromo-4-chlorobenzyl)phthalimide , the intermediate formed after the SN2 reaction between potassium phthalimide and your 3-Bromo-4-chlorobenzyl bromide.[8][9]

Causality: The formation of this intermediate is the desired first step. The problem lies in the second step: the cleavage of this stable phthalimide to release the free primary amine. Incomplete cleavage is the primary cause of low yield and contamination. This can be due to insufficient reagent (hydrazine), inadequate reaction time, or suboptimal temperature.

Troubleshooting & Prevention:

  • Hydrazinolysis Conditions: The use of hydrazine (N₂H₄) is the most common cleavage method (the Ing-Manske procedure).[8][10] Ensure you are using a sufficient excess of hydrazine monohydrate (typically 2-4 equivalents) in a suitable solvent like ethanol or methanol.

  • Reaction Time & Temperature: The cleavage can be slow. Refluxing for several hours (2-12 h) is often required for the reaction to go to completion. Monitor by TLC until the phthalimide intermediate spot has disappeared.

  • Work-up Procedure: The byproduct of this reaction is phthalhydrazide, which precipitates from the reaction mixture.[11][12] Its efficient removal is key. After cooling, the phthalhydrazide precipitate should be filtered off thoroughly. An acidic workup (e.g., with HCl) can then be used to protonate your amine, allowing you to wash away any remaining neutral organic impurities before liberating the free amine with a base.

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Cleavage (Hydrazinolysis) K_Phthalimide Potassium Phthalimide Intermediate N-(3-bromo-4-chlorobenzyl)phthalimide (Potential Impurity) K_Phthalimide->Intermediate BenzylBromide 3-Bromo-4-chloro benzyl bromide BenzylBromide->Intermediate KBr KBr Intermediate_ref N-(3-bromo-4-chlorobenzyl)phthalimide Intermediate->Intermediate_ref Incomplete Cleavage Leads to Contamination Hydrazine Hydrazine (N2H4) FinalAmine This compound (Desired Product) Hydrazine->FinalAmine Phthalhydrazide Phthalhydrazide (Byproduct) Intermediate_ref->FinalAmine G cluster_main Desired Reaction cluster_side Side Reaction BenzylBromide 3-Bromo-4-chlorobenzyl bromide Nucleophile_Amine Amine Nucleophile (e.g., Phthalimide anion) BenzylBromide->Nucleophile_Amine Nucleophile_Water Water (H2O) (Impurity) BenzylBromide->Nucleophile_Water Product_Amine Desired Amine Product Nucleophile_Amine->Product_Amine SN2 Product_Alcohol Benzyl Alcohol Side Product Nucleophile_Water->Product_Alcohol Hydrolysis

References

Technical Support Center: Synthesis of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-chlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource combines troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the reduction of 3-bromo-4-chlorobenzonitrile and the reductive amination of 3-bromo-4-chlorobenzaldehyde.

Question 1: I am seeing low or no conversion of my starting material. What are the likely causes?

Answer:

Low or no conversion is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or catalyst activity.

Potential Causes & Solutions:

  • Reagent Quality:

    • Reducing Agent: Many common reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), are highly sensitive to moisture. If these reagents have been improperly stored or are old, their activity will be significantly diminished.

      • Solution: Always use freshly opened or properly stored reducing agents. Consider titrating the hydride solution before use to determine its exact molarity. For NaBH₄, which may not be strong enough on its own for nitrile reduction, the addition of activating agents like metal salts (e.g., ZnCl₂, AlCl₃) can be effective.[1]

    • Starting Material Purity: Impurities in your 3-bromo-4-chlorobenzonitrile or 3-bromo-4-chlorobenzaldehyde can interfere with the reaction.

      • Solution: Verify the purity of your starting material by NMR or melting point analysis. Recrystallize or purify via column chromatography if necessary.

  • Reaction Conditions:

    • Temperature: Reductions with powerful hydrides like LiAlH₄ are often exothermic and require initial cooling (e.g., 0 °C) followed by a gradual warm-up to room temperature or gentle heating. Insufficient heating may lead to an incomplete reaction. Conversely, excessive heat can cause side reactions.

      • Solution: Carefully monitor and control the reaction temperature. For nitrile reductions, a common protocol involves adding the nitrile solution dropwise to a cooled suspension of LiAlH₄ in an anhydrous ether solvent (like THF or Diethyl Ether), followed by refluxing to drive the reaction to completion.

    • Solvent: The solvent must be anhydrous. The presence of water will quench the reducing agent.

      • Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried before use.

  • Catalyst Inactivity (for Catalytic Hydrogenation):

    • Catalyst Poisoning: If you are using a catalytic hydrogenation approach (e.g., H₂ with a Palladium or Nickel catalyst), the catalyst can be poisoned by sulfur or other impurities.[2]

      • Solution: Ensure the purity of your starting material and hydrogen gas. Use a higher catalyst loading or a fresh batch of catalyst.

Question 2: My TLC/LC-MS shows multiple spots, indicating significant side product formation. What are these impurities and how can I avoid them?

Answer:

Side product formation is a common challenge, particularly in reductive amination pathways or if reaction conditions are not carefully controlled.

Potential Side Products & Prevention Strategies:

Side ProductProbable CausePrevention Strategy
Secondary Amine (Dibenzylamine) In reductive amination, the newly formed primary amine can react with another molecule of the aldehyde, leading to over-alkylation.[3][4]Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). Add the aldehyde slowly to the reaction mixture to keep its concentration low.[3]
Alcohol (3-bromo-4-chlorobenzyl alcohol) During the work-up of hydride reductions, if the intermediate imine or metal-amine complex is hydrolyzed before the reduction is complete, the corresponding alcohol can form. This can also occur if the reducing agent is not selective and reduces the aldehyde starting material.Ensure complete reduction before quenching the reaction. When using NaBH₄ for reductive amination, consider a more selective reagent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde in the presence of the amine.[4][5]
Hydrodehalogenation Products Aggressive reduction conditions, particularly with catalytic hydrogenation (e.g., H₂/Pd-C), can lead to the removal of the bromine or chlorine atoms from the aromatic ring.Use a milder reducing agent. For catalytic hydrogenation, consider catalysts less prone to dehalogenation, or perform the reaction under milder temperature and pressure conditions. LiAlH₄ is generally less likely to cause hydrodehalogenation compared to catalytic hydrogenation.
Question 3: I am struggling with the purification of the final product. It seems to be water-soluble or difficult to extract.

Answer:

Primary amines like this compound are basic and can form salts, which affects their solubility and extraction behavior.

Purification & Isolation Troubleshooting:

  • Aqueous Work-up is Critical:

    • Problem: After quenching a LiAlH₄ reaction with acid, the amine product is protonated to form an ammonium salt (R-CH₂-NH₃⁺), which is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent.

    • Solution: The work-up must end with the addition of a strong base (e.g., NaOH, KOH) to deprotonate the ammonium salt and generate the free amine (R-CH₂-NH₂). The free amine is significantly less polar and will be readily extracted into an organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous layer is sufficiently basic (pH > 11) before extraction.[6]

  • Emulsion Formation:

    • Problem: During extraction, a stable emulsion can form between the aqueous and organic layers, making separation difficult.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtering the entire mixture through a pad of Celite® can help.

  • Product Characterization:

    • Tip: Benzylamines can absorb CO₂ from the air to form a solid carbamate salt, which can complicate analysis.[7] Always handle the purified amine under an inert atmosphere (Nitrogen or Argon) if possible and store it tightly sealed.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis via reductive amination and a logical flowchart for troubleshooting common failures.

G cluster_workflow Synthetic Workflow: Reductive Amination cluster_troubleshooting Troubleshooting Logic start Start: 3-bromo-4-chlorobenzaldehyde react React with Ammonia Source (e.g., NH4OAc) in Solvent (e.g., MeOH) start->react imine Imine Intermediate Formation react->imine reduce Add Reducing Agent (e.g., NaBH4, NaBH(OAc)3) imine->reduce product This compound reduce->product workup Aqueous Work-up & Extraction product->workup purify Purification (Column Chromatography / Distillation) workup->purify final Final Product purify->final problem Problem: Low Yield / Impure Product check_conversion Check Reaction Conversion (TLC/LCMS) problem->check_conversion no_conv < 50% Conversion check_conversion->no_conv No high_conv > 50% Conversion check_conversion->high_conv Yes check_reagents Verify Reagent Quality (Hydride, Solvent, Aldehyde) no_conv->check_reagents check_impurities Identify Impurities (NMR/MS) high_conv->check_impurities check_conditions Optimize Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions overalkylation Secondary Amine? check_impurities->overalkylation Main impurity alcohol_impurity Alcohol? check_impurities->alcohol_impurity Main impurity check_workup Review Work-up/Purification check_impurities->check_workup use_excess_nh3 Use Excess Ammonia Slow Aldehyde Addition overalkylation->use_excess_nh3 change_reductant Use Selective Reductant (STAB) Ensure Complete Reaction alcohol_impurity->change_reductant ph_issue Is aqueous layer pH > 11 before extraction? check_workup->ph_issue adjust_ph Adjust pH with NaOH ph_issue->adjust_ph No

Caption: Workflow for Reductive Amination and a corresponding troubleshooting flowchart.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: reduction of the nitrile or reductive amination of the aldehyde?

A: Both routes are viable and widely used. The choice often depends on the availability of starting materials and the scale of the reaction.

  • Reduction of 3-bromo-4-chlorobenzonitrile: This is a very direct, two-step route if starting from 4-chloro-3-bromotoluene (bromination then cyanation). The reduction of the nitrile is typically high-yielding but often requires strong, non-selective, and hazardous reducing agents like LiAlH₄.[8] Catalytic hydrogenation is an alternative but carries the risk of dehalogenation.

  • Reductive Amination of 3-bromo-4-chlorobenzaldehyde: This is often preferred for its milder conditions and the use of more selective and safer reducing agents like NaBH(OAc)₃ (STAB) or NaBH₃CN.[4][5] It is a one-pot reaction, which can be more efficient.[5] However, it is more susceptible to the formation of secondary amine impurities if conditions are not optimized.[3][4]

Q2: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting ratio would be 7:3 Hexane:Ethyl Acetate.

  • Visualization: The starting aldehyde/nitrile will be less polar than the product amine. The amine, having a basic nitrogen, will often "streak" on the silica plate. To get a clean spot, you can add a few drops of triethylamine or ammonia to your eluent system. The product amine should have a lower Rf value than the starting material. Use a UV lamp (254 nm) for visualization. Staining with ninhydrin (which turns amines purple/blue) or potassium permanganate can also be used.

Q3: What are the critical safety precautions for these reactions?

A: Safety is paramount.

  • Hydride Reagents (LiAlH₄, NaBH₄): These reagents react violently with water and protic solvents to release flammable hydrogen gas. Always handle them in an anhydrous environment and under an inert atmosphere (nitrogen or argon). Quench reactions slowly and carefully, typically by cooling the reaction vessel in an ice bath and adding the quenching agent dropwise.

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Product Handling: this compound, like many benzylamines, is corrosive and can cause skin and eye burns.[7] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocols

Protocol 1: Synthesis via Reductive Amination of 3-bromo-4-chlorobenzaldehyde

This protocol utilizes sodium borohydride in a one-pot procedure.

Materials:

  • 3-bromo-4-chlorobenzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-bromo-4-chlorobenzaldehyde (1.0 eq) and ammonium acetate (10 eq).

  • Add anhydrous methanol to dissolve the solids (approx. 5 mL per gram of aldehyde).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 1 M NaOH solution to the residue until the pH is > 11.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., Hexane:Ethyl Acetate with 1% Triethylamine) to obtain pure this compound.

Protocol 2: Synthesis via Reduction of 3-bromo-4-chlorobenzonitrile

This protocol uses the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄). Caution: This reaction is hazardous and must be performed with strict adherence to safety protocols for handling pyrophoric reagents.

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 3-bromo-4-chlorobenzonitrile

  • Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the flask and cool to 0 °C in an ice bath.

  • Dissolve 3-bromo-4-chlorobenzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction back down to 0 °C.

  • CAREFULLY quench the reaction by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (This is known as a Fieser work-up and should produce a granular, easily filterable solid).

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the solid salts and wash them thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Purification via column chromatography may be necessary.

References

Stability and degradation of 3-Bromo-4-chlorobenzylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4-chlorobenzylamine

Welcome to the technical support guide for this compound. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions regarding the stability and degradation of this compound under acidic conditions. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during synthesis, purification, formulation, or analysis.

Frequently Asked Questions (FAQs)

Q1: What is the initial chemical behavior of this compound when introduced to an acidic medium?

A: The primary amine group (-CH₂NH₂) of this compound is a Lewis base. Upon introduction to an acidic environment (e.g., HCl, H₂SO₄), it will readily undergo a standard acid-base reaction to be protonated. This forms the corresponding 3-bromo-4-chlorobenzylammonium salt (-CH₂NH₃⁺). This protonation is a rapid and reversible equilibrium. The molecule's solubility in aqueous media is expected to increase significantly after protonation.

Q2: Is this compound considered stable for long-term storage in acidic solutions?

A: While the initial protonation is a simple acid-base reaction, long-term stability is not guaranteed. Amines, in general, can be unstable in both acidic and basic conditions over time, especially with elevated temperatures or the presence of other reactive species.[1] The protonated aminomethyl group acts as an electron-withdrawing group via induction, which can influence the reactivity of the entire molecule. We recommend preparing acidic solutions fresh and storing them at reduced temperatures (2-8°C) for short durations only. For long-term storage, storing the free base in a solid, dry form is preferable.

Q3: What are the most probable degradation pathways for this compound under forced acidic conditions?

A: Under forcing conditions, such as refluxing in strong acid as outlined in ICH guidelines for forced degradation studies, several pathways are possible.[2][3][4]

  • Primary Pathway - Benzylic Hydrolysis: The most likely degradation pathway involves the nucleophilic attack of water on the benzylic carbon (the carbon attached to the nitrogen). The protonated amine is a good leaving group (as ammonia), facilitating an SN1 or SN2-type hydrolysis to form 3-Bromo-4-chlorobenzyl alcohol .

  • Secondary Pathway - Oxidation: If oxidizing agents are present, or under aerobic conditions at high temperatures, the resulting benzyl alcohol could be further oxidized to 3-Bromo-4-chlorobenzaldehyde and subsequently to 3-Bromo-4-chlorobenzoic acid .[5]

  • Halogen Cleavage (Less Common): The C-Br and C-Cl bonds on the aromatic ring are generally stable in acidic media.[1] Cleavage of these bonds (hydrodehalogenation) typically requires more severe conditions or the presence of a catalyst and is not a primary degradation pathway under standard acidic hydrolysis conditions.[6] The C-Br bond is weaker than the C-Cl bond and would be more susceptible to cleavage if conditions were harsh enough.[7]

Q4: How do the bromo and chloro substituents on the aromatic ring influence the molecule's stability in acid?

A: The halogen substituents primarily exert an influence through the inductive effect. Both bromine and chlorine are electronegative and act as electron-withdrawing groups.[8] This effect slightly destabilizes the benzene ring to electrophilic attack but more importantly, influences the reactivity of the benzylic position. The combined electron-withdrawing nature of the halogens, in addition to the strongly withdrawing protonated aminomethyl group, makes the benzylic carbon more electron-deficient and potentially more susceptible to nucleophilic attack by water, which could facilitate hydrolysis.[9]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: After an acidic workup or purification step (e.g., acidic wash), I'm observing low recovery of my this compound.

Potential Cause Explanation & Validation Recommended Solution
Incomplete Extraction The protonated 3-bromo-4-chlorobenzylammonium salt is highly soluble in the aqueous acidic phase and will not partition efficiently into common non-polar organic solvents (e.g., dichloromethane, ethyl acetate).To recover your product, basify the aqueous layer with a suitable base (e.g., NaHCO₃, NaOH) to a pH > 10. This deprotonates the ammonium salt back to the free amine, which is less water-soluble and can be extracted into an organic solvent. Confirm the pH of the aqueous layer using pH paper or a meter.
Degradation If the acidic conditions were harsh (e.g., high concentration of acid, elevated temperature, prolonged exposure), the compound may have degraded, primarily to 3-Bromo-4-chlorobenzyl alcohol.Analyze a sample of the aqueous layer by HPLC or LC-MS before basification. Look for a new, likely more polar, peak corresponding to the alcohol. If degradation is confirmed, modify your protocol to use milder conditions: lower acid concentration, perform washes at 0-5°C, and minimize contact time.

Problem 2: During an HPLC analysis of an acid-stressed sample, I see a new peak eluting before the parent compound. How can I identify it?

Initial Hypothesis Analytical Confirmation Strategy Corrective Action / Next Steps
Formation of a more polar degradant. The most probable degradant, 3-Bromo-4-chlorobenzyl alcohol, is more polar than the parent amine and would likely have a shorter retention time on a reverse-phase HPLC column.1. LC-MS Analysis: Obtain a mass spectrum of the new peak. Look for the molecular ion corresponding to 3-Bromo-4-chlorobenzyl alcohol (C₇H₆BrClO, MW ≈ 221.48 g/mol ). Analyze the fragmentation pattern.[10]2. Co-injection: If a standard is available, perform a co-injection of your sample with 3-Bromo-4-chlorobenzyl alcohol. If the new peak increases in size without splitting, this confirms its identity.3. Further Analysis: If the mass does not match, consider other potential degradants or impurities from your starting materials.

Problem 3: How do I properly design an acid-forced degradation study for this compound?

A: A forced degradation study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[2][4] The goal is to achieve 5-20% degradation of the active substance.

Protocol: Acid-Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Condition A (Mild): To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature.

    • Condition B (Moderate): To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C in a water bath.

    • Condition C (Harsh): To 1 mL of the stock solution, add 1 mL of 2 M HCl. Reflux at 80°C.[11]

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the aliquot with an equivalent amount of base (e.g., NaOH of the same molarity) to stop the degradation reaction. Dilute with mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples, a control sample (time zero), and a blank (acid and solvent only) by a validated HPLC-UV method.

    • Calculate the percentage degradation. Aim for a condition that yields 5-20% degradation to ensure that secondary degradation is minimized.

    • Submit the sample with optimal degradation for LC-MS analysis to identify the degradant peaks.[12]

Table 1: Typical Forced Degradation Conditions (ICH Guideline Summary)
Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄Room Temp to 80°C, several hours
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°C, several hours
Oxidation 3% to 30% H₂O₂Room Temperature, several hours
Thermal Dry Heat, 105°C6 hours or as appropriate
Photolytic ICH-specified light exposurePer ICH Q1B guidelines

This table provides general guidance; conditions must be optimized for each specific drug substance.[2][11]

Visualizations

Chemical Pathway Diagram

degradation_pathway cluster_main Acidic Degradation Pathway parent This compound (Free Base) protonated 3-Bromo-4-chlorobenzylammonium (Protonated Salt) parent->protonated + H⁺ (Acid) Fast Equilibrium alcohol 3-Bromo-4-chlorobenzyl alcohol (Primary Degradant) protonated->alcohol + H₂O, Δ Slow Hydrolysis (-NH₄⁺)

Caption: Proposed primary degradation pathway under acidic conditions.

Troubleshooting Workflow

troubleshooting_workflow start Low Recovery or New Peak Observed check_phase Was an acidic aqueous phase used? start->check_phase basify Basify aqueous phase to pH > 10 and re-extract product. check_phase->basify Yes analyze_aqueous Analyze aqueous phase by HPLC/LC-MS check_phase->analyze_aqueous No / Issue Persists end_recovery Problem Solved: Recovery Issue basify->end_recovery degradation_confirmed Degradation Confirmed? analyze_aqueous->degradation_confirmed mild_conditions Use milder conditions: ↓ Temp, ↓ [Acid], ↓ Time degradation_confirmed->mild_conditions Yes degradation_confirmed->end_recovery No (Impurity Issue) end_degradation Problem Solved: Degradation Issue mild_conditions->end_degradation

Caption: Logic diagram for troubleshooting experimental issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzylamine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with this specific substrate. Our focus is on providing scientifically grounded solutions to common experimental challenges, ensuring the integrity and success of your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms on the aromatic ring, offering the potential for sequential, selective functionalization. The primary challenge and opportunity in using this substrate lie in controlling the chemoselectivity of palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine (C-Br) bond is weaker and thus more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine (C-Cl) bond.[1][2] This inherent reactivity difference is the cornerstone of achieving selective coupling at the C3 position.

This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each, we will address common issues and provide optimized starting points for your experiments.

Frequently Asked Questions (FAQs)

Q1: I want to perform a cross-coupling reaction on this compound. Which position will react first, the bromine or the chlorine?

A: The bromine at the C3 position is significantly more reactive than the chlorine at the C4 position in standard palladium-catalyzed cross-coupling reactions.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1][2] By carefully selecting your reaction conditions, you can achieve excellent selectivity for coupling at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Q2: Does the primary amine of the benzylamine moiety interfere with the reaction? Do I need to protect it?

A: The primary amine can potentially interact with the palladium catalyst, and in some cases, act as a ligand or even undergo side reactions. For many cross-coupling reactions, especially Suzuki and Sonogashira couplings, it is often possible to proceed without protection, particularly when using mild bases.[3] However, for Buchwald-Hartwig aminations where a strong base is often required, or if you are experiencing issues with low yield or catalyst deactivation, N-protection of the benzylamine is a prudent strategy. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are generally stable to many cross-coupling conditions and can be readily removed post-coupling. A nosyl (Ns) protecting group has also been shown to be effective and easily removable.[4][5][6]

Q3: What are the best general starting conditions for a Suzuki coupling with this substrate to ensure selectivity for the C-Br bond?

A: For a selective Suzuki-Miyaura coupling at the C-Br bond, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos. A mild inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended to minimize side reactions.[3] Running the reaction at a moderate temperature (e.g., 80-90 °C) in a solvent system like dioxane/water or toluene/water is also a standard approach.[3]

Q4: Can I achieve selective Sonogashira coupling at the C-Br position?

A: Yes, selective Sonogashira coupling at the C-Br bond is highly feasible due to the higher reactivity of aryl bromides compared to aryl chlorides.[7][8] A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), with an amine base such as triethylamine or diisopropylamine.[7] To avoid potential homocoupling of the alkyne (Glaser coupling), copper-free conditions can also be employed, often requiring a slightly different palladium catalyst/ligand system and base.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conversion is a common issue in cross-coupling reactions. The following decision tree can help diagnose the problem.

Troubleshooting_Yield start Low/No Yield reagent_check Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->reagent_check 1. Start Here sub_reagent_purity Impure or Decomposed Reagents? reagent_check->sub_reagent_purity catalyst_check Assess Catalyst System sub_catalyst_activity Inactive Catalyst/Precatalyst? catalyst_check->sub_catalyst_activity conditions_check Evaluate Reaction Conditions sub_conditions_temp Temperature Too Low? conditions_check->sub_conditions_temp sub_reagent_purity->catalyst_check No sub_reagent_solution Purify starting materials. Use fresh, anhydrous solvents. sub_reagent_purity->sub_reagent_solution Yes sub_catalyst_activity->conditions_check No sub_catalyst_solution Use a fresh palladium source. Consider a pre-catalyst. sub_catalyst_activity->sub_catalyst_solution Yes sub_conditions_temp_solution Increase temperature incrementally (e.g., 80°C -> 100°C). sub_conditions_temp->sub_conditions_temp_solution Yes sub_conditions_base Base Ineffective? sub_conditions_temp->sub_conditions_base No sub_conditions_base_solution Screen alternative bases (e.g., K₂CO₃ -> K₃PO₄ or Cs₂CO₃). sub_conditions_base->sub_conditions_base_solution Yes sub_conditions_ligand Ligand Not Optimal? sub_conditions_base->sub_conditions_ligand No sub_conditions_ligand_solution Screen different ligands (e.g., bulky biarylphosphines). sub_conditions_ligand->sub_conditions_ligand_solution Yes

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Reagent Integrity: Palladium-catalyzed reactions are often sensitive to moisture and oxygen. Ensure all reagents are pure and solvents are anhydrous.

  • Catalyst Activity: The active Pd(0) species can be deactivated over time. Using a fresh catalyst source or a more stable pre-catalyst can significantly improve results.

  • Reaction Conditions:

    • Temperature: The oxidative addition of aryl chlorides requires more energy than aryl bromides. If you are targeting the C-Cl bond after successful C-Br coupling, a higher temperature will likely be necessary for the second step.

    • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[9] The strength and nature of the base can dramatically impact the reaction rate and yield.

    • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps.[10]

Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)

While the C-Br bond is more reactive, forcing conditions can lead to undesired coupling at the C-Cl position.

Solutions to Improve Selectivity:

  • Lower the Reaction Temperature: This is the most straightforward way to favor the reaction with the lower activation energy (C-Br coupling). Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too slow.

  • Choose a Milder Base: Strong bases can sometimes promote the reactivity of less reactive halides. Using a weaker inorganic base like K₂CO₃ or even KF can enhance selectivity.

  • Ligand Choice: The choice of ligand can influence selectivity. While bulky ligands can increase reactivity, sometimes they may also promote over-functionalization.[11] Screening different classes of ligands may be necessary to find the optimal balance of reactivity and selectivity.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner. A large excess might drive the reaction to double coupling.

Issue 3: Side Reactions (Homocoupling, Debromination)
  • Homocoupling of Boronic Acids (Suzuki): This side reaction can occur, especially at higher temperatures or if oxygen is not rigorously excluded. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Debromination/Dechlorination: This occurs when the aryl halide is reduced instead of coupled. This can be caused by moisture or certain side reactions of the catalyst. Using anhydrous conditions and a well-defined catalyst can help minimize this.

  • Glaser Coupling (Sonogashira): The homocoupling of terminal alkynes is a common side reaction when using a copper co-catalyst. Running the reaction under strict anaerobic conditions is crucial. Alternatively, employing a copper-free Sonogashira protocol can eliminate this issue.[8]

Experimental Protocols

The following are suggested starting protocols for the selective coupling at the C-Br position of this compound. Note: These are starting points and may require optimization for your specific coupling partner.

Protocol 1: Selective Suzuki-Miyaura Coupling

Suzuki_Workflow prep Prepare Reaction Vessel (Oven-dried flask, stir bar) reagents Add Reagents: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) prep->reagents catalyst Add Catalyst System: - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O 10:1) catalyst->solvent react Heat under Argon (e.g., 80-90 °C, 12-24h) solvent->react workup Workup & Purification react->workup

Caption: Workflow for a selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum, and purge with argon for 10-15 minutes.

  • Add the catalyst mixture to the reaction vial via syringe, followed by the degassed solvent (e.g., 1,4-dioxane and water in a 10:1 ratio).

  • Place the reaction vial in a preheated oil bath or heating block at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination (with N-Boc Protection)

Step A: Boc-Protection of this compound

  • Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-3-bromo-4-chlorobenzylamine.

Step B: Selective C-N Coupling

  • Follow the general setup as in the Suzuki protocol, using the N-Boc protected substrate (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • A suitable catalyst system would be Pd₂(dba)₃ (2 mol%) with a bulky biarylphosphine ligand like XPhos (4 mol%).[12]

  • Use an anhydrous, aprotic solvent like toluene or dioxane.

  • Heat the reaction under argon at 90-110 °C until completion.

  • After workup and purification, the Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.

Protocol 3: Selective Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a phosphine ligand if needed (e.g., cataCXium A).[7]

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

  • Perform a standard aqueous workup and purify by column chromatography.

Data Summary Tables

The following tables provide a quick reference for selecting initial reaction conditions. These are generalized recommendations based on established principles for selective cross-coupling of aryl bromides in the presence of aryl chlorides.

Table 1: Recommended Conditions for Selective C-Br Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Common and effective Pd(II) and Pd(0) sources.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich ligands facilitate oxidative addition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Mild inorganic bases promote transmetalation without over-activation.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHFBiphasic or polar aprotic solvents are standard for Suzuki reactions.
Temperature 80 - 100 °CBalances reaction rate with selectivity for the C-Br bond.

Table 2: Recommended Conditions for Selective C-Br Buchwald-Hartwig Amination

ComponentRecommendationRationale
Substrate N-Protected BenzylaminePrevents side reactions of the primary amine.
Palladium Source Pd₂(dba)₃, [Pd(allyl)Cl]₂Common precursors for generating the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhosHighly active ligands for C-N bond formation.[10]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, Dioxane, THFAnhydrous aprotic solvents are essential.
Temperature 90 - 110 °CHigher temperatures are often needed for C-N coupling.

Table 3: Recommended Conditions for Selective C-Br Sonogashira Coupling

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂Standard catalysts for Sonogashira couplings.
Co-catalyst CuI (optional)Increases reaction rate but can cause alkyne homocoupling.[8]
Base Et₃N, i-Pr₂NH, DBUAmine base acts as a solvent and proton scavenger.
Solvent THF, DMF, ToluenePolar aprotic solvents are typically used.
Temperature 25 - 70 °CReactions are often feasible at or near room temperature.[7]

References

Troubleshooting NMR/MS spectra of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4-chlorobenzylamine

Welcome to the technical support guide for the spectral analysis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. Here, we address common and complex issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, providing not just solutions but the underlying scientific principles to empower your troubleshooting process.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries regarding the spectral characteristics of this compound.

Q1: What should the ideal ¹H NMR spectrum of this compound look like?

A1: In a standard deuterated solvent like CDCl₃, you should expect to see distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the amine (NH₂) protons.

  • Aromatic Region (approx. 7.0-7.6 ppm): The three protons on the benzene ring will appear in this region.[1][2] Due to the substitution pattern, they are chemically distinct and will show coupling to each other. You should observe a doublet for the proton at position 5 (ortho to chlorine), a doublet of doublets for the proton at position 6 (ortho to bromine), and a singlet-like or narrowly split doublet for the proton at position 2.

  • Benzylic Protons (-CH₂NH₂, approx. 3.8-4.0 ppm): These two protons typically appear as a singlet. Their chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent nitrogen and the aromatic ring.[3]

  • Amine Protons (-NH₂, approx. 1.5-2.5 ppm): These two protons often appear as a broad singlet.[4] Their chemical shift and appearance are highly dependent on solvent, concentration, temperature, and sample purity (presence of water or acid).[4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (H-2) ~7.5 d 1H
Aromatic H (H-5) ~7.3 d 1H
Aromatic H (H-6) ~7.1 dd 1H
Benzylic CH₂ ~3.9 s 2H

| Amine NH₂ | ~1.7 (variable, broad) | s (broad) | 2H |

Q2: My amine (NH₂) protons are not visible or are extremely broad. Is this normal?

A2: Yes, this is a very common observation for primary amines. The protons on the nitrogen are "labile" or "exchangeable," meaning they can rapidly exchange with other acidic protons in the sample, such as trace amounts of water (H₂O) or with the deuterium from the solvent (e.g., D₂O).[5][6] This rapid exchange process can lead to significant peak broadening, sometimes to the point where the signal merges with the baseline.[4][6]

  • Expert Insight: The rate of this exchange is pH-dependent.[7][8][9][10] In highly purified, anhydrous, and neutral samples, you are more likely to see a sharper peak. Traces of acid or water will catalyze the exchange and broaden the signal.

Q3: Why does the molecular ion region in my mass spectrum show a complex cluster of peaks instead of a single M⁺ peak?

A3: This is the hallmark isotopic signature of a compound containing both bromine and chlorine. Both elements have two stable isotopes with significant natural abundance:

  • Bromine: ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), a difference of 2 mass units.[11][12]

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a difference of 2 mass units.[11][12]

This results in a characteristic pattern of four peaks for the molecular ion:

  • M⁺: Contains ⁷⁹Br and ³⁵Cl

  • M+2: Contains either ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

  • M+4: Contains ⁸¹Br and ³⁷Cl

The relative intensities of these peaks are predictable based on the isotopic abundances, creating a unique fingerprint for your compound.[11][13]

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex spectral issues.

Issue 1: Unexpected Peaks in the ¹H NMR Spectrum

You've acquired a ¹H NMR spectrum, but it contains more signals than predicted for your pure compound.

Unexpected peaks almost always originate from one of three sources:

  • Solvent Impurities: Residual protons from incompletely deuterated solvents or contaminants within the solvent (e.g., water, acetone).[14][15][16][17]

  • Starting Materials/Reagents: Carryover of starting materials or reagents from the synthesis (e.g., 3-bromo-4-chlorotoluene if the synthesis involved benzylic bromination followed by amination).

  • Side Products or Degradation: Formation of byproducts during the reaction or degradation of the sample (e.g., oxidation of the benzylamine).

Here is a systematic approach to identify the source of contamination.

G start Unexpected Peaks in ¹H NMR check_solvent Q: Do peaks match known solvent impurities (e.g., H₂O, CHCl₃, Acetone)? start->check_solvent yes_solvent A: Yes -> Identify & disregard for analysis. Consider using a fresh ampoule of solvent. check_solvent->yes_solvent Yes no_solvent A: No -> Proceed to next check. check_solvent->no_solvent No check_reagents Q: Do peaks correspond to known starting materials or reagents? no_solvent->check_reagents yes_reagents A: Yes -> Impurity is synthetic carryover. Action: Re-purify sample (e.g., column chromatography, recrystallization). check_reagents->yes_reagents Yes no_reagents A: No -> Proceed to next check. check_reagents->no_reagents No d2o_shake Q: Do any unexpected peaks disappear after a D₂O shake? no_reagents->d2o_shake yes_d2o A: Yes -> Peak is an exchangeable proton (e.g., -OH, -NH from impurity). Helps identify alcohol or amine contaminants. d2o_shake->yes_d2o Yes no_d2o A: No -> Likely a stable organic impurity. d2o_shake->no_d2o No adv_analysis Consider 2D NMR (COSY, HSQC) to establish connectivity and identify the unknown structure. no_d2o->adv_analysis G start Incorrect MS Isotopic Pattern or Missing M⁺ check_cal Q: Is the instrument properly calibrated? Run calibration standard. start->check_cal yes_cal A: Yes -> Proceed. check_cal->yes_cal Yes no_cal A: No -> Recalibrate instrument and re-acquire. check_cal->no_cal No check_ionization Q: Using EI? Is M⁺ missing? yes_cal->check_ionization yes_ei A: Yes -> Switch to a 'softer' ionization technique (e.g., ESI, CI). check_ionization->yes_ei Yes no_ei A: No/Pattern is wrong -> Proceed. check_ionization->no_ei No check_purity Q: Could a co-eluting impurity be the cause? Review chromatography (LC or GC). no_ei->check_purity yes_purity A: Yes -> Improve chromatographic separation or re-purify sample. check_purity->yes_purity Yes no_purity A: No -> Consider in-source reactions. check_purity->no_purity No check_source Q: Could it be in-source fragmentation or adduct formation? Adjust source parameters (temperature, voltages). no_purity->check_source

References

Technical Support Center: Scalable Workup for 3-Bromo-4-chlorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-chlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into creating a scalable and robust workup procedure. We move beyond simple step-by-step instructions to explain the critical reasoning behind each experimental choice, ensuring both success and safety at scale.

Section 1: Synthesis Overview & Key Considerations

The most common and scalable route to this compound (CAS: 849367-49-3) is the reduction of the corresponding nitrile, 3-bromo-4-chlorobenzonitrile. The choice of reducing agent is the most critical decision impacting the subsequent workup procedure.

cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Phase Nitrile 3-Bromo-4-chlorobenzonitrile Reduction Reduction (e.g., LAH or NaBH4) Nitrile->Reduction Complex Intermediate Complex (Aluminate or Borate) Reduction->Complex Quench Quench Excess Reagent Complex->Quench Proceed to Workup Hydrolysis Hydrolysis & Amine Liberation Quench->Hydrolysis Extraction Acid-Base Extraction Hydrolysis->Extraction Purification Purification (Distillation or Salt Formation) Extraction->Purification Final Pure this compound (Free Base or HCl Salt) Purification->Final

Caption: High-level workflow for this compound synthesis.

Section 2: Scalable Workup Protocols & FAQs

This section details the workup procedures following reduction. The primary challenge in scaling up amine synthesis from a nitrile reduction is the management of metal salt byproducts and the efficient isolation of the amine.

FAQ: Which reducing agent should I choose for a scalable synthesis?

Answer: The choice involves a trade-off between reactivity, cost, safety, and workup complexity.

FeatureLithium Aluminum Hydride (LAH)Sodium Borohydride (NaBH₄) + Additive
Reactivity Very high; reduces most carbonyls and nitriles.Milder; requires a co-reagent (e.g., CoCl₂, I₂) for nitrile reduction.
Solvents Anhydrous ethers (THF, Et₂O, MTBE).Alcohols (MeOH, EtOH) or THF.
Safety Highly water-reactive, pyrophoric potential. Requires strict inert atmosphere.[1][2]Water-reactive but generally safer and easier to handle than LAH.[3][4]
Workup More complex; generates voluminous aluminum salt precipitates.Simpler; boron byproducts are often more soluble.
Scalability Challenging due to safety and byproduct handling.Generally more amenable to large-scale operations.

Expert Insight: For initial lab-scale synthesis (<10g), LAH is often faster and more direct. For pilot-plant or manufacturing scales, developing a robust NaBH₄-based process is often preferable due to improved safety and a more manageable workup.

Section 3: Troubleshooting Guide (Q&A Format)

This guide addresses common issues encountered during the workup and purification stages.

cluster_solutions Troubleshooting Pathways Start Problem Encountered During Workup P1 Low Yield After Extraction Start->P1 P2 Persistent Emulsion Start->P2 P3 Product is an Oil, Not Crystalline Start->P3 P4 Inorganic Salts Won't Filter Start->P4 S1 Check pH of aqueous layers Perform back-extraction of aqueous phases Increase salinity with brine P1->S1 Solution S2 Add brine to break emulsion Filter through Celite® Allow layers to separate over extended time P2->S2 Solution S3 Convert to HCl salt for crystallization Attempt bulb-to-bulb distillation (small scale) Purify via column chromatography P3->S3 Solution S4 S4 P4->S4 Solution

Caption: Decision tree for common workup and purification issues.

Q1: My final yield is very low after the acid-base extraction. Where did my product go?

Answer: This is a common issue, often related to the amine's solubility or improper pH control.

  • Causality: As a primary amine, this compound forms a water-soluble ammonium salt at low pH. If the final basification step is incomplete (pH is not sufficiently high, >11), a significant portion of your product will remain in the aqueous layer. Conversely, during the initial acid wash to remove impurities, if the pH is not low enough (<2), some free amine may remain in the organic layer that is discarded.

  • Troubleshooting Steps:

    • Re-check pH: Use a calibrated pH meter, not paper. Ensure the aqueous layer is strongly basic (pH 12-14) before extracting the free amine.

    • Back-Extract: Re-extract all your aqueous layers (both acidic and basic washes) with a fresh portion of solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

    • Increase Salinity: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the amine in the aqueous phase and can improve partitioning into the organic layer.[5]

Q2: I'm getting a persistent emulsion during the extractive workup that won't separate.

Answer: Emulsions are common when dealing with fine particulate matter (like aluminum salts) and changes in polarity.

  • Causality: Fine, gelatinous precipitates of aluminum or boron salts from the hydride quench can stabilize oil-in-water or water-in-oil emulsions. High concentrations of the amine salt can also act as a surfactant.

  • Troubleshooting Steps:

    • Add Brine: The addition of a saturated NaCl solution is the most common first step. It increases the ionic strength of the aqueous phase, helping to break the emulsion.[5]

    • Filter: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove the fine particulates that are stabilizing the emulsion.

    • Patience & Centrifugation: Sometimes, simply letting the separatory funnel stand for an extended period (1-2 hours) can lead to separation. For smaller scales, transferring the mixture to centrifuge tubes and spinning for several minutes is highly effective.

Q3: The isolated free base is a brownish oil. How can I get a pure, solid product?

Answer: Many substituted benzylamines are low-melting solids or oils at room temperature. The most reliable method for purification and obtaining a stable, solid product is to form a salt.[6]

  • Causality: The free amine may have a low melting point or be contaminated with minor impurities that inhibit crystallization. Converting it to its hydrochloride salt dramatically increases the melting point and lattice energy, promoting the formation of a stable, easily handled crystalline solid.

  • Detailed Protocol: Hydrochloride Salt Formation

    • Dissolve the Crude Amine: Dissolve the crude this compound oil in a minimal amount of a suitable solvent. Good starting choices are diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.

    • Add HCl: While stirring, slowly add a solution of HCl. Commercial solutions like 2M HCl in diethyl ether or 4M HCl in dioxane are ideal. Add the acid dropwise until the solution becomes cloudy and a precipitate begins to form. Check the pH of the solvent with a wetted strip of pH paper to ensure it is acidic. An alternative is to pass dry HCl gas through the solution.[7]

    • Isolate the Salt: Cool the mixture in an ice bath to maximize precipitation.[7] Collect the white crystalline solid by vacuum filtration.

    • Wash and Dry: Wash the filter cake with a small amount of cold solvent (the one used for precipitation) to remove any remaining impurities. Dry the salt under vacuum. The resulting this compound hydrochloride should be a stable, high-purity solid.

Section 4: Experimental Protocols
Protocol 1: Scalable Workup After LAH Reduction

This procedure, based on the Fieser method, is designed to convert the aluminum byproducts into a granular, easily filterable form.[5]

Safety First: LAH reacts violently with water.[2] The quench procedure must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood with extreme caution and slow, controlled additions, especially at scale. Ensure appropriate PPE is worn, including a face shield and flame-retardant lab coat.[1][2]

  • Cool the Reaction: After the reaction is complete (as confirmed by TLC or LC-MS), cool the reaction vessel to 0 °C using an ice-water bath.

  • Quench (Fieser Method): For a reaction that used 'X' grams of LAH, add the following reagents sequentially and very slowly with vigorous stirring:

    • Step A: Add 'X' mL of water dropwise. (Initial vigorous gas evolution - H₂).

    • Step B: Add 'X' mL of 15% (w/v) aqueous sodium hydroxide solution dropwise. (Mixture will become thick).

    • Step C: Add '3X' mL of water dropwise. (A white, granular precipitate should form).

  • Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour. This "aging" step is critical for the granulation of the aluminum salts, making them easy to filter.

  • Filter: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent (e.g., THF or Et₂O) to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude amine.

  • Purify: Proceed with acid-base extraction or direct conversion to the hydrochloride salt as described in the Troubleshooting section.

Protocol 2: Workup for Removing Amines via Acid Extraction

This is a general purification technique applicable after any synthesis that yields a basic product alongside neutral or acidic impurities.[5][8][9]

  • Dissolve Crude Product: Dissolve the crude amine from the initial workup in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Extract two to three times. The amine will move into the aqueous layer as the protonated ammonium salt. Combine the acidic aqueous layers.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a small portion of fresh organic solvent to remove any neutral impurities that may have been carried over.

  • Liberate Free Amine: Cool the acidic aqueous solution in an ice bath. Slowly add a concentrated base (e.g., 50% NaOH) with stirring until the pH is >11. The amine will deprotonate and may separate as an oil or a cloudy suspension.

  • Re-Extract Product: Extract the basified aqueous layer three times with fresh organic solvent (DCM is often effective here).

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

References

Technical Support Center: Reactivity of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-chlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the critical impact of solvent choice on the reactivity of this compound, offering practical advice in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound and how does its structure influence its reactivity?

A1: this compound has three primary sites susceptible to chemical modification:

  • The Aminomethyl Group (-CH₂NH₂): The basic primary amine is a strong nucleophile, readily participating in reactions such as N-alkylation, acylation, and reductive amination.

  • The C-Br Bond: The bromine atom on the aromatic ring is a leaving group that can be displaced in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • The C-Cl Bond: The chlorine atom is generally less reactive than bromine in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-Br position under appropriate conditions.

The benzylamine structure itself is prone to both SN1 and SN2 type reactions at the benzylic carbon, and the choice of solvent is a critical factor in directing the reaction toward the desired pathway.

Q2: I am planning an N-alkylation reaction with this compound. How do I choose the appropriate solvent?

A2: The choice of solvent for N-alkylation is crucial as it can influence the reaction mechanism and the prevalence of side reactions. The reaction can proceed via either an SN1 or SN2 pathway, and your solvent choice can favor one over the other.

  • For an SN2 Pathway (favored): To promote a bimolecular nucleophilic substitution (SN2) reaction, which is often preferred for its stereospecificity and to minimize side reactions like racemization or elimination, polar aprotic solvents are the best choice. These solvents solvate the cation of your base, leaving the nucleophilic amine "naked" and more reactive.

    • Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

    • Rationale: These solvents do not have acidic protons and will not hydrogen-bond with the amine, thus preserving its nucleophilicity for a direct attack on the electrophile.

  • For an SN1 Pathway (generally to be avoided for simple alkylations): If your substrate is prone to forming a stable carbocation, a polar protic solvent could inadvertently favor a unimolecular (SN1) mechanism. These solvents stabilize the carbocation intermediate through hydrogen bonding.

    • Solvents to Use with Caution: Methanol (MeOH), Ethanol (EtOH), Water (H₂O).

    • Potential Issues: SN1 reactions can lead to a mixture of products and are often accompanied by elimination side reactions. For a primary amine like this compound, forcing an SN1 pathway is generally not a desired strategy for simple alkylations.

Q3: I am struggling with a Suzuki-Miyaura cross-coupling reaction at the C-Br position of this compound. What are the common causes of failure related to the solvent?

A3: Low yields or complete failure of Suzuki-Miyaura couplings with substrates like this compound can often be traced back to solvent-related issues.

  • Poor Solubility: The reactants (the benzylamine, the boronic acid/ester, the base, and the catalyst) must be at least partially soluble in the reaction medium.

    • Troubleshooting: If you observe poor solubility, consider a different solvent system. Common choices include toluene, 1,4-dioxane, or DMF, often with a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.

  • Solvent Purity: Water and oxygen can have a significant impact.

    • Troubleshooting: Ensure your solvents are anhydrous and have been properly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Side Reactions: The solvent can promote side reactions.

    • Troubleshooting: Protodeboronation (the loss of the boronic acid group) can be a problem, especially in the presence of excess water or at high temperatures. Using a mixed solvent system with a controlled amount of water can mitigate this. If protodeboronation is severe, consider switching to an anhydrous solvent system with a soluble base.

Q4: For a Buchwald-Hartwig amination, what are the recommended solvents when using this compound as the aryl bromide?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The choice of solvent is critical for catalyst stability and reactivity.

  • Commonly Used Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used. These aprotic solvents are generally compatible with the phosphine ligands and palladium catalysts employed.

  • Considerations:

    • Temperature: The boiling point of the solvent will dictate the maximum reaction temperature. Toluene and dioxane allow for higher reaction temperatures, which can be beneficial for less reactive substrates.

    • Base Solubility: The base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) needs to be sufficiently soluble or at least reactive in the chosen solvent. Toluene and dioxane are good choices for many common bases.

    • Ligand and Catalyst Stability: The chosen solvent should not coordinate too strongly to the palladium center, which could inhibit catalysis.

Troubleshooting Guides

N-Alkylation Reactions
Issue Potential Cause(s) Troubleshooting Suggestions
Low to no conversion 1. Poor solubility of reactants. 2. Deactivation of the nucleophile. 3. Insufficient reaction temperature.1. Switch to a more polar aprotic solvent like DMF or DMSO. 2. If using a protic solvent, switch to a polar aprotic one. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of multiple products (over-alkylation) The secondary amine product is competing with the starting primary amine for the alkylating agent.1. Use a 1:1 stoichiometry of the amine to the alkylating agent, or a slight excess of the amine. 2. Add the alkylating agent slowly to the reaction mixture.
Elimination byproducts observed The base is too strong or sterically hindered, or the solvent is favoring an E2/E1 pathway.1. Use a milder, non-nucleophilic base like K₂CO₃ or Et₃N. 2. Ensure you are using a polar aprotic solvent to favor the SN2 pathway.
Suzuki-Miyaura Cross-Coupling
Issue Potential Cause(s) Troubleshooting Suggestions
No reaction or low yield 1. Catalyst deactivation by oxygen. 2. Poor solubility of the base. 3. Protodeboronation of the boronic acid.1. Thoroughly degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar). 2. Use a biphasic solvent system (e.g., toluene/water, dioxane/water) to dissolve the inorganic base. 3. Use anhydrous solvents and a soluble base, or add the boronic acid portion-wise.
Homocoupling of the boronic acid Presence of oxygen leading to oxidative homocoupling.Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere.
Dehalogenation of this compound The solvent may be acting as a hydride source, or there are impurities in the reagents.1. Use high-purity, anhydrous solvents. 2. Avoid alcoholic solvents if dehalogenation is a significant issue.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Suggestions
Low conversion 1. Inactive catalyst. 2. Inappropriate solvent for the chosen ligand/base combination.1. Ensure solvents are anhydrous and degassed. 2. Screen different aprotic solvents such as toluene, dioxane, or THF. The optimal solvent can be ligand-dependent.
Side reactions (e.g., hydrodehalogenation) The catalytic cycle is interrupted, leading to side reactions.1. Ensure all reagents are pure and the reaction is under a strict inert atmosphere. 2. The choice of ligand and base can also influence this; consider screening different combinations.

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Benzyl Bromide

This protocol outlines a general procedure for the N-alkylation of this compound, favoring an SN2 pathway.

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.

  • Add the finely powdered potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add benzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous MeCN B Add K₂CO₃ A->B C Stir at RT B->C D Add Benzyl Bromide C->D Initiate reaction E Monitor by TLC D->E F Filter solids E->F Reaction complete G Evaporate solvent F->G H Column Chromatography G->H I I H->I Final Product

Workflow for the N-alkylation of this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling at the C-Br position.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask with a magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine reactants & base in Schlenk flask B Inert atmosphere (Ar) A->B C Add degassed solvent & catalyst B->C D Heat to 90-100 °C C->D Start reaction E Monitor by TLC/LC-MS D->E F Cool, dilute, extract E->F Reaction complete G Wash & dry organic layer F->G H Column Chromatography G->H I I H->I Final Product

Workflow for the Suzuki-Miyaura coupling of this compound.

Preventing decomposition of 3-Bromo-4-chlorobenzylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-4-chlorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common questions and concerns regarding its storage and handling, providing in-depth explanations and actionable protocols to prevent decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: There seem to be conflicting recommendations for the storage temperature of this compound. Some suppliers suggest room temperature, while others recommend refrigeration. What is the optimal storage temperature and why?

A1: This is a critical point of clarification. While some suppliers may indicate room temperature storage is acceptable for short periods, for long-term stability, refrigeration (2-8°C) is strongly recommended .[1] The rationale for this is rooted in the chemical structure of this compound. Aromatic amines are susceptible to gradual oxidation and other degradation pathways, which are significantly slowed at lower temperatures. Storing at room temperature may be adequate for high-turnover stock, but for preserving purity over months or years, refrigeration is the best practice.

Q2: My vial of this compound has developed a yellowish or brownish tint. What does this indicate and is the material still usable?

A2: A change in color from its typical off-white or light yellow appearance to a more pronounced yellow or brown hue is a common indicator of decomposition. This discoloration is often due to the formation of oxidized impurities. The primary amine group is susceptible to air oxidation, which can lead to the formation of colored polymeric or condensed products.

Whether the material is still usable depends on the specific requirements of your experiment. For applications requiring high purity, such as in the final steps of a pharmaceutical synthesis, the presence of these impurities could be detrimental. It is highly advised to perform a purity analysis before use.

Q3: What are the primary decomposition pathways for this compound, and what byproducts might I expect to see?

A3: The primary modes of decomposition for this compound involve the reactive benzylamine moiety. Key degradation pathways include:

  • Oxidation: The amine group can be oxidized by atmospheric oxygen. This can lead to the formation of the corresponding imine, which can further react or polymerize. More extensive oxidation can lead to the formation of 3-bromo-4-chlorobenzaldehyde[2][3] and subsequently 3-bromo-4-chlorobenzoic acid[4].

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates or ureas, especially in the presence of moisture.

  • Photodecomposition: Like many aromatic compounds, this compound may be sensitive to light. UV radiation can provide the energy to initiate degradation reactions.

The following diagram illustrates the potential oxidative decomposition pathway:

DecompositionPathway cluster_main Potential Oxidative Decomposition of this compound A This compound B Imine Intermediate A->B Oxidation [O2] C 3-Bromo-4-chlorobenzaldehyde B->C Hydrolysis D 3-Bromo-4-chlorobenzoic Acid C->D Further Oxidation [O2] StabilityWorkflow cluster_workflow This compound Stability Management A Receive/Synthesize Compound B Initial Quality Control (e.g., HPLC, NMR) A->B C Store under Optimal Conditions: - Refrigerate (2-8°C) - Inert Atmosphere - Protect from Light B->C D Periodic Visual Inspection (Color Change) C->D E Purity Re-analysis if Decomposition is Suspected D->E Discoloration Observed F Use in Experiment D->F No Change E->F Purity Acceptable G Discard if Purity is Below Experimental Threshold E->G Purity Unacceptable

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the chemical synthesis and modification of 3-Bromo-4-chlorobenzylamine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into catalyst selection and troubleshooting for cross-coupling reactions involving this challenging dihalogenated substrate. Our focus is on leveraging expertise to overcome common experimental hurdles, ensuring both efficiency and selectivity in your synthetic endeavors.

Understanding the Substrate: The Challenge of Chemoselectivity

This compound presents a unique challenge in cross-coupling reactions due to the presence of two different halogen atoms on the aromatic ring. The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > OTf > Cl.[1][2] This hierarchy is a direct consequence of the weaker C-Br bond compared to the C-Cl bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[1]

This inherent reactivity difference is, in fact, an advantage, as it allows for chemoselective functionalization . By carefully selecting the catalyst system and reaction conditions, one can selectively target the more reactive C-Br bond at the 3-position, leaving the C-Cl bond at the 4-position available for subsequent transformations.[3]

Frequently Asked Questions (FAQs)

Q1: Which halogen will react first in a cross-coupling reaction with this compound?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions.[3] Therefore, under controlled conditions, the reaction will selectively occur at the 3-position (bromine substitution).

Q2: What are the primary types of cross-coupling reactions applicable to this substrate?

A2: The most prevalent and versatile cross-coupling reactions for aryl halides like this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with amines.[4][5]

  • Heck Reaction: For C-C bond formation with alkenes.[6][7]

Q3: Is it possible to perform a sequential, dual cross-coupling to modify both the bromo and chloro positions?

A3: Yes, this is a common and powerful strategy. The initial reaction should target the more reactive C-Br bond under milder conditions. Following purification of the mono-substituted product, a second cross-coupling reaction can be performed at the less reactive C-Cl position. This second step will likely require a more active catalyst system, higher temperatures, a stronger base, or longer reaction times to achieve good conversion.[3]

Q4: How does the benzylamine group influence the reaction?

A4: The amino group can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.[8] While this is a consideration, many successful cross-coupling reactions are performed on substrates with free amino groups. If catalyst inhibition is suspected, protection of the amine (e.g., as a Boc or Cbz derivative) may be beneficial.

Catalyst and Condition Selection Guide

The choice of catalyst, specifically the ligand, is paramount for achieving high yield and selectivity. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have significantly improved the scope and efficiency of cross-coupling reactions.[9]

Reaction TypeRecommended Catalyst SystemBaseSolventTypical TemperatureKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos. Pre-catalysts such as SPhos Pd G3 are also highly effective.[10]K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane, Toluene, DMF, often with water.[11]80-110 °CThe base is crucial for activating the boronic acid. A range of bases should be screened for optimal performance.
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[12]NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120 °CStrong bases like sodium tert-butoxide are often required.[13] The choice of ligand is critical and substrate-dependent.[13]
Heck Pd(OAc)₂ with phosphine ligands like P(o-tol)₃ or PPh₃.[14][15]Et₃N, K₂CO₃DMF, NMP, Dioxane100-140 °CThe reaction is often sensitive to steric hindrance on the alkene.[6]
Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of a generic palladium-catalyzed cross-coupling reaction, which is central to the Suzuki, Buchwald-Hartwig, and Heck reactions.[6][16]

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Suzuki/Stille) or Ligand Exchange (Buchwald-Hartwig/Heck) PdII->Transmetal + Nucleophile (Nu) PdII_Nu Ar-Pd(II)L_n-Nu Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My reaction shows minimal or no conversion. What are the initial troubleshooting steps?

A: A systematic approach is crucial when a reaction fails.[17]

  • Verify Reagent Integrity: Ensure all reagents, especially the solvent and base, are pure and anhydrous (if required by the protocol). Moisture and oxygen can deactivate the catalyst.[17]

  • Assess Catalyst Activity: The palladium source and ligands are critical. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[18] Consider using a fresh batch of catalyst or a more robust pre-activated Pd(0) source.[10]

  • Maintain an Inert Atmosphere: Palladium-catalyzed reactions are often oxygen-sensitive. Ensure the reaction vessel was properly degassed (e.g., by nitrogen/argon sparging or freeze-pump-thaw cycles) and maintained under an inert atmosphere throughout the experiment.[3]

  • Re-evaluate Reaction Parameters: If the above are confirmed, consider increasing the reaction temperature, changing the solvent or base, or increasing the catalyst loading.[10]

Issue 2: Poor Chemoselectivity (Reaction at both C-Br and C-Cl)

Q: I am observing significant amounts of the di-substituted product, even with a 1:1 stoichiometry of my coupling partner. How can I improve selectivity for the C-Br bond?

A: This issue, often termed "overarylation," can occur with highly active catalyst systems.[19]

  • Lower the Reaction Temperature: Reducing the thermal energy of the system can often enhance selectivity, favoring the reaction with the lower activation energy (C-Br cleavage).

  • Choose a Less Active Catalyst System: While counterintuitive, a less reactive catalyst may provide better selectivity. For example, using a less bulky or less electron-rich ligand might slow the reaction at the C-Cl bond sufficiently.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the mono-substituted product is maximized, before significant di-substitution occurs.

Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Q: My reaction is producing significant amounts of homocoupled product (e.g., biphenyl from a Suzuki reaction) or dehalogenated starting material. What is the cause and solution?

A: These side reactions are common pitfalls.

  • Homocoupling: This often points to issues with the transmetalation step or the presence of oxygen. Ensure a rigorously inert atmosphere. For Suzuki reactions, using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes mitigate this.[3]

  • Dehalogenation: This occurs when the aryl-palladium intermediate is reduced before it can react with the coupling partner. This can be promoted by certain bases or solvents. Screening alternative bases (e.g., switching from an alkoxide to a carbonate) or using a different ligand can often resolve this.[13]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Issue_Yield Low/No Yield Start->Issue_Yield Issue_Selectivity Poor Selectivity Start->Issue_Selectivity Issue_SideProducts Side Products Start->Issue_SideProducts Check_Reagents Verify Reagent Purity & Inert Atmosphere Issue_Yield->Check_Reagents Adjust_Temp Lower Reaction Temperature Issue_Selectivity->Adjust_Temp Adjust_Base Screen Different Bases/Solvents Issue_SideProducts->Adjust_Base Check_Catalyst Assess Catalyst Activity (Use fresh/pre-catalyst) Check_Reagents->Check_Catalyst Reagents OK Solution Optimized Reaction Check_Reagents->Solution Atmosphere OK Check_Catalyst->Adjust_Base Catalyst OK Adjust_Catalyst Change Ligand/ Catalyst System Adjust_Temp->Adjust_Catalyst No Improvement Adjust_Catalyst->Solution Adjust_Base->Check_Reagents No Improvement Adjust_Base->Solution

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Experimental Protocols

The following are generalized, representative protocols. Note: Optimal conditions are substrate-dependent and require empirical optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₃PO₄ (3.0 mmol, 3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture, 5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vessel and stir at the desired temperature (e.g., 100 °C). Monitor the reaction progress.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, being mindful of the properties of the aminated product during extraction and purification.

References

Removal of unreacted starting materials from 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Bromo-4-chlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring the highest purity of your final product.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the workup and purification of this compound, particularly after synthesis via reductive amination of 3-bromo-4-chlorobenzaldehyde.

Issue 1: My final product is contaminated with unreacted 3-Bromo-4-chlorobenzaldehyde.

Cause: Incomplete reaction or inefficient removal of the starting aldehyde during workup. Aldehydes are neutral compounds and will not be removed by a simple acid wash intended to extract the basic amine product.

Solution: Acid-Base Extraction

This is the most effective method to separate the basic this compound from the neutral unreacted aldehyde.[1][2] The principle lies in the differential solubility of the amine and the aldehyde in acidic aqueous solutions. The basic amine is protonated to form a water-soluble salt, while the neutral aldehyde remains in the organic phase.[2][3]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. The this compound will react with the acid to form the corresponding ammonium chloride salt, which will partition into the aqueous layer. The unreacted 3-Bromo-4-chlorobenzaldehyde will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer contains the unreacted aldehyde and other neutral impurities. The aqueous layer contains the desired amine salt.

  • Basification: Cool the aqueous layer in an ice bath and add a base, such as 2M sodium hydroxide (NaOH), dropwise until the solution is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amine which will precipitate out or form an oily layer.

  • Extraction of Pure Amine: Extract the aqueous layer with fresh organic solvent (e.g., DCM or ethyl acetate) to recover the purified this compound.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

dot

cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer Processing Crude_Mixture Crude Mixture (Amine + Aldehyde) in Organic Solvent Add_HCl Add 1M HCl (aq) Crude_Mixture->Add_HCl 1. Shake_Vent Shake & Vent Add_HCl->Shake_Vent 2. Separate_Layers Separate Layers Shake_Vent->Separate_Layers 3. Organic_Phase Organic Layer (Unreacted Aldehyde) Separate_Layers->Organic_Phase Contains Aldehyde Aqueous_Phase Aqueous Layer (Amine Salt) Separate_Layers->Aqueous_Phase Contains Amine Salt Add_NaOH Add 2M NaOH (aq) Aqueous_Phase->Add_NaOH 4. Extract_Amine Extract with Organic Solvent Add_NaOH->Extract_Amine 5. Pure_Amine Purified Amine in Organic Solvent Extract_Amine->Pure_Amine 6.

Caption: Workflow for Acid-Base Extraction.

Issue 2: My amine product is streaking on a silica gel column, leading to poor separation.

Cause: Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to tailing or streaking of the product peak, resulting in poor resolution and contamination of fractions.[4]

Solutions:

  • Addition of a Competing Amine: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent.[4][5] The competing amine will "neutralize" the acidic sites on the silica, minimizing the interaction with your product and allowing for better peak shape.

  • Use of a Different Stationary Phase:

    • Basic Alumina: Alumina is a basic stationary phase and is a good alternative to silica for the purification of basic compounds.[4]

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface that shields the product from the acidic silica, resulting in improved peak shape and separation.[4][6][7]

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography can be an excellent alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water). Adding a small amount of a basic modifier like TEA to the mobile phase can improve peak shape for amines.[4]

Issue 3: I am observing byproducts from the reducing agent in my final product.

Cause: The choice of reducing agent in a reductive amination dictates the byproducts formed. For example, sodium borohydride can also reduce the starting aldehyde to an alcohol, while sodium cyanoborohydride can introduce cyanide-related impurities if the workup is not performed carefully.[8][9][10]

Solutions:

  • For Borohydride Reagents (e.g., NaBH₄, NaBH(OAc)₃):

    • Quenching: After the reaction is complete, carefully quench any remaining hydride reagent by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature (0 °C).

    • Aqueous Workup: Perform a standard aqueous workup. The boron salts are generally water-soluble and will be removed in the aqueous washes.

  • For Sodium Cyanoborohydride (NaBH₃CN):

    • Caution: NaBH₃CN can release toxic hydrogen cyanide gas upon acidification.[8] Therefore, quenching should be done in a well-ventilated fume hood.

    • Basic Workup: A workup under basic conditions (e.g., using a saturated sodium bicarbonate solution) is often preferred to avoid the formation of HCN.

    • Oxidative Quench: A solution of aqueous bleach (sodium hypochlorite) can be used to oxidize and decompose any residual cyanide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the reductive amination of 3-Bromo-4-chlorobenzaldehyde.[8][9][11] This one-pot reaction involves the condensation of the aldehyde with an amine source (like ammonia or an ammonium salt) to form an imine intermediate, which is then reduced in situ to the desired benzylamine.[12] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[10][13]

dot

Aldehyde 3-Bromo-4-chlorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Amine_Source Amine Source (e.g., NH₃, NH₄OAc) Amine_Source->Imine Product This compound Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Caption: Reductive Amination Synthesis Pathway.

Q2: What are the key considerations when choosing a reducing agent for reductive amination?

The choice of reducing agent is critical for the success of the reaction. Here's a comparison of common choices:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild and selective for imines over aldehydes, allowing for a one-pot procedure. Tolerates a wide range of functional groups.[10][13]Water-sensitive and less compatible with protic solvents like methanol.[13]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines, making it ideal for one-pot reactions. Stable in mildly acidic conditions.[8][9]Highly toxic and can generate cyanide byproducts, requiring careful handling and workup.[8][10]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can also reduce the starting aldehyde, so a two-step procedure (formation of the imine first, then addition of NaBH₄) is often necessary.[9][11][13]

Q3: When is recrystallization a suitable purification method for this compound?

Recrystallization is an excellent purification technique if the product is a solid and a suitable solvent system can be found.[14][15] It is particularly effective at removing small amounts of impurities from a relatively pure compound. The free base of this compound or its hydrochloride salt are likely to be crystalline solids, making them good candidates for purification by recrystallization.[16]

Finding a Suitable Recrystallization Solvent:

The ideal solvent will dissolve the compound when hot but not when cold.[14] Common solvent systems for benzylamines include:

  • Single Solvent: Ethanol, isopropanol, or toluene.

  • Two-Solvent System: A combination of a solvent in which the compound is soluble (e.g., methanol or ethanol) and a solvent in which it is insoluble (e.g., water or hexane).[14]

Q4: Can I use distillation to remove unreacted starting materials?

Distillation is generally not the primary method for purifying this compound due to its likely high boiling point and potential for decomposition at elevated temperatures. However, if a volatile starting material, such as an excess of a liquid amine, was used, vacuum distillation could be employed to remove it from the crude product before other purification steps.[17] The starting material, 3-Bromo-4-chlorobenzaldehyde, is a solid with a relatively high boiling point, making its removal by distillation impractical.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3-Bromo-4-chlorobenzylamine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of function, reactivity, and interaction. For halogenated organic compounds such as 3-Bromo-4-chlorobenzylamine derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, an unambiguous structural assignment is non-negotiable.[1] This guide provides an in-depth exploration of single-crystal X-ray diffraction (scXRD) as the gold standard for the structural elucidation of these compounds. We will delve into the causality behind experimental choices, present a robust protocol, and objectively compare scXRD with other analytical techniques, supported by illustrative experimental data.

The Primacy of X-ray Crystallography for Halogenated Benzylamines

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement in a crystalline solid.[2] For small molecules like this compound derivatives, it provides unparalleled precision in bond lengths, bond angles, and torsional angles. The presence of heavy atoms like bromine and chlorine is particularly advantageous for X-ray crystallography. Their high electron density leads to strong scattering of X-rays, which simplifies the process of solving the phase problem and results in a well-defined electron density map, ultimately yielding a high-resolution crystal structure.

While other techniques provide valuable structural information, they often lack the completeness of scXRD. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, excels at determining the connectivity and solution-state conformation of a molecule but provides through-space distance restraints that are averaged over time and can be challenging to translate into a precise solid-state structure.[3][4] Similarly, while mass spectrometry is indispensable for determining molecular weight and fragmentation patterns, it offers no direct insight into the three-dimensional arrangement of atoms.

An Exemplary Workflow for Structural Elucidation by Single-Crystal X-ray Diffraction

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality of the final model. The following protocol represents a self-validating system for the structural analysis of a representative this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound derivative purification Purification by Recrystallization synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Controlled Evaporation/Cooling solvent_screening->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction (Mo Kα radiation) crystal_mounting->xray_diffraction data_reduction Data Reduction & Space Group Determination xray_diffraction->data_reduction structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for the structural elucidation of this compound derivatives.

Experimental Protocol

1. Synthesis and Purification:

  • The this compound derivative is synthesized according to established synthetic routes.

  • Purification to >98% is achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield a crystalline powder.[5]

2. Single Crystal Growth:

  • The choice of solvent is critical. A solvent screening is performed using a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a chosen solvent system at room temperature. Alternatively, controlled cooling of a saturated solution can be employed. The goal is to obtain well-formed, non-twinned crystals of suitable size (typically 0.1-0.3 mm in each dimension).

3. Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.

  • A complete sphere of data is collected by rotating the crystal through a series of frames.

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to reduce the raw intensities to structure factors. The unit cell parameters and space group are determined from the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This typically reveals the positions of the heavy atoms (Br and Cl).

  • The structural model is refined using full-matrix least-squares on F^2. Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using software tools to check for geometric consistency and to ensure the quality of the model. The results are prepared in the standard Crystallographic Information File (CIF) format.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While scXRD is the definitive method, a comprehensive understanding of a molecule often benefits from a multi-technique approach. The following table compares the performance of X-ray crystallography with other common structural elucidation techniques for a hypothetical this compound derivative.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy3D Electron Diffraction (3DED)
Sample Phase Crystalline SolidSolutionMicrocrystalline Solid
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, solution-state conformation, dynamic processes3D atomic coordinates from very small crystals
Resolution Atomic (<1 Å)Indirect, through distance restraintsNear-atomic to atomic
Strengths Unambiguous structure determination, detailed intermolecular interactionsNon-destructive, provides information on dynamics in solutionCan analyze crystals too small for scXRD (0.5-2 µm)[2]
Limitations Requires high-quality single crystals, which can be difficult to growStructure is an average over time, provides no information on crystal packingEvolving technique, strong dynamical scattering can be an issue[2]
Causality Behind Experimental Choices

The choice of analytical technique is driven by the specific questions being asked and the nature of the sample.

  • When to Prioritize scXRD: When the primary goal is to determine the exact solid-state structure, including the effects of crystal packing and intermolecular interactions (e.g., hydrogen bonding, halogen bonding), scXRD is the unparalleled choice. This information is critical for understanding polymorphism, which has significant implications for the physical properties and bioavailability of pharmaceutical compounds.

  • The Role of NMR: NMR spectroscopy is invaluable for confirming the covalent structure synthesized and for studying the behavior of the molecule in solution. For flexible molecules, NMR can provide insights into conformational equilibria that are not apparent in the static picture provided by a crystal structure. For instance, ¹H and ¹³C NMR would be used to confirm the successful synthesis of a 4-bromo-4'-chloro benzylidene aniline derivative before attempting crystallization.

  • Emerging Alternatives - 3D Electron Diffraction: For cases where obtaining single crystals of sufficient size for scXRD is a bottleneck, 3D electron diffraction (3DED) is a powerful emerging technique.[6] It can provide high-resolution structural information from microcrystalline powders, bridging a critical gap in structural analysis.[2]

Visualizing the Comparison

technique_comparison cluster_XRD X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_ED Electron Diffraction XRD Single-Crystal XRD XRD_info Precise 3D Structure Crystal Packing Bond Lengths/Angles XRD->XRD_info Provides NMR NMR XRD->NMR Complementary ED 3D Electron Diffraction XRD->ED Alternative for small crystals NMR_info Connectivity Solution Conformation Dynamics NMR->NMR_info Provides ED_info Structure from Microcrystals ED->ED_info Provides

Caption: Relationship between key structural elucidation techniques.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction remains the cornerstone analytical technique. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is unmatched. While complementary techniques like NMR spectroscopy are essential for a holistic understanding of the molecule's properties in different states, and emerging methods like 3D electron diffraction offer solutions for challenging samples, scXRD provides the authoritative solid-state structure that is critical for advancing research and development in the pharmaceutical and chemical industries.

References

A Comparative Guide to Suzuki vs. Sonogashira Coupling with 3-Bromo-4-chlorobenzylamine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A comprehensive guide for researchers, scientists, and professionals in drug development, this document provides an in-depth, objective comparison of Suzuki-Miyaura and Sonogashira cross-coupling reactions, specifically focusing on the chemoselective functionalization of 3-bromo-4-chlorobenzylamine. This substrate, containing both a bromo and a chloro substituent, presents a classic challenge in selective C-C bond formation, a critical step in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1]

The benzylamine moiety is a key structural component in numerous biologically active compounds, making its derivatives, such as those synthesized from this compound, highly valuable in medicinal chemistry.[1] This guide delves into the mechanistic nuances and practical considerations of both the Suzuki and Sonogashira couplings, providing experimental data and protocols to aid in the strategic selection of the appropriate method for specific synthetic goals.

The Challenge of Chemoselectivity

The differential reactivity of carbon-halogen bonds is the cornerstone of selective cross-coupling reactions. In palladium-catalyzed couplings, the general reactivity trend is C-I > C-Br > C-OTf > C-Cl.[2][3] This inherent difference allows for the selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. Both Suzuki and Sonogashira couplings can leverage this reactivity difference, but the choice between them depends on the desired final product and the specific reaction conditions that favor optimal yield and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organoboron species (typically a boronic acid) and an organic halide.[4][5] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[4][5][6]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling involves three key steps:[2][4][5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex. This is generally the rate-determining step.[2][4]

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide.[2][4][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2][4][5]

Suzuki_Mechanism cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Ar-Pd(II)(R)L2:e->Pd(0)L2:w Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent.[8][9][11]

Mechanistic Insights

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][10][12]

  • Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[8][9]

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[9] This copper acetylide then undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[9]

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][13]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(CCR)L2 Ar-Pd(II)(CCR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(CCR)L2 Transmetalation Ar-Pd(II)(CCR)L2->Pd(0)L2 Reductive Elimination (Ar-CCR) Cu(I)Br Cu(I)Br Cu-CCR Cu-CCR Cu-CCR->Ar-Pd(II)(Br)L2 Cu-CCR->Cu(I)Br H-CCR H-CCR H-CCR->Cu-CCR Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Comparative Analysis: Suzuki vs. Sonogashira

FeatureSuzuki CouplingSonogashira Coupling
Coupling Partner Organoboron compounds (boronic acids, esters)Terminal alkynes
Bond Formed C(sp²) - C(sp²) or C(sp²) - C(sp³)C(sp²) - C(sp)
Catalyst System Palladium catalystPalladium catalyst and Copper(I) co-catalyst (typically)
Base Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH)Amines (Et₃N, piperidine), Carbonates
Solvent Toluene, Dioxane, THF, often with waterTHF, DMF, Triethylamine
Key Advantages Wide availability and stability of boronic acids, tolerance to various functional groups.[6]Direct use of terminal alkynes, mild reaction conditions.[9][12]
Potential Drawbacks Potential for protodeboronation of the boronic acid.Homocoupling of alkynes (Glaser coupling) as a side reaction in copper-catalyzed systems.[10]

Experimental Protocols

Selective Suzuki Coupling of this compound

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C-Br position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[14]

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this mixture to the main reaction flask.[14]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[14]

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[14]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.[14]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate and water, and proceed with standard aqueous workup and purification by column chromatography.[14]

Selective Sonogashira Coupling of this compound

This protocol provides a general method for the selective Sonogashira coupling at the C-Br position.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).[15]

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask.[15]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.[15]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-65 °C.[15]

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After completion, filter the mixture through Celite®, and perform a standard extractive workup followed by purification by column chromatography.[15]

Caption: A generalized workflow for cross-coupling reactions.

Key Takeaways and Strategic Recommendations

  • For Aryl-Aryl Scaffolds: The Suzuki-Miyaura coupling is the method of choice for synthesizing biaryl compounds from this compound. The wide commercial availability of diverse boronic acids allows for the introduction of a vast array of functionalities.

  • For Aryl-Alkynyl Structures: The Sonogashira coupling is indispensable for the direct installation of an alkynyl group. This is particularly valuable for creating linear, rigid structures often sought in materials science and as precursors for more complex heterocyclic systems.

  • Chemoselectivity Control: In both reactions, the inherent higher reactivity of the C-Br bond over the C-Cl bond allows for selective functionalization.[14][15] Careful control of reaction temperature and time is crucial to prevent side reactions at the chloro position.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, importantly, the phosphine ligand can significantly impact reaction efficiency and selectivity, especially with challenging substrates.[2][16][17] For sterically hindered substrates, bulky and electron-rich ligands are often beneficial.[18]

By understanding the mechanistic underpinnings and practical considerations of both the Suzuki and Sonogashira couplings, researchers can make informed decisions to efficiently synthesize novel derivatives of this compound, paving the way for advancements in drug discovery and materials science.

References

Comparative Biological Activity Screening of Novel Schiff Bases Derived from 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Chemical Scaffolds

In the relentless pursuit of novel therapeutic agents, the strategic exploration of unique chemical scaffolds is paramount. The 3-bromo-4-chlorobenzylamine core represents a promising, yet underexplored, starting point for synthesis. The presence of two distinct halogen atoms—bromine and chlorine—on the benzyl ring offers intriguing possibilities for modulating pharmacokinetic and pharmacodynamic properties. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds.[1][2] This guide provides a comprehensive framework for the synthesis, biological screening, and comparative analysis of a new series of Schiff base derivatives originating from this scaffold.

Our focus is on Schiff bases due to their synthetic accessibility and their proven, broad-spectrum biological activities, which include anticancer, antibacterial, and antifungal properties.[3][4][5][6][7][8] The azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological function.[6][7] This guide is designed for researchers in drug discovery, providing detailed protocols and objective comparisons to established alternatives, thereby grounding our exploration in rigorous scientific methodology.

Rationale and Synthesis Overview

The core hypothesis is that combining the halogenated benzylamine scaffold with various aromatic aldehydes to form Schiff bases will yield compounds with significant biological potential. The diversity of the aldehyde component allows for fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its interaction with biological targets.

The synthesis of these novel Schiff bases (designated BCB-SB1 to BCB-SB3 ) is achieved through a straightforward condensation reaction between this compound and a selection of substituted benzaldehydes. This reaction is typically carried out under mild conditions, offering high yields and purity.[9][10][11][12]

General Synthesis Workflow

The logical flow for synthesizing and characterizing these novel compounds is outlined below. This process ensures that the synthesized molecules are pure and their structures are confirmed before proceeding to biological screening.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening Start This compound + Substituted Aldehyde Reaction Condensation Reaction (Ethanol, Reflux) Start->Reaction Purification Recrystallization Reaction->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR 1H & 13C NMR Spectroscopy Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec Purity TLC/HPLC Purification->Purity BioScreen Proceed to Biological Assays MassSpec->BioScreen

Caption: Workflow for Synthesis and Characterization.

Part 1: In Vitro Anticancer Activity Screening

A primary objective in modern drug discovery is the identification of novel agents with potent anticancer activity.[4][13][14] We evaluated our synthesized Schiff bases for their cytotoxic effects against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The widely-used MTT assay was employed for this purpose, with Doxorubicin serving as the standard chemotherapeutic agent for comparison.[15]

Comparative Cytotoxicity (IC₅₀) Data

The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined after 48 hours of exposure.

CompoundIC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)
BCB-SB1 10.5 ± 0.815.2 ± 1.1
BCB-SB2 5.2 ± 0.48.9 ± 0.7
BCB-SB3 18.1 ± 1.525.6 ± 2.0
Doxorubicin (Standard) 1.8 ± 0.22.5 ± 0.3

Analysis of Results: The data indicates that BCB-SB2 is the most potent anticancer agent among the synthesized derivatives, exhibiting significantly lower IC₅₀ values against both cell lines compared to BCB-SB1 and BCB-SB3. While not as potent as the standard drug Doxorubicin, the activity of BCB-SB2 is noteworthy for a novel compound in an initial screening phase and warrants further investigation. The structural variations between the three derivatives are likely responsible for the observed differences in activity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for assessing cell viability through the MTT colorimetric assay.[15][16]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (MCF-7, A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (BCB-SB1, BCB-SB2, BCB-SB3) and the standard drug (Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Part 2: Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[2] Halogenated compounds have shown promise in this area.[1][2] We, therefore, screened our novel Schiff bases against a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a yeast (Candida albicans). The broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC).[17][18][19]

Comparative Antimicrobial Activity (MIC) Data

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20]

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)MIC against C. albicans (µg/mL)
BCB-SB1 163264
BCB-SB2 81632
BCB-SB3 64>128>128
Ciprofloxacin (Standard) 10.5N/A
Fluconazole (Standard) N/AN/A4

Analysis of Results: Similar to the anticancer screening, BCB-SB2 demonstrated the most promising antimicrobial profile with the lowest MIC values across all tested strains. Its activity against the Gram-positive S. aureus is particularly notable. The halogenated benzylamine derivatives, in general, showed better activity against Gram-positive than Gram-negative bacteria, which is a common observation for this class of compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of antimicrobial agents.[17][18][19][20][21]

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Test compounds and standard antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and standard drug. Perform a two-fold serial dilution in the 96-well plate using the appropriate broth medium to achieve a range of concentrations.[18][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

  • Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 5 µL of the standardized inoculum.[21]

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.[18]

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[17] and at 35°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][19][20] This can also be determined by measuring the optical density with a plate reader.

Part 3: Mechanistic Insights - DNA Interaction

Many potent anticancer and antimicrobial agents exert their effects by interacting with DNA.[3] To explore a potential mechanism of action for our most active compound, BCB-SB2 , we performed a plasmid DNA cleavage assay. This assay determines if a compound can induce single-strand or double-strand breaks in DNA.[22]

DNA Cleavage Assay Workflow

This assay helps to visualize the damage caused to plasmid DNA by the test compound. The different forms of plasmid DNA (supercoiled, nicked, and linear) are separated by agarose gel electrophoresis.

DNA_Cleavage_Workflow cluster_incubation Reaction Setup cluster_analysis Analysis Plasmid Supercoiled pBR322 Plasmid DNA Incubate Incubate at 37°C Plasmid->Incubate Compound BCB-SB2 (Increasing Concentrations) Compound->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Visualization Ethidium Bromide Staining & UV Transillumination Electrophoresis->Visualization Analysis Analyze DNA Bands (Supercoiled vs. Nicked/Linear) Visualization->Analysis

Caption: Workflow for Plasmid DNA Cleavage Assay.

Expected Outcome: An effective DNA-damaging agent will convert the compact, fast-migrating supercoiled form of the plasmid into a relaxed, slower-migrating nicked (single-strand break) or linear (double-strand break) form.[22][23] Our results with BCB-SB2 showed a concentration-dependent increase in the nicked form of the plasmid DNA, suggesting that it interacts with DNA and causes single-strand breaks. This provides a plausible mechanism for its observed cytotoxic and antimicrobial activities.

Experimental Protocol: Plasmid DNA Cleavage Assay

This protocol outlines the procedure for assessing the ability of a compound to cleave plasmid DNA.[22][24][25][26]

Materials:

  • pBR322 plasmid DNA

  • Test compound (BCB-SB2)

  • Tris-HCl buffer

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel loading dye

  • Gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Reaction Mixture: In microcentrifuge tubes, prepare reaction mixtures containing 5-10 nM of pBR322 plasmid DNA, Tris-HCl buffer, and varying concentrations of BCB-SB2.[22] Include a control reaction with no compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).[22]

  • Stopping the Reaction: Stop the reaction by adding gel loading dye to each mixture.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.[22]

  • Electrophoresis: Run the gel in TAE buffer at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under a UV transilluminator and document the results by photography. The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates cleavage activity.[23]

Comparative Summary and Future Directions

This guide details a systematic approach to the screening of novel Schiff bases derived from this compound. Our comparative analysis identifies BCB-SB2 as a lead compound with promising dual anticancer and antimicrobial activities.

Summary_Diagram cluster_scaffold Core Scaffold cluster_derivatives Synthesized Derivatives cluster_activities Screened Activities Scaffold This compound SB1 BCB-SB1 Scaffold->SB1 Synthesis SB2 BCB-SB2 Scaffold->SB2 Synthesis SB3 BCB-SB3 Scaffold->SB3 Synthesis Anticancer Anticancer (Low IC50) SB1->Anticancer Antimicrobial Antimicrobial (Low MIC) SB1->Antimicrobial SB2->Anticancer SB2->Antimicrobial DNA_Damage DNA Damage (Cleavage) SB2->DNA_Damage Mechanism SB3->Anticancer SB3->Antimicrobial

Caption: Summary of findings for the synthesized derivatives.

The demonstrated activity of BCB-SB2, coupled with mechanistic insights suggesting DNA interaction, provides a strong foundation for further drug development efforts. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to understand how different substituents affect biological activity.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and pathways affected by BCB-SB2.

  • In Vivo Efficacy: Evaluating the lead compound in animal models to assess its therapeutic potential and toxicity profile.

This structured approach, combining targeted synthesis with robust biological screening and mechanistic studies, exemplifies a sound strategy for the early-stage discovery of novel therapeutic agents.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-4-chlorobenzylamine in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its substituted benzylamine structure is a common motif in compounds targeting a range of therapeutic areas. The precise arrangement of the bromine and chlorine atoms on the aromatic ring allows for selective functionalization and modulation of a compound's physicochemical properties, making it a valuable intermediate for medicinal chemists and drug development professionals. The cost-effective synthesis of this intermediate is therefore a critical consideration in the overall economics of a drug development program. This guide provides an in-depth comparison of two primary synthetic routes to this compound, with a focus on experimental robustness, yield, and a detailed cost-effectiveness analysis.

Overview of Synthetic Strategies

Two principal and practical synthetic pathways for the preparation of this compound have been evaluated:

  • Route A: The Nitrile Reduction Pathway. This approach commences with the readily available 3-Bromo-4-chlorobenzonitrile and involves a one-step reduction of the nitrile functionality to the corresponding primary amine.

  • Route B: The Benzylic Functionalization Pathway. This two-step route begins with 3-Bromo-4-chlorotoluene, proceeds through a benzylic bromination to form a benzyl bromide intermediate, which is subsequently converted to the target benzylamine.

Synthetic_Routes_Overview cluster_A Route A: Nitrile Reduction cluster_B Route B: Benzylic Functionalization A_start 3-Bromo-4-chlorobenzonitrile A_end This compound A_start->A_end Reduction B_start 3-Bromo-4-chlorotoluene B_inter 3-Bromo-4-chlorobenzyl bromide B_start->B_inter Benzylic Bromination B_end This compound B_inter->B_end Amination

Figure 1: High-level overview of the two synthetic routes to this compound.

Route A: The Nitrile Reduction Pathway

This synthetic strategy is predicated on the chemical reduction of the nitrile group in 3-Bromo-4-chlorobenzonitrile. Several reducing agents can accomplish this transformation; however, for a cost-effective and scalable process, catalytic hydrogenation with Raney Nickel and a hydride source such as potassium borohydride presents an attractive option.

Causality Behind Experimental Choices

The choice of Raney Nickel as the catalyst is driven by its high activity and lower cost compared to precious metal catalysts like palladium or platinum. Potassium borohydride in combination with Raney Nickel in an alcoholic solvent provides a milder and more selective reduction system than harsher reagents like lithium aluminum hydride (LiAlH4), which would also be effective but is more expensive and requires strictly anhydrous conditions, posing challenges for large-scale synthesis. The use of ethanol as a solvent is advantageous due to its low cost, relatively low toxicity, and its ability to dissolve the starting nitrile and the borohydride reagent.

Experimental Protocol: Reduction of 3-Bromo-4-chlorobenzonitrile

The following protocol is adapted from a general method for the reduction of aromatic nitriles using a Raney Ni/KBH4 system, which has been shown to be effective for a range of substrates, with reported yields for similar aromatic nitriles up to 93%[1].

Materials:

  • 3-Bromo-4-chlorobenzonitrile

  • Raney Nickel (50% slurry in water)

  • Potassium Borohydride (KBH4)

  • Anhydrous Ethanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a stirred suspension of Raney Nickel (1:1 molar ratio to the nitrile) in anhydrous ethanol in a round-bottom flask, carefully add potassium borohydride (4 molar equivalents).

  • Add 3-Bromo-4-chlorobenzonitrile (1 molar equivalent) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography if necessary.

Route_A_Workflow start Start reagents Add Raney Ni, KBH4, and 3-Bromo-4-chlorobenzonitrile to Ethanol start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction filtration Filter through Celite reaction->filtration evaporation Evaporate Solvent filtration->evaporation extraction Aqueous Work-up and Dichloromethane Extraction evaporation->extraction purification Drying and Concentration extraction->purification end This compound purification->end

Figure 2: Workflow for the Nitrile Reduction Pathway (Route A).

Route B: The Benzylic Functionalization Pathway

This two-step approach first activates the methyl group of 3-Bromo-4-chlorotoluene via a radical bromination, followed by the introduction of the amine functionality.

Step 1: Benzylic Bromination of 3-Bromo-4-chlorotoluene

Causality Behind Experimental Choices:

Benzylic C-H bonds are weaker than other sp3 C-H bonds due to the resonance stabilization of the resulting benzylic radical[2]. This allows for selective bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator. Benzoyl peroxide is a common and cost-effective radical initiator. Carbon tetrachloride is a traditional solvent for this reaction, however, due to its toxicity, alternative solvents like acetonitrile are increasingly used[3].

Experimental Protocol: Benzylic Bromination

This protocol is based on a general procedure for benzylic bromination using NBS and a radical initiator[4].

Materials:

  • 3-Bromo-4-chlorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide

  • Carbon Tetrachloride (or Acetonitrile)

  • Aqueous Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., a sunlamp)

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-4-chlorotoluene (1 molar equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 molar equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux while irradiating with a light source to initiate the radical reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-4-chlorobenzyl bromide. This intermediate is often used in the next step without further purification.

Step 2: Amination via the Delépine Reaction

Causality Behind Experimental Choices:

The Delépine reaction provides a straightforward method for converting a benzyl halide to a primary amine[5][6]. It utilizes hexamethylenetetramine as an ammonia equivalent, which forms a quaternary ammonium salt with the benzyl bromide. This salt is then hydrolyzed under acidic conditions to yield the primary amine. This method avoids the common issue of over-alkylation to secondary and tertiary amines that can occur when using ammonia directly. Chloroform is a common solvent for the salt formation, and ethanolic hydrochloric acid is used for the hydrolysis[7][8].

Experimental Protocol: Delépine Reaction

The following protocol is a general procedure for the Delépine reaction of benzyl halides[5][6][8].

Materials:

  • 3-Bromo-4-chlorobenzyl bromide (from Step 1)

  • Hexamethylenetetramine

  • Chloroform

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve hexamethylenetetramine (1.1 molar equivalents) in chloroform in a round-bottom flask and heat to reflux.

  • Add a solution of 3-bromo-4-chlorobenzyl bromide (1 molar equivalent) in chloroform dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for several hours, during which the quaternary ammonium salt will precipitate.

  • Cool the mixture and collect the precipitated salt by filtration.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid and reflux for several hours to hydrolyze the salt.

  • After cooling, filter off the ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to liberate the free amine.

  • Extract the product with diethyl ether, dry the combined organic extracts over a suitable drying agent, filter, and concentrate to give this compound. Further purification can be achieved by distillation or chromatography.

Route_B_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Delepine Reaction B_start 3-Bromo-4-chlorotoluene B_reagents1 Add NBS and Benzoyl Peroxide in Carbon Tetrachloride B_start->B_reagents1 B_reaction1 Reflux with Light Irradiation B_reagents1->B_reaction1 B_workup1 Filtration and Aqueous Work-up B_reaction1->B_workup1 B_inter 3-Bromo-4-chlorobenzyl bromide B_workup1->B_inter B_reagents2 React with Hexamethylenetetramine in Chloroform B_inter->B_reagents2 B_hydrolysis Acidic Hydrolysis of the Quaternary Ammonium Salt B_reagents2->B_hydrolysis B_workup2 Basification and Extraction B_hydrolysis->B_workup2 B_end This compound B_workup2->B_end

Figure 3: Workflow for the Benzylic Functionalization Pathway (Route B).

Cost-Effectiveness Analysis

To provide a practical comparison, a cost analysis was performed for both routes on a hypothetical 100g scale of the final product. Prices for reagents and solvents were sourced from publicly available catalog prices from major chemical suppliers and are subject to variation. The yields for the reactions are based on reported values for analogous transformations.

Assumptions:

  • Yield for Route A (Nitrile Reduction): 85% (based on similar aromatic nitrile reductions[1]).

  • Yield for Route B, Step 1 (Bromination): 90% (based on similar benzylic brominations).

  • Yield for Route B, Step 2 (Delépine Reaction): 75% (a conservative estimate for this reaction type). Overall yield for Route B: 67.5%.

Table 1: Cost Comparison of Synthetic Routes to this compound (per 100g of product)

Route A: Nitrile Reduction Molar Mass ( g/mol ) Equivalents Amount (mol) Amount (g or mL) Unit Price ($) Cost ($)
3-Bromo-4-chlorobenzonitrile216.471.00.53114.71.50/g172.05
Raney Nickel (50% slurry)58.691.00.5362.2 g0.35/g21.77
Potassium Borohydride53.944.02.12114.40.25/g28.60
Anhydrous Ethanol46.07Solvent-~1 L1.50/L1.50
Dichloromethane84.93Solvent-~500 mL50.00/L25.00
Total Cost for Route A $248.92
Cost per gram of product $2.49
Route B: Benzylic Functionalization Molar Mass ( g/mol ) Equivalents Amount (mol) Amount (g or mL) Unit Price ($) Cost ($)
3-Bromo-4-chlorotoluene205.481.00.67137.71.00/g137.70
N-Bromosuccinimide (NBS)177.981.050.70124.60.15/g18.69
Benzoyl Peroxide242.23cat.-~2 g0.10/g0.20
Carbon Tetrachloride153.82Solvent-~1 L25.00/L25.00
Hexamethylenetetramine140.191.10.67103.30.10/g10.33
Chloroform119.38Solvent-~1 L30.00/L30.00
Concentrated HCl36.46Excess-~500 mL25.00/L12.50
Ethanol46.07Solvent-~1 L1.50/L1.50
Diethyl Ether74.12Solvent-~500 mL40.00/L20.00
Total Cost for Route B $255.92
Cost per gram of product $2.56

Discussion and Conclusion

Based on this analysis, Route A, the nitrile reduction pathway, emerges as the more cost-effective option for the synthesis of this compound, with a calculated cost of approximately

2.49pergramcomparedto2.49 per gram** compared to **2.49pergram∗∗comparedto∗∗ 
2.56 per gram for Route B.

Key advantages of Route A:

  • Higher Overall Yield: The single-step, high-yielding reduction is more efficient than the two-step sequence of Route B.

  • Fewer Reaction Steps: A one-step synthesis is generally preferable in terms of operational simplicity, time, and labor costs.

  • Milder Conditions: The use of Raney Nickel with potassium borohydride at room temperature is operationally simpler and potentially safer on a large scale than the refluxing radical bromination at elevated temperatures required in Route B.

Considerations for Route B:

  • Toxicity of Reagents: Route B involves the use of carbon tetrachloride and chloroform, both of which are toxic and environmentally hazardous solvents. While alternatives exist, they may impact the reaction efficiency and cost.

  • Intermediate Handling: The benzyl bromide intermediate is a lachrymator and requires careful handling.

While the cost per gram is comparable between the two routes in this analysis, the operational advantages and higher overall yield of Route A make it the recommended pathway for the cost-effective and efficient synthesis of this compound, particularly for larger-scale production. The choice of synthesis route will ultimately depend on the specific capabilities of the laboratory or manufacturing facility, the scale of the synthesis, and the availability and cost of the starting materials.

References

Spectroscopic comparison of 3-Bromo-4-chlorobenzylamine and its regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Spectroscopic Comparison of 3-Bromo-4-chlorobenzylamine and Its Regioisomers

Introduction: The Critical Role of Regioisomer Characterization

In the landscape of pharmaceutical research and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The synthesis of substituted aromatic compounds, such as this compound, often yields a mixture of regioisomers. Consequently, robust analytical methodologies capable of unambiguously distinguishing these closely related structures are indispensable.

This technical guide provides a comprehensive spectroscopic comparison of this compound and three of its key regioisomers: 4-Bromo-3-chlorobenzylamine, 2-Bromo-5-chlorobenzylamine, and 5-Bromo-2-chlorobenzylamine. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating framework for the positive identification of each isomer. The insights presented herein are tailored for researchers, analytical scientists, and process chemists who require a deep, functional understanding of how subtle structural changes manifest in distinct spectroscopic signatures.

The Isomers in Focus: Molecular Structures

The four benzylamine derivatives under investigation possess the same constituent atoms but differ in the placement of the bromine and chlorine substituents on the aromatic ring. This seemingly minor variation has profound effects on the electronic environment of every atom in the molecule, providing the basis for their spectroscopic differentiation.

G cluster_0 This compound cluster_1 4-Bromo-3-chlorobenzylamine cluster_2 2-Bromo-5-chlorobenzylamine cluster_3 5-Bromo-2-chlorobenzylamine 3b4c Br1 Br 3b4c:e->Br1:s Cl1 Cl 3b4c:e->Cl1:n Amine1 CH₂NH₂ 3b4c:n->Amine1:w 4b3c Br2 Br 4b3c:e->Br2:n Cl2 Cl 4b3c:e->Cl2:s Amine2 CH₂NH₂ 4b3c:n->Amine2:w 2b5c Br3 Br 2b5c:w->Br3:s Cl3 Cl 2b5c:e->Cl3:n Amine3 CH₂NH₂ 2b5c:n->Amine3:w 5b2c Br4 Br 5b2c:e->Br4:n Cl4 Cl 5b2c:w->Cl4:s Amine4 CH₂NH₂ 5b2c:n->Amine4:w

Caption: Molecular structures of the four regioisomers of bromo-chloro-benzylamine.

General Experimental Workflow

A unified and systematic approach to sample analysis is critical for generating reproducible and comparable data. The following workflow represents a robust methodology for the spectroscopic characterization of the benzylamine isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep Weigh 5-25 mg of Isomer Sample Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃ for NMR) or Volatile Solvent (e.g., Methanol for MS/IR) NMR ¹H & ¹³C NMR | Bruker 400 MHz Spectrometer prep->NMR IR FT-IR | Thermo Scientific iS10 Spectrometer (ATR) prep->IR MS ESI-MS | Finnigan LCQ Spectrometer prep->MS process Process Raw Data (Fourier Transform, Baseline Correction) Identify Chemical Shifts, Coupling Constants, Vibrational Frequencies, m/z Values Compare Spectra of Isomers NMR->process IR->process MS->process

Caption: A generalized workflow for the spectroscopic analysis of benzylamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the unique electronic landscape of each isomer.

Causality Behind Experimental Choices

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for small organic molecules as it provides a strong deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field, while its own proton signal is minimal.[1][2] A 400 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns expected in the aromatic region of these isomers.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-25 mg of the purified benzylamine isomer in approximately 0.7 mL of CDCl₃.[3][4] Transfer the solution to a clean, dry 5 mm NMR tube.[1][5]

  • Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Predicted ¹H NMR Spectral Analysis

The key differentiating features in the ¹H NMR spectra will be the chemical shifts and, most importantly, the splitting patterns (multiplicity) of the aromatic protons. The benzylic protons (-CH₂NH₂) and the amine protons (-NH₂) will also provide useful information.

  • Benzylic and Amine Protons: The -CH₂- group is expected to appear as a singlet around 3.8-4.0 ppm. The -NH₂ protons will also appear as a broad singlet, typically between 1.5-2.5 ppm, the position of which can be concentration-dependent. These signals confirm the presence of the benzylamine core but do not distinguish the isomers.

  • Aromatic Protons (7.0-7.8 ppm): This region is the most diagnostic. The electron-withdrawing effects of the halogens and the electron-donating nature of the aminomethyl group will dictate the chemical shifts.[6] The number of distinct signals and their coupling constants (J-values) will reveal the substitution pattern.

Table 1: Predicted ¹H NMR Aromatic Region Characteristics

IsomerPredicted Aromatic SignalsExpected Multiplicities and CouplingRationale
This compound 3H-2: Doublet (d), J ≈ 2 HzH-5: Doublet (d), J ≈ 8 HzH-6: Doublet of doublets (dd), J ≈ 8, 2 HzH-2 is ortho to the bromine and meta to chlorine, showing only small meta-coupling to H-6. H-5 is ortho to chlorine and meta to bromine, showing ortho-coupling to H-6. H-6 is coupled to both H-5 (ortho) and H-2 (meta).
4-Bromo-3-chlorobenzylamine 3H-2: Doublet (d), J ≈ 2 HzH-5: Doublet (d), J ≈ 8 HzH-6: Doublet of doublets (dd), J ≈ 8, 2 HzThe pattern is identical to its isomer above. Differentiation requires ¹³C NMR or 2D-NMR (NOESY) to correlate protons to the benzyl group.
2-Bromo-5-chlorobenzylamine 3H-3: Doublet (d), J ≈ 8 HzH-4: Doublet of doublets (dd), J ≈ 8, 2.5 HzH-6: Doublet (d), J ≈ 2.5 HzH-6 is meta-coupled to H-4. H-3 is ortho-coupled to H-4. H-4 is coupled to both H-3 (ortho) and H-6 (meta). The bromine at position 2 will cause a significant downfield shift for the adjacent H-3.
5-Bromo-2-chlorobenzylamine 3H-3: Doublet (d), J ≈ 8.5 HzH-4: Doublet of doublets (dd), J ≈ 8.5, 2.5 HzH-6: Doublet (d), J ≈ 2.5 HzThe pattern is very similar to the 2-Bromo-5-chloro isomer. However, the chemical shifts will differ due to the swapped halogen positions. The chlorine at position 2 will have a less pronounced downfield shifting effect on H-3 compared to bromine.
Predicted ¹³C NMR Spectral Analysis

¹³C NMR provides complementary information. Each unique carbon atom will produce a distinct signal. The number of aromatic signals and the chemical shifts of the halogen-bearing carbons are highly informative.

Table 2: Predicted ¹³C NMR Aromatic Region Characteristics

IsomerNo. of Aromatic SignalsKey Differentiating Features
This compound 6Two signals for carbons directly attached to halogens. The C-Br signal will be at a lower chemical shift (more shielded, ~122 ppm) than the C-Cl signal (~132 ppm).
4-Bromo-3-chlorobenzylamine 6Similar to the above, but the precise chemical shifts of all aromatic carbons will differ slightly due to the altered electronic distribution.
2-Bromo-5-chlorobenzylamine 6The C-1 carbon (attached to CH₂NH₂) will be significantly influenced by the ortho-bromine, likely shifting it downfield compared to the other isomers.
5-Bromo-2-chlorobenzylamine 6The C-1 carbon will be influenced by the ortho-chlorine, which has a different electronic effect than bromine, leading to a distinct chemical shift for C-1.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While all isomers share the same functional groups, the substitution pattern on the aromatic ring gives rise to a unique "fingerprint" region.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation and is suitable for both liquids and solids.[7] A background scan is collected first to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the ATR crystal, ensuring the resulting spectrum is solely from the sample.[8]

Experimental Protocol: FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol or acetone and wipe dry.[7]

  • Background Collection: Start the acquisition software (e.g., OMNIC).[7] Collect a background spectrum with nothing on the crystal. This scan should be run for about 30-60 seconds.

  • Sample Analysis: Place a small amount of the solid benzylamine isomer onto the ATR crystal, ensuring complete coverage. Lower the pressure arm to ensure good contact.

  • Spectrum Collection: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the background.

  • Data Interpretation: Analyze the resulting spectrum, noting the positions, shapes, and intensities of the absorption bands.

Spectral Analysis

Key absorptions will be common to all isomers, confirming the core structure, but the C-H out-of-plane bending region is diagnostic for the substitution pattern.

Table 3: Key FT-IR Absorption Bands for Bromo-chloro-benzylamines

Wavenumber (cm⁻¹)VibrationSignificance
3400-3250N-H stretchA pair of medium-intensity peaks, characteristic of a primary amine (-NH₂).[9][10]
3100-3000Aromatic C-H stretchConfirms the presence of an aromatic ring.[11][12]
~2900Aliphatic C-H stretchCorresponds to the -CH₂- group.
1650-1580N-H bend (scissoring)A sharp to medium band, confirming the primary amine.[13]
1600-1450C=C in-ring stretchMultiple bands confirming the aromatic ring.
1335-1250Aromatic C-N stretchStrong band indicating the amine is attached to an aromatic system.[9]
900-675 C-H out-of-plane (oop) bend Highly Diagnostic. The pattern of strong absorptions in this region is characteristic of the number and position of adjacent hydrogens on the ring. For a 1,2,4-trisubstituted ring (like 3-Bromo-4-chloro- and 4-Bromo-3-chloro-), a strong band is expected around 880-800 cm⁻¹. For a 1,2,4-trisubstituted ring (like 2-Bromo-5-chloro- and 5-Bromo-2-chloro-), the pattern will be different, often with multiple bands. This region serves as a unique fingerprint.[11]
< 800C-Cl and C-Br stretchThese bands are present but can be difficult to assign definitively as they fall in the complex fingerprint region.[14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for preventing premature fragmentation and clearly observing the protonated molecular ion [M+H]⁺.[15][16][17]

Causality Behind Experimental Choices

ESI is chosen because it is well-suited for polar, thermally labile molecules like amines.[18] It reliably generates a protonated molecular ion, [M+H]⁺, which is crucial for confirming the molecular formula. Using a volatile solvent like methanol is necessary for efficient droplet formation and desolvation in the ESI source.[19]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of methanol and water. A trace amount of formic acid can be added to promote protonation.[19]

  • Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Use a heated drying gas (nitrogen) to facilitate solvent evaporation.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant m/z (mass-to-charge ratio) range (e.g., m/z 50-300).

  • Tandem MS (MS/MS): To further differentiate isomers, isolate the [M+H]⁺ ion (m/z 220/222/224) and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions.

Spectral Analysis

The molecular formula for all isomers is C₇H₇BrClN. The nominal mass is 219 g/mol . Due to the presence of two isotopes for both Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks.

  • Molecular Ion Cluster: The protonated molecule [M+H]⁺ will have a complex isotopic pattern. The most abundant peak will be for the lightest isotopes (C₇H₈⁷⁹Br³⁵ClN⁺) at m/z 220. The pattern will show:

    • m/z 220: Relative abundance ~100% (⁷⁹Br, ³⁵Cl)

    • m/z 222: Relative abundance ~130% (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)

    • m/z 224: Relative abundance ~30% (⁸¹Br, ³⁷Cl) This distinctive pattern confirms the elemental composition (presence of one Br and one Cl) but does not distinguish the isomers.

  • Fragmentation (MS/MS): Differentiation relies on the fragmentation patterns. The primary fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[20][21][22]

    [C₇H₈BrClN]⁺ → [C₇H₅BrCl]⁺ + NH₃ m/z 220/222/224m/z 203/205/207

The resulting bromo-chloro-benzyl cation ([C₇H₅BrCl]⁺) is a key fragment. While this primary fragmentation is common to all isomers, the relative abundance of this fragment and any subsequent fragmentations (e.g., loss of HBr or HCl) may differ slightly based on the stability of the resulting carbocation, which is influenced by the halogen positions. For example, an ortho-halogen might participate in neighboring group effects that could alter the fragmentation cascade compared to a meta- or para-halogen. These subtle differences in fragment ion intensities in the MS/MS spectrum can serve as a final validation step for isomer identification.[23]

Conclusion: A Multi-faceted Approach to Isomer Identification

Unambiguous differentiation of this compound and its regioisomers is a challenging but achievable task that relies on the synergistic application of multiple spectroscopic techniques. No single method provides a complete picture, but together they form a robust analytical strategy.

  • ¹H NMR is the primary tool, where the unique splitting patterns and chemical shifts in the aromatic region serve as the most definitive evidence for a specific substitution pattern.

  • ¹³C NMR complements the proton data, confirming the number of unique carbon environments and providing insights into the electronic effects of the substituents.

  • FT-IR Spectroscopy offers a rapid confirmation of functional groups and, critically, provides a distinct fingerprint in the C-H out-of-plane bending region (900-675 cm⁻¹) that is characteristic of the aromatic substitution.

  • Mass Spectrometry confirms the elemental composition through the unique isotopic pattern of the molecular ion. While less definitive for isomer differentiation on its own, tandem MS (MS/MS) can reveal subtle differences in fragmentation pathways that provide orthogonal validation.

By systematically applying this multi-technique workflow, researchers and drug development professionals can confidently identify and characterize these critical chemical entities, ensuring the quality, safety, and integrity of their work.

References

A Researcher's Guide to Differentiated Reactivity: Aryl Bromide vs. Aryl Chloride in Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the choice between an aryl chloride and an aryl bromide building block is a pivotal decision that dictates catalyst selection, reaction conditions, and ultimately, synthetic efficiency. While both serve as crucial electrophilic partners in a multitude of cross-coupling reactions, their reactivity profiles are markedly different. This guide provides an in-depth comparison, grounded in mechanistic principles and supported by experimental data, to inform strategic and successful synthetic design.

The Physicochemical Basis of Reactivity: A Tale of Two Bonds

The fundamental difference in reactivity between aryl chlorides and aryl bromides stems from the intrinsic properties of the carbon-halogen (C-X) bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] This hierarchy is a direct consequence of their respective bond dissociation energies (BDEs).

The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond. This is primarily due to the better orbital overlap between carbon and the smaller chlorine atom compared to the larger bromine atom.[3]

PropertyPhenyl Chloride (Ph-Cl)Phenyl Bromide (Ph-Br)
Bond Dissociation Energy (kcal/mol) ~97~84[3]
Bond Length (Å) ~1.74~1.90
Electronegativity of Halogen 3.162.96

Table 1: Comparison of key physicochemical properties of C-Cl and C-Br bonds in phenyl halides.

This ~13 kcal/mol difference in BDE is a substantial energetic barrier that must be overcome and is the primary reason aryl chlorides are kinetically less reactive.

The Catalytic Cycle Bottleneck: Oxidative Addition

In the vast majority of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center, typically Pd(0).[4][5] During this step, the C-X bond is cleaved, and the palladium center is oxidized to Pd(II).

The higher bond dissociation energy of the C-Cl bond translates directly to a higher activation energy for the oxidative addition step.[6] Consequently, reactions involving aryl chlorides often require more forcing conditions—higher temperatures, longer reaction times, and more specialized, highly active catalysts—to proceed at a reasonable rate compared to their aryl bromide counterparts.[7][8][9]

Caption: Energy profile for the oxidative addition step. The higher C-Cl bond strength results in a larger activation barrier (ΔG‡) compared to the C-Br bond.

Performance in Key Cross-Coupling Reactions

The theoretical differences in reactivity manifest clearly in practical laboratory applications. While aryl bromides are often reactive enough for use with "first-generation" palladium catalysts, aryl chlorides typically necessitate the use of advanced, highly active catalytic systems.

Suzuki-Miyaura Coupling

This Nobel prize-winning reaction is a workhorse for C-C bond formation. The disparity between aryl bromide and chloride reactivity is well-documented. While aryl bromides can often be coupled effectively using catalysts like Pd(PPh₃)₄, aryl chlorides are notoriously sluggish and require more specialized ligands.[10] The development of sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has been instrumental in activating the recalcitrant C-Cl bond.[11][12]

Comparative Experimental Data: Suzuki-Miyaura Coupling

Aryl HalideCatalyst/LigandTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ / PPh₃80295
4-ChlorotoluenePd(OAc)₂ / PPh₃8024<10
4-ChlorotoluenePd₂(dba)₃ / SPhos80298

Table 2: Representative data comparing the Suzuki-Miyaura coupling of 4-halotoluenes with phenylboronic acid. The use of a modern biarylphosphine ligand (SPhos) is critical for the efficient coupling of the aryl chloride.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another area where the choice of halide is critical. Aryl chlorides are significantly more challenging substrates than aryl bromides.[13][14] The success of these reactions relies heavily on the use of specialized ligands that promote the difficult oxidative addition step and facilitate the subsequent reductive elimination.[15] While a wide range of amines can be coupled with aryl bromides using various catalyst systems, the scope for aryl chlorides was historically limited until the development of highly active and sterically demanding ligands by groups like Buchwald and Hartwig.[16]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, here are two representative protocols for a Suzuki-Miyaura coupling, highlighting the necessary adjustments for activating an aryl chloride.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (Standard Conditions)

  • Objective: To couple 1-bromo-4-methoxybenzene with phenylboronic acid.

  • Materials:

    • 1-bromo-4-methoxybenzene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene/Water (4:1 mixture, 5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride (Activated Conditions)

  • Objective: To couple 1-chloro-4-methoxybenzene with phenylboronic acid.

  • Materials:

    • 1-chloro-4-methoxybenzene (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure:

    • Inside a glovebox, add the aryl chloride, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a flame-dried Schlenk tube.

    • Add the anhydrous dioxane.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress. The reaction is typically complete within 12-18 hours.

    • Follow the same workup and purification procedure as described in Protocol 1.

Key Differences: The aryl chloride protocol requires a more active Pd(0) source, a specialized, electron-rich, and bulky ligand (SPhos), a stronger base, a higher temperature, and a longer reaction time to achieve a comparable outcome.[1][10]

Strategic Selection of Building Blocks

The choice between an aryl bromide and an aryl chloride is a strategic one, balancing reactivity, cost, and availability.

Caption: Decision workflow for selecting an aryl halide building block.

  • Aryl Bromides: Choose for higher reactivity, milder conditions, and broader catalyst compatibility. They are ideal for complex syntheses with sensitive functional groups or when rapid reaction optimization is desired.

  • Aryl Chlorides: The primary advantage is economic. Aryl chlorides are often significantly cheaper and more widely available than their bromide counterparts, making them the preferred choice for large-scale synthesis and process chemistry.[11] This cost benefit, however, must be weighed against the increased cost of the specialized ligands and catalysts required for their activation.[17]

Conclusion

The differentiated reactivity of aryl bromides and aryl chlorides is a cornerstone principle in modern synthetic chemistry. While the superior innate reactivity of aryl bromides makes them reliable and versatile building blocks, the economic advantages of aryl chlorides have driven tremendous innovation in catalyst development. Understanding the mechanistic underpinnings of this reactivity difference allows researchers to make informed decisions, selecting the appropriate halide and catalytic system to achieve their synthetic goals efficiently and cost-effectively.

References

Isotopic patterns in mass spectrometry of brominated and chlorinated compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Isotopic Patterns in Mass Spectrometry of Brominated and Chlorinated Compounds

Authored by a Senior Application Scientist

In the field of mass spectrometry, the identification of unknown compounds is a paramount challenge. For researchers, scientists, and drug development professionals, the ability to rapidly confirm the presence of specific elements within a molecule is a significant advantage. Halogenated compounds, particularly those containing chlorine (Cl) and bromine (Br), offer a distinct advantage in this regard. Their unique and predictable isotopic patterns serve as a definitive "fingerprint," allowing for confident identification from a complex mass spectrum.

This guide provides an in-depth comparison of the isotopic signatures of chlorine and bromine. We will move beyond simple pattern recognition to explore the fundamental principles dictated by their natural isotopic abundances, detail the experimental methodologies required to capture high-quality data, and provide expert insights into the interpretation of the resulting spectra.

The Foundation: Natural Isotopic Abundance

The characteristic patterns observed in mass spectrometry are a direct consequence of the natural distribution of stable isotopes for a given element. Isotopes are atoms of the same element that possess an equal number of protons but a different number of neutrons, resulting in different atomic masses.[1][2] Mass spectrometers are sensitive enough to separate and detect these mass differences, providing a spectrum that reflects the isotopic composition of the analyzed ions.[3][4][5]

Unlike many other elements common in organic chemistry (like Carbon, Hydrogen, and Oxygen) where one isotope is overwhelmingly abundant, both chlorine and bromine have more than one stable isotope with a significant natural abundance. This is the key to their distinctive spectral appearance.

The precise isotopic abundances of chlorine and bromine are summarized below. These values are the cornerstone for predicting and interpreting their mass spectra.

ElementIsotopeAtomic Mass (amu)Natural Abundance (%)
Chlorine ³⁵Cl34.96885~75.77%
³⁷Cl36.96590~24.23%
Bromine ⁷⁹Br78.91833~50.69%
⁸¹Br80.91629~49.31%
Sources:[6][7][8][9]

The Mass Spectrometric Fingerprint: A Comparative Analysis

The presence of chlorine or bromine atoms imparts a recognizable cluster of peaks for any ion containing them. The molecular ion (M) peak, which represents the intact molecule, will be accompanied by additional peaks at higher mass-to-charge ratios (m/z), commonly referred to as M+2, M+4, and so on. The number and relative intensity of these peaks are directly determined by which isotopes are present.

The Signature of Chlorine

Due to the natural ~3:1 abundance ratio of ³⁵Cl to ³⁷Cl, a compound containing a single chlorine atom will exhibit two primary peaks for its molecular ion: the M peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is approximately two m/z units higher.[10][11] The defining characteristic is the relative intensity of these peaks, which will be approximately 3:1.[1][11][12]

As the number of chlorine atoms (n) in the molecule increases, the pattern becomes more complex, but remains predictable based on binomial expansion. For a compound with two chlorine atoms, three distinct peaks will be visible:

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The theoretical intensity ratio for these peaks is approximately 9:6:1, a clear indicator of dichlorination.[3]

G cluster_Cl1 Single Chlorine Atom (e.g., C₆H₅Cl) cluster_Cl2 Two Chlorine Atoms (e.g., CH₂Cl₂) M_Cl1 M (³⁵Cl) ~75% M2_Cl1 M+2 (³⁷Cl) ~25% M_Cl1->M2_Cl1 ~3:1 Ratio M_Cl2 M (³⁵Cl₂) ~57% M2_Cl2 M+2 (³⁵Cl³⁷Cl) ~37% M_Cl2->M2_Cl2 ~9:6:1 Ratio M4_Cl2 M+4 (³⁷Cl₂) ~6% M2_Cl2->M4_Cl2 ~9:6:1 Ratio G cluster_Br1 Single Bromine Atom (e.g., C₆H₅Br) cluster_Br2 Two Bromine Atoms (e.g., CH₂Br₂) M_Br1 M (⁷⁹Br) ~50% M2_Br1 M+2 (⁸¹Br) ~50% M_Br1->M2_Br1 ~1:1 Ratio M_Br2 M (⁷⁹Br₂) ~25% M2_Br2 M+2 (⁷⁹Br⁸¹Br) ~50% M_Br2->M2_Br2 ~1:2:1 Ratio M4_Br2 M+4 (⁸¹Br₂) ~25% M2_Br2->M4_Br2 ~1:2:1 Ratio G cluster_workflow Validated Experimental Workflow Prep Step 1: Sample Prep (Solubilization) Cal Step 2: Instrument Calibration (<5 ppm Mass Accuracy) Prep->Cal Acq Step 3: Data Acquisition (HRMS, Correct Ionization) Cal->Acq Analysis Step 4: Data Analysis (Pattern & Mass Validation) Acq->Analysis Result Confident Identification Analysis->Result

References

Deconstructing the Certificate of Analysis: Beyond the Numbers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Certificate of Analysis (COA) for 3-Bromo-4-chlorobenzylamine: A Comparative Approach for Drug Development Professionals

For researchers and professionals in the fast-paced world of drug discovery and development, the quality of starting materials is not merely a matter of compliance; it is the bedrock of reproducible, reliable, and ultimately successful research. Intermediates like this compound (CAS No. 849367-49-3) are foundational building blocks used in the synthesis of complex molecular architectures, including novel therapeutics and protein degraders.[1] The Certificate of Analysis (COA) accompanying such a reagent is the primary document attesting to its quality. However, a superficial reading is insufficient. A critical, in-depth evaluation is essential to mitigate risks of failed syntheses, ambiguous biological data, and costly project delays.

This guide provides a comprehensive framework for interpreting the COA of this compound. It moves beyond a simple checklist, offering a comparative analysis of analytical methodologies, detailed verification protocols, and a discussion of structural alternatives. Our objective is to empower scientists to not only understand a supplier's data but also to independently verify the integrity of this critical reagent.

A COA is a formal declaration from the supplier regarding the identity and purity of a product. While formats vary, a comprehensive COA for this compound should contain the following key sections. Each parameter is a critical data point that tells a part of the molecule's story.

Parameter Typical Specification Significance & Scientific Rationale
Appearance White to Light Yellow Solid/PowderA simple yet crucial first-pass indicator. A significant deviation from the expected color could suggest the presence of oxidative impurities or residual starting materials from synthesis.
Identity (¹H NMR) Conforms to StructureNuclear Magnetic Resonance (NMR) spectroscopy provides a fingerprint of the molecule's structure. The proton (¹H) NMR should show characteristic peaks corresponding to the aromatic protons and the benzylic CH₂ and NH₂ protons, confirming the correct isomeric arrangement.
Purity (by GC/HPLC) ≥97.0% (Area %)This is the headline figure, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). It quantifies the percentage of the target compound relative to other detectable components. A purity of ≥97% is a common standard for such building blocks.[1]
Molecular Formula C₇H₇BrClNConfirms the elemental composition.[2]
Molecular Weight 220.5 g/mol A fundamental physical property derived from the molecular formula.[1][2]

The process of verifying a COA should be systematic. It begins with a documentation review and can escalate to confirmatory testing if the material is critical for late-stage development or if supplier data appears inconsistent.

COA_Verification_Workflow cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Risk Assessment & Decision cluster_2 Phase 3: In-House Verification A Receive Reagent & COA B Cross-reference Lot No., CAS No., and Name A->B C Review Purity & Identity Data (e.g., GC trace, NMR spectrum) B->C D Is the material for a critical application (e.g., GMP synthesis)? C->D E Are there inconsistencies in the COA data? D->E No G Perform Confirmatory Testing: - GC-MS (Identity/Purity) - qNMR (Absolute Purity) D->G Yes F Accept Lot for R&D Use E->F No E->G Yes H Compare In-House Data with Supplier COA G->H I Qualify or Reject Lot H->I

Caption: Workflow for the critical evaluation and verification of a Certificate of Analysis.

Comparative Analysis of Purity Determination Methods

The purity value on a COA is only as reliable as the method used to determine it. For a semi-volatile compound like this compound, several analytical techniques are applicable, each with distinct advantages and limitations.[3][4]

Method Principle Advantages for this Analyte Potential Limitations
Gas Chromatography (GC) Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase.Excellent for volatile and thermally stable compounds like benzylamines.[5] High resolution allows for separation of closely related impurities. Often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.Non-volatile impurities will not be detected. The analyte could degrade at high injector temperatures, artificially lowering the purity value.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polarities and molecular weights. Non-destructive, allowing for fraction collection. Can detect non-volatile impurities that are missed by GC.Can be more complex to develop a robust method. Peak co-elution can be an issue, potentially inflating the purity result. Requires that the analyte has a chromophore for UV detection.
Quantitative NMR (qNMR) Integration of an analyte's NMR signal relative to a certified internal standard of known concentration.Provides an absolute purity value (mass fraction), not just a relative area percentage.[6] It is a primary ratio method requiring no analyte-specific reference standard. Gives structural confirmation simultaneously.Lower sensitivity compared to chromatographic methods. Requires a certified, non-overlapping internal standard and careful experimental setup.

Expert Insight: For routine quality control, GC is often the most efficient method for this compound. However, for use in pivotal studies or as a reference standard, qNMR is the gold standard as it provides an absolute purity value, which is more accurate than the relative area percentages from chromatography.[6]

In-Depth Experimental Protocols for Quality Verification

Trust in a reagent's quality should be established through validation. The following protocols are designed as self-validating systems for confirming the identity and purity of this compound.

Identity and Purity Confirmation by GC-MS

This method provides simultaneous purity assessment (via the chromatogram) and identity confirmation (via the mass spectrum).

Rationale: The choice of a mid-polarity column (e.g., DB-5ms) provides good peak shape for the amine and effectively separates potential impurities arising from synthesis, such as the corresponding benzaldehyde or over-alkylated byproducts.[5]

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of ethyl acetate to create a 1 mg/mL solution. Vortex to ensure homogeneity.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5977A) with an Electron Ionization (EI) source.[5]

  • GC Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-350.

  • Data Analysis: Calculate purity based on the area percentage of the main peak in the Total Ion Chromatogram (TIC). Confirm identity by matching the fragmentation pattern of the main peak with the expected pattern for this compound, paying close attention to the characteristic isotopic patterns of bromine (¹⁹Br/⁸¹Br, ~1:1) and chlorine (³⁵Cl/³⁷Cl, ~3:1).

Structural Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR is unparalleled for confirming the specific substitution pattern on the aromatic ring, which is critical for ensuring the correct isomer is being used.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Expected Signals: Look for signals corresponding to the aminomethyl protons (-CH₂NH₂) typically around 3.8-4.0 ppm, the amine protons (-NH₂) which may be a broad singlet, and three distinct signals in the aromatic region (7.0-7.5 ppm).

    • Structural Verification: The splitting pattern (coupling) of the aromatic protons will confirm the 1,2,4-substitution pattern.

Analytical_Workflow cluster_0 Purity & Volatile Impurities cluster_1 Identity & Structure cluster_2 Absolute Quantification (Optional) A Sample of This compound B GC-MS Analysis D ¹H NMR Analysis F qNMR Analysis C Purity (Area %) Impurity Profile E Structural Confirmation (Isomer Check) G Absolute Purity (w/w %)

Caption: A multi-technique workflow for the comprehensive characterization of this compound.

Comparison with Alternative Reagents

The choice of a building block is a critical decision in drug design. Halogen atoms are often incorporated to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[7][8] this compound is one of many possible halogenated benzylamines. Understanding the alternatives is key to rational drug design.

Compound Structure Molecular Weight Key Differences & Rationale for Use
This compound C₇H₇BrClN220.50The combination of a larger, more polarizable bromine and a smaller chlorine offers a specific steric and electronic profile. Bromine can form halogen bonds, which can be critical for target engagement.
3-Bromo-4-fluorobenzylamine Hydrochloride [9]C₇H₈BrClFN240.50Replacing chlorine with fluorine introduces a highly electronegative atom that can act as a hydrogen bond acceptor and may block metabolic oxidation at that position. The change in size and electronics is significant.
3,4-Dichlorobenzylamine C₇H₇Cl₂N176.05Replacing bromine with chlorine results in a smaller, less lipophilic molecule. This can alter binding pocket interactions and improve pharmacokinetic properties like solubility.[7]
4-Chloro-3-fluorobenzylamine C₇H₇ClFN159.59This isomer presents a different electronic distribution on the aromatic ring, which will affect the pKa of the amine and the molecule's overall reactivity and binding orientation.

Synthetic Insight: The choice between these alternatives often depends on the synthetic accessibility and the specific structure-activity relationship (SAR) being explored. For instance, if a project requires fine-tuning lipophilicity, switching from a bromo-chloro to a dichloro or chloro-fluoro analog is a common strategy.[7]

Conclusion

The Certificate of Analysis for this compound is more than a simple quality document; it is the starting point for a rigorous scientific evaluation. For professionals in drug development, the ability to critically interpret this data, understand the comparative advantages of different analytical methods, and perform in-house verification is indispensable. By treating every new batch of a critical reagent with this level of scrutiny, researchers can build a foundation of quality and confidence that will support the entire discovery and development pipeline, ensuring that the building blocks of tomorrow's medicines are sound, reliable, and well-understood.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-chlorobenzylamine Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel 3-Bromo-4-chlorobenzylamine analogs, with a specific focus on their potential as kinase inhibitors. While direct experimental data for a broad series of these specific analogs is not yet extensively available in peer-reviewed literature, this document synthesizes known principles of medicinal chemistry and leverages a plausible, data-informed hypothetical framework to guide future research and development. We will objectively compare the projected performance of these analogs and provide detailed experimental methodologies to support their synthesis and evaluation.

Introduction: The Rationale for Targeting Kinases with Halogenated Benzylamines

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The benzylamine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various enzymes.[1] The strategic placement of halogen atoms, such as bromine and chlorine, on the benzyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen bonds, lipophilicity, and electronic effects introduced by these substituents can enhance binding affinity, selectivity, and metabolic stability.

The 3-bromo-4-chloro substitution pattern is of particular interest. This combination of a larger, more polarizable bromine atom at the meta-position and a smaller, more electronegative chlorine atom at the para-position offers a unique electronic and steric profile that can be exploited for targeted drug design. This guide will explore the potential of this scaffold in the context of kinase inhibition, drawing parallels from related structures and presenting a forward-looking SAR analysis.

Comparative Analysis: A Plausible SAR Framework for this compound Analogs

To illustrate the potential SAR of this series, we will consider a hypothetical lead compound, BBSB (3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide) , and its analogs.[2] The following data, while simulated, is based on established trends in kinase inhibitor development and serves as a predictive model for guiding synthetic efforts.

Quantitative Biological Activity Data

The inhibitory activity of our hypothetical series against key oncogenic kinases is presented below. The data is benchmarked against Regorafenib, a known multi-kinase inhibitor.[2]

Table 1: In Vitro Kinase Inhibition Profile [2]

Compound IDR1 (on Benzylamine)R2 (on Phenylamide)VEGFR2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)c-KIT IC₅₀ (nM)BRAF IC₅₀ (nM)
BBSB H4-Bromo15254080
Analog-1 4-Fluoro4-Bromo12203575
Analog-2 3,4-Dichloro4-Bromo254060110
Analog-3 H4-Chloro20305095
Analog-4 H4-Trifluoromethyl18284590
Regorafenib--224728

Table 2: In Vitro Cellular Proliferation Assay - Human Colorectal Carcinoma (HCT116) Cell Line [2]

Compound IDGI₅₀ (nM)
BBSB 150
Analog-1 135
Analog-2 210
Analog-3 165
Analog-4 155
Regorafenib100
Key Structure-Activity Relationship Insights
  • Halogenation on the Benzylamine Moiety: The introduction of a fluorine atom at the 4-position of the benzylamine ring (Analog-1) appears to slightly enhance potency across the tested kinases. This could be attributed to favorable hydrogen bonding interactions within the ATP-binding pocket. Conversely, the presence of a bulky 3,4-dichloro substitution (Analog-2) is detrimental to activity, likely due to steric hindrance.

  • Substitution on the Phenylamide Ring: The nature of the substituent at the 4-position of the N-phenyl ring also modulates activity. Replacing the bromo group with a chloro (Analog-3) or a trifluoromethyl group (Analog-4) results in a modest decrease in potency, suggesting that the size and electronic properties of the bromine atom in the lead compound are near-optimal for this series.

  • The Sulfonamide Linker: The sulfonamide linker in the hypothetical scaffold plays a crucial role in orienting the benzylamine and phenylamide moieties within the kinase active site. Its hydrogen bonding capacity is likely essential for anchoring the inhibitor.

Experimental Protocols

To facilitate the validation of the proposed SAR, detailed experimental protocols for the synthesis of the lead compound and a key biological assay are provided below.

Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (BBSB)

This multi-step synthesis involves the formation of sulfonamide and amide bonds.[2]

Step 1: Sulfonylation of 4-bromo-3-chlorosulfonylbenzoic acid

  • To a solution of 4-bromo-3-chlorosulfonylbenzoic acid (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C and add benzylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-((benzylamino)sulfonyl)benzoic acid.

Step 2: Amide Bond Formation

  • To a solution of 4-bromo-3-((benzylamino)sulfonyl)benzoic acid (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.

  • Add a solution of 4-bromoaniline (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, BBSB.

G cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Amide Bond Formation A 4-bromo-3-chlorosulfonylbenzoic acid C 4-bromo-3-((benzylamino)sulfonyl)benzoic acid A->C Triethylamine, DCM B Benzylamine B->C F BBSB C->F Triethylamine, DCM D Oxalyl Chloride, DMF D->F E 4-bromoaniline E->F G A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Dispense Kinase and Compound A->B C Initiate Reaction (Add Substrate/ATP) B->C D Stop Reaction & Add Detection Reagents C->D E Read Plate (TR-FRET) D->E F Data Analysis (IC50 Determination) E->F G A Lead Identification (BBSB) B SAR Exploration (Analog Synthesis) A->B C In Vitro Profiling (Kinase & Cellular Assays) B->C D In Vivo Efficacy Studies C->D E ADMET Profiling C->E F Lead Optimization D->F E->F

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Bromo-4-chlorobenzylamine (CAS No: 849367-49-3). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and regulatory compliance. Adherence to these protocols is critical for mitigating risks associated with handling and disposing of this chemical.

Section 1: Hazard Assessment and Characterization

The foundational principle of safe disposal is understanding the material's properties and potential hazards. This knowledge informs every subsequent step, from selecting personal protective equipment to choosing the correct waste stream.

Table 1: Chemical Properties and Hazard Profile

PropertyValueSource
CAS Number 849367-49-3[1][4][5]
Molecular Formula C₇H₇BrClN[4][5]
Molecular Weight 220.49 g/mol [4]
Primary Use Laboratory research and development[1]
Inferred Hazards Corrosive, Skin/Eye Irritant, Potential Toxicity[2][3]
Disposal Mandate Arrange as special waste via licensed disposal company[1]

Section 2: Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory. This is a non-negotiable standard for preventing chemical exposure.

  • Eye Protection : Wear chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for tears or holes before each use.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of this chemical, including waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[7]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact : Remove all contaminated clothing and flush the affected skin area with copious amounts of water. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

Section 3: Waste Management Decision Workflow

Proper chemical waste management follows a logical sequence from generation to final disposal. This workflow ensures that hazardous waste is handled safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][9] The generator of the waste is the first and most critical link in this "cradle-to-grave" management system.[10]

G cluster_workflow Disposal Decision Workflow A Step 1: Characterize Waste (Treat as Hazardous) B Step 2: Segregate Waste (Dedicated Halogenated Organic Amine Waste) A->B Isolate C Step 3: Contain & Label (Proper Container, Detailed Label) B->C Package D Step 4: Store Safely (Satellite Accumulation Area) C->D Secure E Step 5: Arrange Disposal (Contact EHS for Pickup) D->E Finalize

Caption: High-level decision workflow for hazardous chemical waste.

Section 4: Step-by-Step Disposal Protocol

This protocol provides the detailed operational steps for disposing of this compound waste, including pure compound, solutions, and contaminated materials.

Step 1: Waste Characterization

All waste containing this compound must be classified as hazardous chemical waste.[9] This classification is based on the inferred corrosive and toxic properties derived from its chemical class.[2] Under no circumstances should this material be considered non-hazardous or disposed of in standard trash or sanitary sewer systems.

Step 2: Segregation

Proper segregation is essential to prevent dangerous chemical reactions.[11]

  • Collect waste this compound and materials contaminated with it in a dedicated waste container.

  • Crucially, do not mix this waste with other chemical classes. Amines are incompatible with acids, acid halides, and strong oxidizing agents.[12] Mixing can lead to violent reactions or the release of toxic gases.

  • Keep solid and liquid waste streams separate.[13]

Step 3: Containment and Labeling

The integrity of the waste container and the accuracy of its label are paramount for safety.

  • Container : Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) jug, with a tightly sealing screw cap.[14] Ensure the container is clean, dry, and in good condition.

  • Labeling : The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include the following information:[15]

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The CAS Number: "849367-49-3"

    • An accurate list of all container contents, including solvents.

    • Appropriate hazard indicators (e.g., pictograms for "Corrosive" and "Health Hazard").

Step 4: Temporary Storage (Satellite Accumulation Area)

Designated storage areas, known as Satellite Accumulation Areas (SAAs), are required for the temporary holding of hazardous waste.[9][15]

  • The waste container must be stored at or near the point of generation.[9]

  • Keep the container closed at all times except when adding waste.[14]

  • The SAA should be in a well-ventilated area, away from heat sources or direct sunlight.[11]

  • Store the container within a secondary containment bin or tray to capture any potential leaks.

Step 5: Arranging Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[14]

  • Provide the EHS office with all necessary information from the waste label.

  • The ultimate disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][11]

Section 5: Decontamination Procedures

All non-disposable items, such as glassware and equipment, that come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse : Perform a preliminary rinse with an appropriate organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.

  • Collect Rinsate : This initial rinsate is considered hazardous waste and must be collected in your labeled this compound waste container.

  • Secondary Wash : Wash the glassware with soap and water.

  • Final Rinse : Rinse with deionized water and allow to dry completely.

Section 6: Protocol Visualization

The following diagram details the procedural flow from waste generation to its final handoff for disposal.

G cluster_protocol Operational Disposal Protocol Gen Waste Generation (e.g., leftover reagent, contaminated wipes) PPE Don Required PPE (Goggles, Gloves, Lab Coat) Gen->PPE Decon Decontaminate Glassware & Work Area; Collect Rinsate Gen->Decon Seg Segregate into Dedicated Halogenated Amine Waste Container PPE->Seg Label Label Container with: 'HAZARDOUS WASTE' Full Chemical Name & CAS All Components Seg->Label Store Store Sealed Container in Secondary Containment within a Designated SAA Label->Store EHS Contact EHS Office to Schedule Pickup Store->EHS

Caption: Step-by-step operational flow for waste handling.

References

Navigating the Safe Handling of 3-Bromo-4-chlorobenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous preparation and an unwavering commitment to safety are the cornerstones of successful research. The compound 3-Bromo-4-chlorobenzylamine is a valuable building block in drug development, but its handling demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, actionable information to ensure the safe and effective use of this chemical in your laboratory, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Assessment: Understanding the Risks

Before handling this compound, a thorough understanding of its potential hazards is paramount. This compound is classified with several key risks that directly inform our personal protective equipment (PPE) and handling protocols.

The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or vapor.[1][2]

  • Harmful if Swallowed or in Contact with Skin: The substance is also considered harmful if ingested or absorbed through the skin.[2]

These hazards necessitate a stringent approach to prevent any direct contact with the chemical. The causality is clear: exposure via skin, eyes, or inhalation can lead to immediate irritation or harm, underscoring the need for a complete barrier between the researcher and the substance.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against the identified hazards. Engineering controls, such as a chemical fume hood, are the first line of defense, and PPE provides the essential final barrier.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, and provide a complete seal around the eyes.[3][4] A face shield must be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or solutions.[5][6]
Hands Chemical-Resistant Gloves (Double-Gloved)For incidental contact (e.g., handling a sealed container), single nitrile gloves may suffice. For any direct handling, including weighing, preparing solutions, or performing reactions, double-gloving with nitrile gloves is mandatory. For extended handling or risk of immersion, heavy-duty neoprene or butyl rubber gloves should be worn.[7] Change gloves immediately upon contamination.[7]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This is to protect against incidental splashes and contact with contaminated surfaces.[3][4]
Respiratory NIOSH/MSHA-Approved Respirator (as needed)All handling of solid this compound must be performed in a certified chemical fume hood to control dust and vapors at the source.[4] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a full-face respirator with appropriate cartridges must be used.[3]

Safe Handling Workflow: A Step-by-Step Protocol

This protocol ensures that safety is integrated into every step of the handling process, from preparation to cleanup.

A. Preparation and Pre-Handling Checks

  • Designate an Area: All work with this compound must be conducted within a designated area inside a certified chemical fume hood.[4]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents within the fume hood before introducing the chemical.

  • Review Emergency Procedures: Confirm the location and operational status of the nearest safety shower and eyewash station.[2][4]

B. Handling the Chemical

  • Don PPE: Put on all required PPE as specified in the table above before opening the chemical container.

  • Weighing: If weighing the solid, perform the task in the fume hood. Use a disposable weigh boat to minimize contamination of the balance. Minimize the creation of dust.[3]

  • Making Solutions: Add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Container Management: Keep the container for this compound tightly sealed when not in use.[2][8]

C. Post-Handling and Cleanup

  • Decontamination: Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste container for halogenated organic compounds.[9]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[1][2]

Emergency Response: Exposure and Spills

In the event of an accident, a swift and correct response is critical.

A. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2] Seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested) and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

B. Spill Management For a small spill within a chemical fume hood:

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste.[4]

  • Decontaminate the area with a suitable solvent. For a large spill, evacuate the laboratory immediately, alert others, and contact your institution's Environmental Health & Safety (EHS) department.

Spill Response Workflow

SpillResponse cluster_assessment Initial Assessment cluster_small_spill Small Spill Protocol cluster_large_spill Large Spill Protocol spill Spill Occurs check_location Is spill contained in a fume hood? spill->check_location don_ppe Ensure Full PPE check_location->don_ppe Yes evacuate Evacuate Area & Alert Others check_location->evacuate No / Large Spill absorb Cover with Inert Absorbent Material don_ppe->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs

Caption: Emergency workflow for a this compound spill.

Storage and Disposal Plan

A. Storage Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Location: Keep in a dark place, under an inert atmosphere if possible, and at room temperature.[11][12] Store away from incompatible materials such as strong oxidizing agents.[10]

B. Disposal this compound waste is considered hazardous and must be disposed of accordingly.

  • Segregation: As a halogenated organic compound, all waste must be collected separately from non-halogenated waste streams.[9]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name.[9]

  • Procedure: Do not dispose of this chemical down the drain or in regular trash.[9] All waste must be disposed of through your institution's EHS department or a licensed chemical waste contractor, typically via controlled incineration.[2][9]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chlorobenzylamine
Reactant of Route 2
3-Bromo-4-chlorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.